Vinorelbine Tartrate
Description
Structure
2D Structure
Properties
CAS No. |
105661-07-2 |
|---|---|
Molecular Formula |
C53H66N4O20 |
Molecular Weight |
1079.1 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C45H54N4O8.2C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;2*5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t28-,37-,38+,39+,42+,43+,44-,45-;2*1-,2-/m011/s1 |
InChI Key |
CILBMBUYJCWATM-PYGJLNRPSA-N |
Isomeric SMILES |
CCC1=C[C@H]2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Vinorelbine Tartrate in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinorelbine tartrate, a semi-synthetic vinca alkaloid, is a key chemotherapeutic agent in the treatment of non-small cell lung cancer (NSCLC).[1] Its efficacy lies in its ability to disrupt microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2][3] This technical guide provides a comprehensive overview of the core mechanism of action of vinorelbine in NSCLC, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
Core Mechanism of Action: Disruption of Microtubule Dynamics
Vinorelbine's primary mechanism of action is the inhibition of microtubule polymerization.[3] Microtubules are essential cytoskeletal components that play a crucial role in various cellular processes, including the formation of the mitotic spindle during cell division.
Vinorelbine binds to the β-subunit of tubulin dimers, the building blocks of microtubules. This binding prevents their polymerization into microtubules, leading to a disruption of microtubule assembly.[1] The formation of vinorelbine-tubulin complexes ultimately results in the depolymerization of existing microtubules. This disruption of microtubule dynamics has profound consequences for the cell, primarily affecting the process of mitosis.
Impact on the Cell Cycle: Mitotic Arrest
The interference with microtubule function by vinorelbine leads to a halt in the cell cycle at the G2/M phase. The proper formation and function of the mitotic spindle are essential for the alignment and segregation of chromosomes during mitosis. By disrupting microtubule dynamics, vinorelbine prevents the formation of a functional mitotic spindle.
This disruption activates the Spindle Assembly Checkpoint (SAC) , a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation. The SAC detects the lack of proper attachment of chromosomes to the mitotic spindle and prevents the cell from proceeding into anaphase. One of the key proteins in the SAC, Bub1-related kinase (BUBR1), is phosphorylated in response to vinorelbine treatment, indicating the activation of this checkpoint. The sustained activation of the SAC due to the persistent disruption of microtubule function leads to a prolonged mitotic arrest.
Induction of Apoptosis: The Ultimate Fate of the Cancer Cell
Prolonged mitotic arrest induced by vinorelbine ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death. The cell's inability to complete mitosis signals for its self-destruction. This process is mediated by a cascade of molecular events involving the B-cell lymphoma 2 (Bcl-2) family of proteins and caspases.
Vinorelbine treatment leads to the phosphorylation of anti-apoptotic proteins like Bcl-2, which can inactivate them. It also affects the balance between pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis. This shift in the Bcl-2/BAX ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis. The activation of key executioner caspases, such as caspase-3, ultimately leads to the cleavage of cellular substrates and the dismantling of the cell.
Signaling Pathways Modulated by Vinorelbine in NSCLC
Recent studies have begun to elucidate the broader impact of vinorelbine on intracellular signaling pathways beyond its direct effect on microtubules.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. There is evidence to suggest that vinorelbine can modulate the MAPK pathway in NSCLC cells. However, the precise mechanisms and downstream consequences of this modulation are still under investigation and appear to be cell-line dependent.
EGFR and STAT3 Signaling
The Epidermal Growth Factor Receptor (EGFR) and the Signal Transducer and Activator of Transcription 3 (STAT3) are key players in NSCLC progression. Studies have shown that vinorelbine can influence the phosphorylation status of both EGFR and STAT3. Specifically, vinorelbine has been observed to upregulate the phosphorylation of EGFR (p-EGFR) while downregulating the phosphorylation of STAT3 (p-STAT3) in A549 NSCLC cells. The interplay between vinorelbine and these critical signaling nodes warrants further investigation to fully understand its therapeutic effects and potential for combination therapies.
Mechanisms of Resistance to Vinorelbine
A significant challenge in cancer chemotherapy is the development of drug resistance. In the context of vinorelbine, one of the key mechanisms of resistance in NSCLC involves the drug efflux pump, RLIP76 (also known as RalBP1).
RLIP76 is a non-ABC transporter protein that can actively pump vinorelbine out of the cancer cell in an ATP-dependent manner. Overexpression of RLIP76 leads to a decrease in the intracellular concentration of vinorelbine, thereby reducing its cytotoxic effects. This mechanism of resistance is a critical consideration in the clinical setting and a potential target for overcoming vinorelbine resistance.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on the effects of vinorelbine in NSCLC cell lines.
Table 1: IC50 Values of Vinorelbine in NSCLC Cell Lines
| Cell Line | IC50 Value | Exposure Time | Assay Method | Reference |
| A549 | 27.40 nM | 48 h | MTT | |
| Calu-6 | 10.01 nM | 48 h | MTT | |
| H1792 | 5.639 nM | 48 h | MTT | |
| A549 | 50.13 µM | 24 h | XTT |
Table 2: Effect of Vinorelbine on Cell Cycle Distribution in A549 NSCLC Cells
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2 Phase | Reference |
| Control | 64.23 | 25.12 | 10.65 | |
| Vinorelbine | 75.82 | 13.25 | 10.93 | |
| TRAIL + Vinorelbine | 82.14 | 9.54 | 8.32 |
Table 3: Kinetic Parameters of RLIP76-Mediated Vinorelbine Transport
| Parameter | Value | Reference |
| Km for Vinorelbine | 75 nmol/L | |
| Km for ATP | 3.4 mmol/L |
Detailed Experimental Protocols
Determination of IC50 using MTT Assay
Objective: To determine the concentration of vinorelbine that inhibits the growth of NSCLC cells by 50%.
Materials:
-
NSCLC cell lines (e.g., A549, Calu-6, H1792)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed NSCLC cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of vinorelbine in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of vinorelbine to the respective wells. Include a vehicle control (medium with the same concentration of the drug solvent).
-
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the vinorelbine concentration and determine the IC50 value using a suitable software.
Cell Cycle Analysis using Flow Cytometry with Propidium Iodide (PI) Staining
Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with vinorelbine.
Materials:
-
NSCLC cell line (e.g., A549)
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed NSCLC cells in 6-well plates and treat with the desired concentration of vinorelbine for 24 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Core mechanism of action of this compound in NSCLC.
Caption: Vinorelbine-induced apoptotic signaling pathway.
Caption: Experimental workflow for IC50 determination using MTT assay.
References
- 1. Vinorelbine | C45H54N4O8 | CID 5311497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vinorelbine Alters lncRNA Expression in Association with EGFR Mutational Status and Potentiates Tumor Progression Depending on NSCLC Cell Lines’ Genetic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vinorelbine in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular targets of vinorelbine tartrate
An In-depth Technical Guide on the Molecular Targets of Vinorelbine Tartrate
Introduction
This compound is a semi-synthetic vinca alkaloid derived from the catharanthine component of vinblastine.[1] It is a third-generation antineoplastic agent used in the treatment of several malignancies, most notably non-small cell lung cancer (NSCLC) and metastatic breast cancer.[1] Like other vinca alkaloids, vinorelbine's primary mechanism of action involves the disruption of microtubule function, leading to cell cycle arrest and apoptosis.[2][3] This guide provides a detailed examination of the molecular targets of vinorelbine, the pathways it modulates, and the experimental methodologies used to elucidate these interactions.
Primary Molecular Target: Tubulin and Microtubules
The principal molecular target for vinorelbine is tubulin, the heterodimeric protein subunit composed of α- and β-tubulin that polymerizes to form microtubules.[1]
Binding Site and Interaction
Vinorelbine interacts with tubulin at the vinca-binding domain, located on the β-tubulin subunit near the positive (plus) end of the microtubule. This binding is rapid, reversible, and induces a conformational change in the tubulin dimer. This alteration is believed to increase the affinity of tubulin for itself, which is a key factor in its effect on microtubule stability. Unlike some microtubule-targeting agents, vinorelbine's binding site is distinct from the colchicine and taxane-binding sites. Nuclear magnetic resonance (NMR) studies have shown that the tubulin dimer exhibits approximately 2.6 to 2.7 specific binding sites for vinorelbine.
Effects on Microtubule Dynamics
Vinorelbine is a microtubule-destabilizing agent that disrupts the dynamic instability essential for proper mitotic spindle formation and function. Its effects are concentration-dependent:
-
At high concentrations , vinorelbine actively promotes microtubule depolymerization and the destruction of the mitotic spindle.
-
At lower, clinically relevant concentrations , it suppresses microtubule dynamics.
Specifically, vinorelbine's primary effects on dynamic instability include slowing the rate of microtubule growth, increasing the duration of growth phases, and reducing the duration of shortening phases. This suppression of dynamics prevents the proper assembly of the mitotic spindle and reduces the tension at the kinetochores, which is a critical signal for progression through mitosis.
Quantitative Analysis of Vinorelbine Interactions
The interaction of vinorelbine with its targets and its cellular effects have been quantified in numerous studies. The data below is summarized for clarity.
Table 1: Binding Affinity and Stoichiometry
| Target | Parameter | Value | Experimental Method |
|---|---|---|---|
| α/β-Tubulin Dimer | Dissociation Constant (Kd) | < 10-5 M | NMR Spectroscopy |
| α/β-Tubulin Dimer | Binding Sites | 2.6 - 2.7 | NMR Spectroscopy |
| Calmodulin (C-domain) | Association Constant (Ka) | 4.0 x 105 M-1 | Thermodynamics |
| Calmodulin (C-domain) | Association Constant (Ka) | 5.4 x 104 M-1 | Thermodynamics |
| RLIP76 Transporter | Michaelis Constant (Km) | 75 nmol/L | Transport Assay |
Table 2: Cytotoxicity and Proliferation Inhibition (IC50 Values)
| Cell Line | Assay | IC50 Value | Reference |
|---|---|---|---|
| HeLa | Proliferation Inhibition | 1.25 nM | |
| HeLa | Mitotic Block | 3.8 nM | |
| A549, HeLa, LL/2 | Mitotic Accumulation | 7.3 nM (Vinorelbine) |
| HOS (Osteosarcoma) | Growth Inhibition (72h) | 0.4 ± 0.2 nM | |
Downstream Cellular Effects and Signaling Pathways
The disruption of microtubule dynamics by vinorelbine triggers a cascade of downstream events, culminating in cell cycle arrest and apoptosis.
Mitotic Arrest
By interfering with the formation and function of the mitotic spindle, vinorelbine prevents the proper segregation of chromosomes during mitosis. This activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest of cells in the G2/M phase of the cell cycle. This mitotic block is considered a primary contributor to the drug's antiproliferative effects.
Caption: Core mechanism of vinorelbine leading to mitotic arrest.
Induction of Apoptosis
Following mitotic arrest, cancer cells are typically directed towards programmed cell death, or apoptosis. Vinorelbine can induce apoptosis through multiple, complex signaling pathways.
4.2.1. Bcl-2 Family Modulation Disruption of the microtubule network can lead to the induction of the tumor suppressor p53 and the modulation of various protein kinases (e.g., Ras/Raf, PKC/PKA). These events can lead to the phosphorylation and subsequent inactivation of the anti-apoptotic protein Bcl-2. This inactivation disrupts the balance between pro-apoptotic (e.g., BAX) and anti-apoptotic proteins, ultimately triggering the caspase cascade and apoptosis. In some osteosarcoma cell lines, vinorelbine was shown to induce apoptosis without altering Bcl-2 phosphorylation, suggesting alternative pathways exist.
Caption: Vinorelbine-induced apoptosis via the Bcl-2 pathway.
4.2.2. Mitotic Arrest-Independent Apoptosis via BIM Interestingly, vinorelbine can kill cells independently of a prolonged mitotic arrest, inducing apoptosis during interphase. This mechanism involves the pro-apoptotic protein BIM (BCL2L11), which is normally sequestered on the microtubule network. Vinorelbine-induced microtubule depolymerization releases BIM, allowing it to translocate to the mitochondria and inhibit anti-apoptotic proteins like BCL2, thereby triggering apoptosis. This pathway is particularly effective in cells with a compromised spindle assembly checkpoint, such as those lacking the APC tumor suppressor.
Caption: Mitotic arrest-independent apoptosis via BIM release.
Other Molecular Interactions and Resistance Mechanisms
Besides tubulin, vinorelbine interacts with other cellular components, which may influence its efficacy and contribute to side effects or resistance.
-
Calmodulin (CaM) : Vinorelbine binds to the C-domain of calmodulin, a key calcium-binding protein involved in numerous signaling pathways. This interaction is distinct from that of other vinca alkaloids and may contribute to vinorelbine's unique pharmacological profile.
-
Drug Efflux Pumps : Resistance to vinorelbine can be mediated by the overexpression of ATP-binding cassette (ABC) transporters. P-glycoprotein (P-gp) and multidrug-resistance proteins (MRPs) have been implicated. Additionally, the non-ABC transporter RLIP76 has been shown to catalyze the ATP-dependent efflux of vinorelbine, conferring resistance in lung cancer cells.
Detailed Experimental Protocols
The characterization of vinorelbine's molecular targets relies on a variety of in vitro assays.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Principle : Tubulin polymerization causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm using a spectrophotometer.
-
Methodology :
-
Preparation : Purified tubulin (>99% pure) is resuspended in a polymerization buffer (e.g., MES or PIPES buffer) with GTP and kept on ice to prevent spontaneous polymerization.
-
Reaction Initiation : The tubulin solution is warmed to 37°C to initiate polymerization. This compound or a vehicle control is added at desired concentrations.
-
Data Acquisition : The absorbance at 340 nm is monitored over time in a temperature-controlled spectrophotometer.
-
Analysis : The rate and extent of polymerization are determined from the resulting kinetic curves. Inhibition is observed as a decrease in the rate and/or the final plateau of absorbance compared to the control.
-
Cell Cycle Analysis via Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.
-
Principle : A fluorescent dye, such as Propidium Iodide (PI), binds stoichiometrically to DNA. The fluorescence intensity of individual cells is therefore directly proportional to their DNA content, allowing for cell cycle phase determination.
-
Methodology :
-
Cell Culture & Treatment : Culture cells to ~70-80% confluency and treat with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Harvesting : Collect both adherent and floating cells to ensure all populations are analyzed. Centrifuge to pellet the cells.
-
Fixation : Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 2 hours at -20°C.
-
Staining : Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).
-
Analysis : Incubate for 30 minutes in the dark. Analyze the samples using a flow cytometer. A histogram of fluorescence intensity versus cell count is generated to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Apoptosis Detection via TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a common method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.
-
Principle : The enzyme Terminal deoxynucleotidyl Transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. These incorporated labels can then be visualized using fluorescence microscopy.
-
Methodology :
-
Sample Preparation : Grow cells on coverslips and treat with vinorelbine to induce apoptosis.
-
Fixation & Permeabilization : Fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with a reagent like 0.25% Triton™ X-100 in PBS to allow the enzymes to enter the nucleus.
-
TUNEL Reaction : Incubate the samples with a reaction cocktail containing TdT enzyme and a modified dUTP (e.g., EdUTP or BrdUTP) at 37°C.
-
Detection : Wash the cells. If using an alkyne-modified dUTP (EdUTP), perform a "click" reaction with a fluorescent azide. If using BrdUTP, detect with a fluorescently labeled anti-BrdU antibody.
-
Counterstaining & Imaging : Counterstain the nuclei with a DNA dye like DAPI or Hoechst 33342. Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence from the incorporated labels.
-
Caption: Experimental workflow for apoptosis detection via TUNEL assay.
References
Vinorelbine tartrate vs other vinca alkaloids
An In-depth Technical Guide to Vinorelbine Tartrate versus Other Vinca Alkaloids
Introduction
Vinca alkaloids are a cornerstone class of cytotoxic agents in oncology, derived from the Madagascar periwinkle plant, Catharanthus roseus.[1][2][3] These compounds exert their anticancer effects by interfering with the dynamics of microtubules, essential components of the cytoskeleton and the mitotic spindle.[4] The class includes first-generation natural products, vincristine and vinblastine; a second-generation semi-synthetic derivative, vinorelbine; and a third-generation fluorinated compound, vinflunine.[5]
This technical guide provides a comprehensive comparison of this compound with other prominent vinca alkaloids, focusing on their chemical structures, mechanisms of action, quantitative biological activities, and clinical profiles. The content is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.
Chemical Structures and Properties
The core structure of vinca alkaloids consists of two multi-ringed units: catharanthine and vindoline. Structural modifications to these moieties, particularly on the vindoline ring, give rise to the distinct pharmacological profiles of each derivative. Vinorelbine, a semi-synthetic analog of anhydrovinblastine, is distinguished by a modification on the catharanthine nucleus. Vinflunine is a novel derivative of vinorelbine, featuring the introduction of two fluorine atoms.
Table 1: Chemical Properties of Key Vinca Alkaloids
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| Vinorelbine | C45H54N4O8 | 778.93 | 3′,4′-didehydro-4′-deoxy-C′-norvincaleukoblastine |
| Vincristine | C46H56N4O10 | 824.96 | Formyl group on the vindoline nitrogen |
| Vinblastine | C46H58N4O9 | 810.97 | Methyl group on the vindoline nitrogen |
| Vinflunine | C45H54F2N4O8 | 816.93 | Two fluorine atoms at the 20' position of vinorelbine |
Note: Molecular weights are for the base compounds.
Mechanism of Action
Primary Mechanism: Microtubule Disruption
The principal mechanism of action for all vinca alkaloids is the disruption of microtubule dynamics. Microtubules are polymers of α- and β-tubulin heterodimers that are crucial for various cellular functions, most notably the formation of the mitotic spindle during cell division.
Vinca alkaloids bind to β-tubulin at a specific site, known as the "vinca domain," near the GTP-binding site. This binding inhibits the polymerization of tubulin into microtubules. At higher concentrations, they can actively promote microtubule disassembly. The disruption of microtubule assembly leads to the arrest of cells in the M-phase of the cell cycle, ultimately triggering apoptosis.
While all vinca alkaloids share this primary mechanism, they exhibit different affinities for tubulin and varying effects on microtubule dynamics, which contributes to their distinct efficacy and toxicity profiles. Vinorelbine, for instance, shows a preferential interaction with mitotic microtubules over axonal microtubules, which may account for its lower neurotoxicity compared to vincristine.
Downstream Signaling Pathways
Beyond mitotic arrest, the disruption of the microtubule network by vinca alkaloids affects various non-mitotic signaling pathways. Microtubules serve as scaffolds for signaling proteins and facilitate their transport. Their disruption can therefore have far-reaching consequences.
-
HIF-1α Regulation: Several studies have shown that microtubule-destabilizing agents, including vinca alkaloids, can inhibit the accumulation and activity of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of tumor angiogenesis and survival. This effect appears to be dependent on microtubule depolymerization and may involve the NF-κB pathway.
-
Anti-angiogenic and Vascular-Disruptive Effects: By disrupting the endothelial cell cytoskeleton, vinca alkaloids can interfere with cell migration and focal adhesion, leading to anti-angiogenic effects.
-
Modulation of Kinase Signaling: Kinases such as ERK and p38 interact with microtubules; thus, microtubule disruption can alter their signaling cascades, impacting cell survival and proliferation.
Quantitative Comparison
The therapeutic window of vinca alkaloids is influenced by their binding affinity to tubulin and their cytotoxic potency against cancer cells.
Tubulin Binding Affinity
Quantitative studies, often using sedimentation velocity, have compared the interaction of vinca alkaloids with tubulin. The process is typically described by a ligand-mediated self-association model with two key equilibrium constants:
-
K1: The affinity of the drug for individual tubulin heterodimers.
-
K2: The affinity of drug-liganded heterodimers for self-association into spiral polymers.
Studies have shown that while the initial binding affinity to tubulin dimers (K1) is surprisingly similar for vincristine, vinblastine, and vinorelbine, the overall affinity (approximated by the product K1K2) differs significantly. This difference is primarily driven by K2, reflecting how effectively the drug-bound tubulin units associate with each other.
Table 2: Relative Tubulin Binding Affinities
| Vinca Alkaloid | K1 (Affinity for Dimers) | K2 (Affinity for Polymer Association) | Overall Affinity (K1K2) | Reference |
| Vincristine | Similar to others | Highest | Highest | |
| Vinblastine | Similar to others | Intermediate | Intermediate | |
| Vinorelbine | Similar to others | Lowest | Lowest | |
| Vinflunine | Similar to others | Lower than Vinorelbine | Lower than Vinorelbine |
Note: This table represents relative affinities as reported in comparative studies. Absolute values can vary based on experimental conditions.
Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a biological function, such as cell proliferation. IC50 values for vinca alkaloids are highly dependent on the specific cancer cell line and the duration of drug exposure. While a comprehensive cross-study table is difficult to compile due to experimental variability, the general trend in potency often correlates with tubulin binding affinity. Vinflunine has demonstrated superior antitumor activity compared to vinorelbine in several human tumor xenograft models.
Clinical and Toxicity Profiles
Despite their structural similarities, the clinical applications and toxicity profiles of vinca alkaloids are markedly different, which is a critical factor in their therapeutic use.
Table 3: Comparative Clinical and Toxicity Profiles
| Feature | Vinorelbine | Vincristine | Vinblastine | Vinflunine |
| Primary Indications | Non-small cell lung cancer, breast cancer | Acute lymphoblastic leukemia, lymphomas, various solid tumors | Hodgkin's lymphoma, testicular cancer, breast cancer | Advanced urothelial carcinoma (second-line) |
| Dose-Limiting Toxicity | Myelosuppression (Neutropenia) | Neurotoxicity | Myelosuppression (Neutropenia) | Myelosuppression (Neutropenia), gastrointestinal issues |
| Neurotoxicity | Mild to moderate | Severe, dose-limiting | Mild to moderate | Lower than other vincas |
| Myelosuppression | Common, dose-limiting | Rare at standard doses | Common, dose-limiting | Common, dose-limiting |
| Vesicant Potential | Yes | Yes | Yes | Yes |
Experimental Protocols
Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the fluorescence of a reporter dye that binds preferentially to microtubules.
Methodology:
-
Reagent Preparation:
-
Thaw purified tubulin (>99% pure), GTP stock solution, and assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice.
-
Prepare a working solution of tubulin (e.g., 2 mg/mL) in assay buffer supplemented with 1 mM GTP and a fluorescent reporter dye (e.g., DAPI).
-
Prepare serial dilutions of the test compounds (e.g., vinorelbine) and controls (e.g., paclitaxel as a polymerization enhancer, vinblastine as an inhibitor) in assay buffer.
-
-
Assay Execution:
-
Pipette the tubulin working solution into wells of a pre-chilled, black, half-area 96-well plate.
-
Add the test compounds and controls to the respective wells. Include a vehicle control (e.g., DMSO).
-
Immediately transfer the plate to a temperature-controlled fluorometer pre-warmed to 37°C.
-
-
Data Acquisition:
-
Monitor fluorescence intensity every 30-60 seconds for 60-90 minutes (Excitation: ~350 nm, Emission: ~430 nm for DAPI).
-
The resulting data will generate polymerization curves (fluorescence vs. time) showing nucleation, growth, and steady-state phases.
-
-
Data Analysis:
-
Analyze the curves to determine the effect of the compound on the lag time (nucleation), maximum polymerization rate (Vmax), and maximal polymer mass.
-
Inhibitors like vinorelbine will decrease the Vmax and the maximal polymer mass.
-
Protocol: IC50 Determination via MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the calculation of a drug's IC50 value.
Methodology:
-
Cell Seeding:
-
Culture a relevant cancer cell line to the logarithmic growth phase.
-
Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of 2-fold dilutions of the vinca alkaloid in culture medium.
-
Remove the old medium from the cells and add the medium containing the various drug concentrations. Include a vehicle control (0 µM drug) and a blank (medium only).
-
Incubate for a specified duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Fit the data to a non-linear regression sigmoidal dose-response curve to calculate the IC50 value (the concentration that causes 50% inhibition of cell viability).
-
Conclusion
This compound occupies a distinct and vital position within the vinca alkaloid class. While sharing the fundamental mechanism of microtubule destabilization with its predecessors, vincristine and vinblastine, its structural modifications result in a unique clinical profile. Key differentiators include its lower affinity for tubulin self-association compared to older vincas and a more favorable toxicity balance, with dose-limiting myelosuppression rather than the severe neurotoxicity characteristic of vincristine. The development of vinflunine from a vinorelbine backbone further underscores the potential for refining the therapeutic index of this important class of antineoplastic agents. For drug development professionals, understanding these nuanced differences in structure, quantitative activity, and clinical toxicity is paramount for the rational design of next-generation microtubule-targeting agents and the optimization of existing chemotherapeutic regimens.
References
Discovery and synthesis of vinorelbine tartrate
An In-depth Technical Guide to the Discovery and Synthesis of Vinorelbine Tartrate
Introduction
Vinorelbine, a semi-synthetic vinca alkaloid, stands as a significant chemotherapeutic agent in the treatment of various cancers, most notably non-small cell lung cancer (NSCLC) and breast cancer.[1][2][3][4] Unlike its parent compounds, vinblastine and vincristine, which are naturally derived from the Madagascar periwinkle (Catharanthus roseus), vinorelbine possesses a unique structural modification that confers a distinct anti-tumor profile and a potentially improved safety, particularly concerning neurotoxicity.[5] This guide provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Development
The journey of vinorelbine began in the 1980s, spearheaded by the pharmacist Pierre Potier and his team at the Centre National de la Recherche Scientifique (CNRS) in France. Their research focused on modifying the structure of natural vinca alkaloids to enhance their therapeutic index. This led to the creation of vinorelbine, a novel compound distinguished by a modification on the catharanthine portion of the molecule.
Developed in collaboration with the Pierre Fabre Group, vinorelbine, under the brand name Navelbine®, first received approval in France in 1989 for the treatment of non-small cell lung cancer. Its indication was expanded to include metastatic breast cancer in 1991. The United States Food and Drug Administration (FDA) granted its approval in December 1994.
Key Development Milestones:
-
1980s: Invented by Pierre Potier and his team at CNRS, France.
-
1989: Approved in France for non-small cell lung cancer.
-
1991: Approved in France for metastatic breast cancer.
-
1994: Approved by the US FDA for NSCLC.
-
2003: Generic versions of the drug became available in the U.S.
Semi-Synthesis of this compound
Vinorelbine is not known to occur naturally; it is produced via a semi-synthetic process starting from two key natural precursors extracted from Catharanthus roseus: catharanthine and vindoline. The synthesis involves a critical coupling reaction to form the key intermediate, anhydrovinblastine, followed by a rearrangement and subsequent conversion to the stable tartrate salt.
Overall Synthetic Pathway
The semi-synthesis can be summarized in the following key stages:
-
Coupling Reaction: An Fe(III)-promoted coupling of catharanthine and vindoline forms an iminium intermediate.
-
Reduction: The intermediate is reduced, typically with sodium borohydride, to yield anhydrovinblastine.
-
Rearrangement: A ring contraction of anhydrovinblastine, using an agent like trifluoroacetic anhydride, forms the vinorelbine base.
-
Purification: The crude vinorelbine is purified using chromatographic methods.
-
Salt Formation: The purified vinorelbine base is converted to the more stable and pharmaceutically used vinorelbine bitartrate.
Caption: Overall synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes reported yields for the key steps in the semi-synthesis of vinorelbine. Yields can vary based on the specific reagents and conditions used.
| Reaction Step | Starting Material | Product | Reported Yield (%) |
| Dehydration & Rearrangement | Vinblastine Sulfate | Vinorelbine (Crude) | 75 - 78% |
| Purification & Salt Formation | Vinorelbine (Crude) | This compound | ~42% (overall from crude) |
| Salt Formation | Vinorelbine Base | This compound | 82.3% |
Detailed Experimental Protocols
Protocol 1: Synthesis of Anhydrovinblastine
This protocol outlines the Fe(III)-promoted coupling of catharanthine and vindoline, followed by reduction to yield the key intermediate, anhydrovinblastine.
-
Materials: Catharanthine tartrate, vindoline, ferric chloride (FeCl₃), hydrochloric acid (HCl), sodium borohydride (NaBH₄), dichloromethane (CH₂Cl₂), saturated sodium bicarbonate solution, anhydrous sodium sulfate (Na₂SO₄), silica gel for column chromatography.
-
Procedure:
-
Dissolve equimolar amounts of catharanthine tartrate and vindoline in a suitable solvent mixture, such as 0.1 N aqueous HCl and trifluoroethanol.
-
To this stirring solution, add a solution of ferric chloride (approx. 5 equivalents) in 0.1 N HCl.
-
Stir the reaction at room temperature (approx. 23 °C) for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture in an ice bath and slowly add a solution of sodium borohydride to reduce the intermediate.
-
Once the reduction is complete, basify the mixture to a pH of 8-9 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude anhydrovinblastine.
-
Purify the crude product by silica gel column chromatography to yield pure anhydrovinblastine.
-
Protocol 2: Rearrangement of Anhydrovinblastine to Vinorelbine
This protocol details the critical rearrangement step to form the core structure of vinorelbine.
-
Materials: Anhydrovinblastine, trifluoroacetic anhydride (TFAA), anhydrous dichloromethane (CH₂Cl₂), saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate (Na₂SO₄), silica gel, chromatography solvents (e.g., chloroform/ethanol).
-
Procedure:
-
Dissolve the purified anhydrovinblastine in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add trifluoroacetic anhydride to the stirring solution.
-
Allow the reaction to proceed at low temperature, monitoring its progress by TLC or HPLC until the starting material is consumed.
-
Carefully quench the reaction by adding it to a cold, saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude vinorelbine.
-
Purify the crude product using silica gel column chromatography.
-
Protocol 3: Formation of this compound
This protocol describes the conversion of the vinorelbine free base to its stable bitartrate salt.
-
Materials: Purified vinorelbine base, L-tartaric acid, ethanol, acetone, anhydrous diethyl ether.
-
Procedure:
-
Dissolve the vinorelbine base (e.g., 5.14 g) and L-tartaric acid (e.g., 2.0 g) in ethanol (e.g., 300 mL) at room temperature.
-
Stir the solution for approximately 30 minutes.
-
Filter the solution and evaporate to dryness.
-
Dissolve the residue in acetone (e.g., 250 mL) and concentrate the volume (to approx. 100 mL).
-
Add the concentrated acetone solution dropwise to stirring anhydrous diethyl ether (e.g., 500 mL) to precipitate the tartrate salt.
-
Allow the precipitate to stand for 30 minutes, then filter the solid.
-
Wash the collected crystals with anhydrous diethyl ether and dry under vacuum to yield this compound.
-
Caption: Chemical synthesis pathway of vinorelbine.
Mechanism of Action
Vinorelbine's antitumor activity stems from its role as a mitotic spindle poison. It functions by interfering with microtubule dynamics, a critical process for cell division.
-
Tubulin Binding: Vinorelbine binds to the β-tubulin subunit at the Vinca-binding domain, inhibiting the polymerization of tubulin into microtubules.
-
Mitotic Arrest: The disruption of microtubule assembly prevents the formation of a functional mitotic spindle, which is essential for separating chromosomes during cell division. This arrests the cell cycle at the G2/M phase, specifically in metaphase.
-
Induction of Apoptosis: The prolonged metaphase arrest triggers programmed cell death (apoptosis) in the cancer cells.
Compared to older vinca alkaloids, vinorelbine shows a greater selectivity for mitotic microtubules over axonal microtubules, which is thought to account for its reduced neurotoxicity. The disruption of microtubule function can also induce downstream signaling events, including the activation of the p53 tumor suppressor gene and modulation of various protein kinases, ultimately leading to the inactivation of apoptosis inhibitors like Bcl-2.
Caption: Mechanism of action of vinorelbine.
Analytical Methods for Synthesis Monitoring
Monitoring the progress of vinorelbine synthesis requires robust analytical techniques to separate and quantify the starting materials, intermediates, and the final product.
| Technique | Application | Typical Conditions |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress. | Developer: Petroleum ether, chloroform, acetone, and diethyl amine (23.5:12:2:2.5, v/v/v/v) can separate vinblastine, anhydrovinblastine, and vinorelbine. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of intermediates and final product purity. | Column: C18 reverse-phase. Mobile Phase: A mixture of methanol, acetonitrile, diethyl amine, and water (420:252:3:225, v/v/v/v), with pH adjusted to 6.5, has been reported. Detection: UV at 267 nm or 269 nm. |
Conclusion
This compound is a cornerstone of modern chemotherapy, a testament to the power of semi-synthetic modification of natural products. Its discovery by Pierre Potier and subsequent development marked a significant advancement in cancer treatment, offering an effective agent with a manageable safety profile. The intricate semi-synthesis, from the coupling of natural precursors to the final salt formation, requires precise control over reaction conditions and purification processes. Understanding the detailed chemistry and mechanism of action of vinorelbine continues to be vital for drug development professionals seeking to optimize its use and discover the next generation of anti-cancer therapeutics.
References
In Vitro Cytotoxicity of Vinorelbine Tartrate in Breast Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro cytotoxicity of vinorelbine tartrate against various breast cancer cell lines. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering a comprehensive summary of quantitative data, detailed experimental protocols, and insights into the underlying molecular mechanisms of vinorelbine's action.
Quantitative Assessment of Vinorelbine Cytotoxicity
This compound, a semi-synthetic vinca alkaloid, exerts its cytotoxic effects by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2] The sensitivity of breast cancer cell lines to vinorelbine varies, as demonstrated by the half-maximal inhibitory concentration (IC50) values and apoptosis rates presented below.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
The following table summarizes the IC50 values for this compound in various breast cancer cell lines. These values, primarily sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database, represent the concentration of the drug required to inhibit cell growth by 50% under the specified experimental conditions.
| Cell Line | Subtype | IC50 (µM) | Data Source |
| BT-483 | Luminal B | 16.07 | GDSC[3] |
| ZR-75-30 | Luminal B | 6.99 | GDSC[3] |
| MDA-MB-175-VII | Luminal A | Not Reported | GDSC[3] |
| MDA-MB-231 | Triple-Negative | 0.07 (96h, metronomic) | Oncotarget |
| MDA-MB-231BR | Triple-Negative | 0.014 (2h) | Cancer Research |
| 4T1 | Murine Triple-Negative | 0.004 | PMC |
Note: IC50 values can vary depending on the assay method, exposure time, and specific cell line passage number.
Table 2: Apoptosis Rates Induced by this compound
Vinorelbine induces programmed cell death (apoptosis) in breast cancer cells. The table below presents the percentage of apoptotic cells in MCF-7 and MDA-MB-231 cell lines after treatment with vinorelbine.
| Cell Line | Vinorelbine Concentration | Exposure Time | % Apoptotic Cells | Reference |
| MCF-7 | 0.5 nM | 24 hours | 29% | |
| MCF-7 | 0.5 nM | 48 hours | 31% | |
| MDA-MB-231 | 0.5 nM | 24 hours | 41% | |
| MDA-MB-231 | 0.5 nM | 48 hours | 54% |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the in vitro cytotoxicity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat breast cancer cells with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with vinorelbine and harvest as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.
-
Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect the expression levels of specific proteins involved in the apoptotic pathway, such as Bcl-2 and Bax.
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Signaling Pathways and Molecular Mechanisms
Vinorelbine's cytotoxic effects are mediated through complex signaling pathways that culminate in apoptosis.
Mechanism of Action and Apoptotic Pathway
Vinorelbine disrupts microtubule polymerization, leading to mitotic arrest at the G2/M phase of the cell cycle. This arrest triggers the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins. Vinorelbine has been shown to decrease the expression of the anti-apoptotic protein Bcl-2. The altered balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptosis. In caspase-3 deficient cell lines like MCF-7, vinorelbine-induced apoptosis may be mediated through caspase-8.
Furthermore, studies have indicated the involvement of the p38 mitogen-activated protein kinase (MAPK) pathway in vinorelbine-induced apoptosis. The activation of the p38 MAPK pathway can contribute to the regulation of apoptosis and autophagy in response to chemotherapeutic agents.
References
A Technical Guide to the Preclinical Efficacy of Vinorelbine Tartrate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Vinorelbine tartrate, a semi-synthetic vinca alkaloid, is a third-generation chemotherapeutic agent widely used in the treatment of malignancies such as non-small cell lung cancer (NSCLC) and breast cancer.[1][2][3] Derived from the periwinkle plant, Catharanthus roseus, its structural modifications confer a distinct pharmacological profile compared to older vinca alkaloids like vincristine and vinblastine.[1][4] This technical guide provides an in-depth overview of the preclinical studies that have established the efficacy and elucidated the mechanism of action of vinorelbine, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways.
Mechanism of Action: Microtubule Disruption
The primary antitumor activity of vinorelbine is the inhibition of mitosis at the metaphase stage. This is achieved through its interaction with tubulin, the protein subunit of microtubules.
-
Tubulin Binding: Vinorelbine binds to the β-tubulin subunits at the Vinca-binding domain, primarily near the positive (growing) end of the microtubules.
-
Inhibition of Polymerization: This binding disrupts the dynamic process of tubulin polymerization, which is essential for the formation of the mitotic spindle apparatus during cell division.
-
Mitotic Arrest: The failure of proper mitotic spindle formation prevents chromosomal segregation, leading to cell cycle arrest in the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death of the rapidly dividing cancer cells.
At high concentrations, vinorelbine actively promotes microtubule depolymerization, while at lower, more clinically relevant concentrations, it suppresses microtubule dynamics—both lengthening and shortening—effectively freezing the mitotic process.
Caption: Core mechanism of vinorelbine action.
Apoptotic Signaling Pathways
The induction of apoptosis following vinorelbine-mediated mitotic arrest is a complex process involving multiple signaling cascades. Disruption of the microtubule network activates various protein kinases and tumor suppressor genes. This leads to the inactivation of anti-apoptotic proteins like Bcl-2 and the subsequent activation of pro-apoptotic effectors.
Caption: Key signaling events in vinorelbine-induced apoptosis.
Preclinical Efficacy: In Vitro Studies
Vinorelbine has demonstrated potent cytotoxic activity across a wide range of human cancer cell lines in vitro. Its efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), representing the drug concentration required to inhibit cell growth by 50%.
Summary of In Vitro Cytotoxicity
| Cancer Type | Cell Line(s) | Key Findings | IC50 Values | Reference |
| Osteosarcoma | HOS (TP53 wild-type), MG-63 (TP53 mutated) | Dose- and time-dependent growth inhibition; induced apoptosis independent of TP53 status. | HOS: 3.2 nM (24h), 0.8 nM (48h), 0.4 nM (72h) | |
| Leukemia | Various cell lines and fresh patient cells | Lymphoid cell lines were more sensitive than myeloid lines. Highly effective against B-CLL cells. | B-CLL (fresh cells): 4 ng/mL to 83 µg/mL | |
| Myeloma | RPMI8226, U266, KPMM2 | Dose-dependent growth inhibition and apoptosis induction. Synergistic effect with dexamethasone. | Not specified | |
| Breast Cancer | BCap37 (parental and resistant sublines) | Development of resistance associated with P-glycoprotein overexpression. | Not specified | |
| NSCLC | A549, Calu-6, H1792 | Induced apoptosis and altered expression of EGFR and lncRNAs involved in the MAPK pathway. | Not specified |
Representative Experimental Protocol: In Vitro Cytotoxicity Assay
This protocol is based on the methodology used to assess vinorelbine's effect on human osteosarcoma cell lines.
-
Cell Culture: Human osteosarcoma cell lines (HOS, MG-63) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, maintained at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Preparation: this compound is dissolved in a suitable solvent (e.g., sterile water) to create a stock solution, which is then serially diluted to achieve the desired final concentrations for treatment.
-
Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density (e.g., 3x10³ cells/well) and allowed to adhere overnight.
-
Drug Treatment: The culture medium is replaced with fresh medium containing varying concentrations of vinorelbine. Control wells receive medium with the vehicle alone. Cells are incubated for specified time points (e.g., 24, 48, 72 hours).
-
Cytotoxicity Assessment (Sulforhodamine B Assay):
-
Cells are fixed in situ by adding cold 10% trichloroacetic acid.
-
After washing, cells are stained with 0.4% sulforhodamine B (SRB) solution.
-
Unbound dye is removed by washing with 1% acetic acid.
-
Bound dye is solubilized with 10 mM Tris base solution.
-
-
Data Analysis: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell growth inhibition is calculated relative to control cells, and IC50 values are determined using non-linear regression analysis.
Caption: A typical workflow for an in vitro cytotoxicity study.
Preclinical Efficacy: In Vivo Studies
Animal models are critical for evaluating the therapeutic efficacy and toxicity of anticancer agents in a systemic context. Vinorelbine has shown significant antitumor activity in various preclinical in vivo models.
Summary of In Vivo Efficacy
| Cancer Model | Animal Model | Treatment Regimen | Key Findings | Reference |
| P388 Murine Leukemia | CDF-1 Mice | Vinorelbine (8-24 mg/kg) + Paclitaxel (4.5-36 mg/kg), IP, on days 1, 5, 9. | Single agents produced few 60-day cures. Optimal combination regimens produced >80% 60-day cures. | |
| Lewis Lung Carcinoma | C57BL/6 Mice | Vinorelbine + Gemcitabine | The combination produced additive antitumor activity with minimal increase in toxicity over a wide dose range. | |
| 4T1 Breast Cancer | BALB/c Mice | Metronomic Vinorelbine + Cisplatin or 5-FU | Dose-dependent effects observed; higher metronomic doses suppressed tumor growth and metastasis. |
Representative Experimental Protocol: In Vivo Murine Leukemia Model
This protocol is based on the methodology for testing vinorelbine and paclitaxel combinations in the P388 leukemia model.
-
Animal Model: Female CDF-1 mice are used for the study.
-
Tumor Implantation: Mice are inoculated intraperitoneally (IP) with one million P388 murine leukemia cells.
-
Randomization and Grouping: Animals are randomized into experimental groups (typically 5-8 mice per group), including a control group (vehicle), single-agent treatment groups, and combination therapy groups.
-
Drug Administration:
-
This compound and paclitaxel are administered via IP injection.
-
A defined dosing schedule is followed, for example, treatment on days 1, 5, and 9 post-tumor implantation.
-
Multiple dose levels are tested for each drug, both as single agents and in combination (e.g., Vinorelbine at 8, 12, 16, 20, 24 mg/kg).
-
-
Monitoring and Endpoints:
-
Mice are monitored daily for signs of toxicity and mortality. Body weight is recorded regularly.
-
The primary endpoint is survival. The percentage of 60-day survivors (cures) is a key efficacy metric.
-
Median survival time and increase in lifespan (%ILS) are also calculated.
-
-
Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance between groups is determined using tests like the log-rank test.
Caption: A generalized workflow for an in vivo efficacy study.
Combination Therapies and Resistance
Preclinical studies have been instrumental in identifying synergistic or additive interactions between vinorelbine and other chemotherapeutic agents. The combination of vinorelbine with paclitaxel demonstrated significantly enhanced antitumor activity in a murine leukemia model, suggesting that overlapping toxicities may not preclude clinical use when dosed appropriately. Similarly, its combination with gemcitabine showed additive effects in a Lewis lung carcinoma model.
A major obstacle in chemotherapy is the development of multidrug resistance (MDR). Preclinical models have shown that resistance to vinorelbine can be associated with the overexpression of P-glycoprotein, an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump. This provides a rationale for exploring combinations with P-glycoprotein inhibitors to overcome resistance.
Conclusion
The preclinical evaluation of this compound has firmly established its mechanism of action as a potent microtubule-destabilizing agent that induces mitotic catastrophe and apoptosis in cancer cells. In vitro and in vivo studies have consistently demonstrated its efficacy across a spectrum of hematological and solid tumors. This robust body of preclinical data has provided the foundational rationale for its successful clinical development and its established role in modern oncology. Further preclinical research continues to explore novel combinations and strategies to overcome resistance, aiming to optimize the therapeutic potential of this important anticancer drug.
References
The Disruption of Dynamism: A Technical Guide to Vinorelbine Tartrate's Impact on Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular interactions and cellular consequences of vinorelbine tartrate's effect on microtubule dynamics. As a semi-synthetic vinca alkaloid, vinorelbine is a cornerstone of various chemotherapy regimens, primarily for non-small cell lung cancer and breast cancer.[1] Its therapeutic efficacy is rooted in its precise interference with the intricate and vital machinery of the microtubule cytoskeleton. This document details the mechanism of action, presents quantitative data on its effects, outlines relevant experimental protocols, and visualizes the associated cellular pathways.
Core Mechanism of Action: Suppression of Microtubule Dynamics
Microtubules are polar, filamentous polymers of α- and β-tubulin heterodimers, critical for cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1][2] Their most crucial feature is "dynamic instability," a constant cycling between phases of polymerization (growth) and depolymerization (shrinkage). This process is essential for the mitotic spindle to correctly attach to and segregate chromosomes.[3]
Vinorelbine exerts its antimitotic effects by disrupting this delicate balance.[1] The core mechanism involves:
-
Binding to Tubulin: Vinorelbine binds to the β-tubulin subunit at the Vinca-binding domain, which is located near the plus-end of the microtubule—the primary site of dynamic activity. This binding inhibits the polymerization of tubulin into microtubules.
-
Suppression of Dynamic Instability: At low, clinically relevant concentrations, vinorelbine does not cause a net depolymerization of microtubules but rather suppresses their dynamics. This includes slowing the microtubule growth rate, increasing the time spent in a growth phase, and reducing the duration of the shortening phase.
-
Mitotic Arrest: By suppressing dynamics, vinorelbine prevents the mitotic spindle from functioning correctly. The lack of proper tension at the kinetochores of chromosomes activates the spindle assembly checkpoint, arresting the cell cycle in the metaphase stage of mitosis.
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis (programmed cell death), leading to the elimination of the cancerous cell.
A key distinction from the classic vinca alkaloid, vinblastine, is that vinorelbine does not significantly reduce the rate of microtubule shortening. This subtle but significant difference in its effect on microtubule dynamics may contribute to its distinct therapeutic profile and toxicity.
Data Presentation: Quantitative Effects on Microtubule Dynamics
The following tables summarize quantitative data from in vitro studies, primarily comparing the effects of vinorelbine to a control condition. These studies typically use purified tubulin observed via video microscopy.
Table 1: Inhibition of Microtubule Polymerization
| Compound | IC₅₀ (µM) for Polymerization Inhibition |
| Vinorelbine | 0.80 |
| Vinflunine | 1.2 |
| Vinblastine | 0.54 |
| IC₅₀ represents the concentration at which polymerization is inhibited by 50%. Data derived from studies with 17 µM purified tubulin. |
Table 2: Effects on Parameters of Dynamic Instability (at 0.4 µM Drug Concentration)
| Parameter | Control | Vinorelbine |
| Growth Rate (µm/min) | 1.1 ± 0.3 | 0.6 ± 0.2 |
| Shortening Rate (µm/min) | 13.9 ± 3.9 | 14.1 ± 4.5 |
| Mean Growth Duration (min) | 1.6 ± 0.2 | 2.8 ± 0.4 |
| Mean Shortening Duration (min) | 0.2 ± 0.02 | 0.1 ± 0.01 |
| Time Spent Growing (%) | 44 | 65 |
| Time Spent Shortening (%) | 5 | 2 |
| Time Spent in Attenuated State (%) | 51 | 33 |
| Data are presented as mean ± SE where available. The attenuated state refers to periods where the microtubule is neither growing nor shortening detectably. |
Experimental Protocols
Reproducing and expanding upon the findings related to vinorelbine requires robust experimental methodologies. The following sections detail the core protocols used to assess its impact on microtubules.
In Vitro Tubulin Polymerization Assay
This assay quantifies the overall effect of a compound on the formation of microtubule polymer mass.
Methodology:
-
Tubulin Preparation: Tubulin is purified from a biological source (e.g., bovine brain) through multiple cycles of temperature-dependent polymerization and depolymerization, followed by phosphocellulose chromatography to remove microtubule-associated proteins (MAPs).
-
Reaction Mixture: Purified tubulin (e.g., 17 µM) is prepared in a polymerization buffer (e.g., 75 mM PIPES, 1.8 mM MgCl₂, 1.0 mM EGTA, pH 6.8) supplemented with GTP (e.g., 1.5 mM).
-
Incubation: Various concentrations of vinorelbine (or a vehicle control, like DMSO) are added to the reaction mixtures. The samples are then incubated at 37°C for a set time (e.g., 35 minutes) to allow microtubules to assemble to a steady state.
-
Sedimentation: The reaction mixtures are centrifuged at high speed (e.g., >100,000 x g) at 37°C to pellet the assembled microtubules (polymer), leaving the unassembled tubulin dimers in the supernatant.
-
Quantification: The supernatant is carefully removed, and the microtubule pellet is resuspended in a buffer. The protein concentration of the pellet is determined using a standard protein assay, such as the Bradford assay, to quantify the total polymer mass.
-
Analysis: The polymer mass in the presence of vinorelbine is compared to the control to determine the concentration-dependent inhibition and calculate the IC₅₀ value.
In Vitro Microtubule Dynamics Assay via Video Microscopy
This powerful technique allows for the direct observation and measurement of the four key parameters of dynamic instability for individual microtubules.
Methodology:
-
Flow Chamber Preparation: A microscope flow chamber is constructed and coated with an antibody (e.g., anti-rhodamine) to immobilize microtubule seeds. The surface is passivated (e.g., with casein) to prevent non-specific protein binding.
-
Seed Preparation: Short, stable microtubule "seeds" are prepared. This can be done using axonemes from cilia or by polymerizing tubulin in the presence of a non-hydrolyzable GTP analog like GMPCPP. The seeds are often fluorescently labeled with a different color (e.g., rhodamine-labeled tubulin) than the dynamic portion.
-
Dynamic Assembly: A solution containing purified, fluorescently labeled tubulin (e.g., 15 µM tubulin with 5-20% labeled with a green fluorophore), GTP, an oxygen-scavenging system, and vinorelbine at the desired concentration is flowed into the chamber.
-
Microscopy: The chamber is placed on the stage of a microscope equipped for Total Internal Reflection Fluorescence (TIRF) or video-enhanced Differential Interference Contrast (DIC) microscopy, maintained at 37°C. TIRF is particularly useful as it excites only the fluorophores near the coverslip, reducing background noise.
-
Image Acquisition: Time-lapse images are captured at regular intervals (e.g., every 2-5 seconds) for an extended period (e.g., 20-30 minutes).
-
Data Analysis: The image series is analyzed to track the length of individual microtubules over time. This data is used to generate "life-history plots" (length vs. time). Kymographs (distance vs. time plots) are created from these plots to visualize and measure the rates of growth and shortening, and the frequencies of catastrophe (switch from growth to shortening) and rescue (switch from shortening to growth).
References
The Cellular Gateway: An In-depth Technical Guide to the Uptake and Efflux of Vinorelbine Tartrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinorelbine, a semi-synthetic vinca alkaloid, is a cornerstone in the chemotherapeutic arsenal against non-small cell lung cancer and breast cancer. Its clinical efficacy is intrinsically linked to its intracellular concentration, a delicate balance between cellular uptake and efflux. This technical guide provides a comprehensive exploration of the molecular mechanisms governing the cellular transport of vinorelbine tartrate. We delve into the key protein transporters responsible for its efflux, the potential pathways for its cellular entry, and the signaling cascades that regulate these processes. This document synthesizes current knowledge, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex biological pathways to offer a thorough resource for researchers in oncology and pharmacology.
Introduction
The therapeutic action of vinorelbine is contingent upon its ability to reach its intracellular target: tubulin. By binding to tubulin, vinorelbine disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] The concentration of vinorelbine at the site of action is a critical determinant of its cytotoxic effect. This concentration is dynamically regulated by two opposing processes: the influx of the drug into the cancer cell and its active efflux back into the extracellular space. An understanding of these transport mechanisms is paramount for optimizing therapeutic strategies, overcoming drug resistance, and designing novel drug delivery systems.
Cellular Efflux Mechanisms of Vinorelbine
The phenomenon of multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often attributed to the overexpression of ATP-binding cassette (ABC) transporters that actively pump drugs out of cancer cells.[3][4] Several of these transporters have been implicated in the efflux of vinorelbine.
RLIP76 (Ral-binding protein 1)
A key player in vinorelbine efflux is RLIP76 (also known as RalBP1), a non-ABC transporter.[5] RLIP76 catalyzes the ATP-dependent efflux of a variety of chemotherapeutic agents, including vinorelbine. Overexpression of RLIP76 in cancer cells leads to a sustained decrease in intracellular vinorelbine concentration, conferring resistance to the drug.
P-glycoprotein (P-gp/ABCB1)
P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a well-characterized ABC transporter known to confer resistance to a wide range of anticancer drugs, including vinca alkaloids. Studies have shown that vinorelbine can decrease the expression of P-gp in some cancer cell lines, suggesting a complex interplay between the drug and this efflux pump.
Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1)
Multidrug Resistance-Associated Protein 1 (MRP1) is another ABC transporter that contributes to the efflux of various anticancer drugs and their metabolites. Evidence suggests a role for MRP1 in vinorelbine transport out of cells. Similar to P-gp, vinorelbine has been observed to decrease the expression of MRP1 in certain cancer contexts.
Cellular Uptake Mechanisms of Vinorelbine
The mechanisms by which vinorelbine enters cancer cells are less definitively characterized than its efflux pathways. A combination of passive and carrier-mediated processes is likely involved.
Passive Diffusion
As a lipophilic molecule, vinorelbine is expected to cross the cell membrane via passive diffusion, moving down its concentration gradient. This process is driven by the physicochemical properties of the drug and the composition of the cell membrane.
Solute Carrier (SLC) Transporters
Solute carrier (SLC) transporters are a large family of membrane proteins responsible for the uptake of a wide range of substrates, including nutrients and drugs. While it is known that various anticancer drugs are substrates for SLC transporters, the specific SLC transporters involved in vinorelbine uptake have yet to be fully elucidated.
Endocytosis
Endocytosis is a process by which cells internalize molecules by engulfing them in a vesicle. RLIP76, a key efflux transporter for vinorelbine, is also known to be involved in clathrin-mediated endocytosis. This dual role suggests a potential, though not yet fully understood, involvement of endocytic pathways in the cellular accumulation of vinorelbine.
Quantitative Data on Vinorelbine Transport
The following table summarizes the available quantitative data on the transport of vinorelbine.
| Transporter | Parameter | Value | Cell Line/System | Reference |
| Efflux | ||||
| RLIP76 | Km for Vinorelbine | 75 nmol/L | Purified protein in liposomes | |
| RLIP76 | Km for ATP | 3.4 mmol/L | Purified protein in liposomes | |
| Uptake | ||||
| Data not available |
Signaling Pathways Regulating Vinorelbine Transport
The expression and activity of drug transporters are tightly regulated by intracellular signaling pathways. Understanding these regulatory networks can provide novel targets for overcoming drug resistance.
Regulation of Efflux Transporters
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation and has been shown to modulate the expression of ABC transporters. Activation of the PI3K/Akt pathway can lead to increased expression of P-gp. Vinorelbine, in combination with other agents, has been shown to inhibit this pathway.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another key signaling cascade involved in cell growth and differentiation. This pathway can also regulate the expression of P-gp. Vinorelbine has been shown to affect the MAPK signaling pathway.
-
Ral Signaling Pathway: RLIP76 is a downstream effector of the Ral signaling pathway. Activation of this pathway can influence the localization and function of RLIP76.
The interplay between vinorelbine and these signaling pathways is complex, with the drug both being a substrate for transporters regulated by these pathways and also capable of modulating the activity of these pathways itself.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the cellular uptake and efflux of vinorelbine.
Cell Culture
-
Cell Lines: Non-small cell lung cancer (e.g., A549, H460) or breast cancer (e.g., MCF-7, MDA-MB-231) cell lines are commonly used. Cells should be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
Cellular Uptake Assay
This protocol is designed to measure the influx of vinorelbine into cancer cells.
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in a serum-free culture medium or a buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Initiation of Uptake: Wash the cell monolayer twice with pre-warmed HBSS. Remove the final wash and add the vinorelbine-containing medium to each well to initiate the uptake.
-
Incubation: Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes). To distinguish between active transport and passive diffusion, a parallel set of experiments can be performed at 4°C, where active transport is inhibited.
-
Termination of Uptake: At each time point, rapidly aspirate the drug-containing medium and wash the cells three times with ice-cold HBSS to stop the uptake and remove extracellular drug.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer) or by sonication in a known volume of solvent.
-
Quantification: Determine the intracellular concentration of vinorelbine using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Normalize the drug concentration to the total protein content of each well, determined by a protein assay (e.g., BCA assay).
Cellular Efflux Assay
This protocol is designed to measure the efflux of vinorelbine from pre-loaded cancer cells.
-
Cell Seeding and Loading: Seed cells in a 24-well plate. Once confluent, load the cells with vinorelbine by incubating them with a known concentration of the drug for a specific period (e.g., 1 hour) at 37°C.
-
Initiation of Efflux: After the loading period, wash the cells three times with ice-cold HBSS to remove extracellular drug. Initiate efflux by adding fresh, pre-warmed, drug-free medium to each well.
-
Incubation: Incubate the plate at 37°C. Collect the supernatant (extracellular medium) and lyse the cells at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Sample Collection: At each time point, collect the entire volume of the extracellular medium. Then, wash the cells with ice-cold HBSS and lyse them as described in the uptake assay.
-
Quantification: Determine the concentration of vinorelbine in both the extracellular medium and the cell lysate using HPLC or LC-MS.
-
Data Analysis: Calculate the percentage of vinorelbine effluxed at each time point relative to the total amount of drug in the cells at time zero. To investigate the role of specific transporters, the assay can be performed in the presence of known inhibitors of RLIP76, P-gp, or MRP1.
Conclusion
The cellular uptake and efflux of this compound are complex processes mediated by a concert of transporters and regulated by intricate signaling networks. While significant progress has been made in identifying the key efflux pumps, particularly RLIP76, P-gp, and MRP1, the mechanisms of vinorelbine influx remain an area ripe for further investigation. A deeper understanding of the specific SLC transporters and the potential role of endocytosis in vinorelbine uptake will be crucial for the rational design of strategies to enhance its therapeutic index. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for continued research in this critical area of cancer pharmacology. By unraveling the complete picture of vinorelbine's journey into and out of the cancer cell, we can pave the way for more effective and personalized cancer treatments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Vinorelbine in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Drug Transporter P-Glycoprotein and Its Impact on Ceramide Metabolism—An Unconventional Ally in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RLIP76 transports vinorelbine and mediates drug resistance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Vinorelbine Tartrate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinorelbine, a semi-synthetic vinca alkaloid, is a well-established chemotherapeutic agent used in the treatment of various cancers, most notably non-small cell lung cancer (NSCLC) and breast cancer. Its mechanism of action primarily involves the inhibition of microtubule polymerization, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. However, the quest for improved therapeutic efficacy, reduced toxicity, and circumvention of drug resistance has spurred extensive early-stage research into the development of novel vinorelbine tartrate derivatives. This technical guide provides a comprehensive overview of the core aspects of this research, focusing on the synthesis, in vitro and in vivo evaluation, and mechanistic understanding of these next-generation anti-cancer drug candidates.
Synthesis of Vinorelbine Derivatives
The semi-synthesis of vinorelbine itself serves as the foundation for the creation of its derivatives. The process generally involves the coupling of two key natural precursors, catharanthine and vindoline, extracted from the Madagascar periwinkle (Catharanthus roseus). A widely used method involves an Fe(III)-promoted coupling to form anhydrovinblastine, a key intermediate. This is followed by a ring contraction rearrangement to yield vinorelbine.
Building upon this core structure, researchers have explored various modifications to generate novel derivatives with potentially enhanced properties. A significant focus has been on the synthesis of amide analogues and 7'-homo-anhydrovinblastine derivatives.
General Synthetic Workflow for Vinorelbine
Caption: General synthetic workflow for vinorelbine production.
In Vitro Evaluation of Vinorelbine Derivatives
The preliminary assessment of the anti-cancer potential of newly synthesized vinorelbine derivatives is conducted through a battery of in vitro assays. These experiments are crucial for determining the cytotoxicity, mechanism of cell death, and effects on the cell cycle in various cancer cell lines.
Data Presentation: In Vitro Cytotoxicity of Vinorelbine and its Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of vinorelbine and some of its derivatives against various cancer cell lines, providing a quantitative comparison of their cytotoxic potential.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Vinorelbine | A549 | Non-Small Cell Lung Cancer | 27.40 | [1] |
| Vinorelbine | Calu-6 | Non-Small Cell Lung Cancer | 10.01 | [1] |
| Vinorelbine | H1792 | Non-Small Cell Lung Cancer | 5.639 | [1] |
| Vinorelbine | MCF-7 | Breast Cancer | Varies | [2] |
| Vinorelbine | MDA-MB-231 | Breast Cancer | Varies | [2] |
| Vinflunine | P388 (Vinorelbine-sensitive) | Murine Leukemia | 110 | |
| Vinblastine | P388 (Vinorelbine-sensitive) | Murine Leukemia | 6 |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.
Experimental Protocols
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the vinorelbine derivatives for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the vinorelbine derivatives for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Viable cells.
-
Annexin V-positive/PI-negative: Early apoptotic cells.
-
Annexin V-positive/PI-positive: Late apoptotic or necrotic cells.
-
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the derivatives, harvest, and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a solution containing Propidium Iodide (PI) and RNase A (to degrade RNA and ensure only DNA is stained).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
In Vivo Evaluation of Vinorelbine Derivatives
Promising derivatives identified through in vitro screening are further evaluated in vivo using animal models, typically immunodeficient mice bearing human tumor xenografts. These studies provide crucial information on the anti-tumor efficacy, toxicity, and pharmacokinetic properties of the compounds in a more complex biological system.
Data Presentation: In Vivo Antitumor Activity
| Compound | Tumor Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Vinflunine | RXF944LX (Kidney) Xenograft | 5-80 mg/kg/injection, weekly x 4 | High activity | |
| Vinflunine | NCI-H69 (SCLC) Xenograft | 5-80 mg/kg/injection, weekly x 4 | High activity | |
| Vinorelbine | RXF944LX (Kidney) Xenograft | 0.63-10 mg/kg/injection, weekly x 4 | Moderate activity | |
| Vinorelbine + Everolimus | HCC PDX Models | Varies | Significant enhancement of antitumor activity |
Note: T/C ratios (Treated/Control) are often used to express antitumor activity, with lower values indicating higher efficacy.
Experimental Protocols
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Once tumors reach a specific volume, randomize the mice into control and treatment groups. Administer the vinorelbine derivative via a clinically relevant route (e.g., intraperitoneal or intravenous injection) according to a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to calculate the tumor volume.
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition to assess the anti-tumor efficacy of the derivative.
-
Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study to evaluate the toxicity of the treatment.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of vinorelbine and its derivatives is the disruption of microtubule dynamics. By binding to β-tubulin, these compounds inhibit the polymerization of microtubules, which are essential components of the mitotic spindle. This interference with microtubule function leads to the arrest of cells in the G2/M phase of the cell cycle and ultimately triggers apoptosis.
The apoptotic signaling cascade initiated by vinorelbine involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the activation of caspases (such as caspase-3 and caspase-9), the cleavage of poly(ADP-ribose) polymerase (PARP), and the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.
Vinorelbine-Induced Apoptosis Signaling Pathway
Caption: Simplified signaling pathway of vinorelbine-induced apoptosis.
Conclusion
Early-stage research on this compound derivatives continues to be a vibrant field, with the goal of developing novel anti-cancer agents with improved therapeutic profiles. The synthesis of new analogues, coupled with rigorous in vitro and in vivo evaluation, provides a robust framework for identifying promising lead compounds. A thorough understanding of the underlying mechanism of action and the intricate signaling pathways involved is paramount for the rational design of the next generation of microtubule-targeting drugs. This technical guide serves as a foundational resource for researchers dedicated to advancing the fight against cancer through innovative drug discovery and development.
References
Vinorelbine Tartrate's Impact on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinorelbine tartrate, a semi-synthetic vinca alkaloid, is a potent anti-neoplastic agent utilized in the treatment of various malignancies, including non-small cell lung cancer and breast cancer. Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division. This guide provides a comprehensive technical overview of the impact of this compound on cell cycle progression, with a focus on its molecular interactions, effects on cell cycle checkpoints, and the downstream signaling pathways leading to cell cycle arrest and apoptosis. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies and quantitative data to facilitate further investigation into the therapeutic potential of vinorelbine.
Core Mechanism of Action: Disruption of Microtubule Dynamics
Vinorelbine exerts its cytotoxic effects by interfering with the physiological function of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[1] Unlike other vinca alkaloids, vinorelbine exhibits a preferential affinity for mitotic microtubules over axonal microtubules, potentially contributing to its comparatively lower neurotoxicity.
The primary molecular target of vinorelbine is β-tubulin, a subunit of the tubulin heterodimers that polymerize to form microtubules. Vinorelbine binds to the vinca domain on β-tubulin, leading to a conformational change that inhibits tubulin polymerization and promotes microtubule disassembly. This disruption of microtubule dynamics has profound consequences for dividing cells, particularly during mitosis.
The integrity of the mitotic spindle is paramount for the accurate segregation of chromosomes into daughter cells. By disrupting microtubule function, vinorelbine prevents the proper formation and function of the mitotic spindle. This leads to the activation of the Spindle Assembly Checkpoint (SAC), a crucial cell cycle surveillance mechanism that ensures all chromosomes are correctly attached to the spindle before the cell proceeds to anaphase.
Quantitative Analysis of Vinorelbine's Effect on Cell Cycle Progression
The inhibitory effect of vinorelbine on microtubule dynamics culminates in a significant arrest of cells in the G2/M phase of the cell cycle. This has been demonstrated across various cancer cell lines through flow cytometric analysis of DNA content.
Table 1: Dose-Dependent Effect of Vinorelbine on Cell Cycle Distribution in BCap37 Human Breast Cancer Cells
| Vinorelbine Concentration (nM) | Treatment Duration (h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| 0 (Control) | 48 | 65.2 | 23.1 | 11.7 | [2] |
| 20 | 48 | 30.1 | 15.6 | 54.3 | [2] |
Table 2: Time-Course of Vinorelbine-Induced Apoptosis in HL-60 Human Promyelocytic Leukemia Cells
| Treatment | Treatment Duration (h) | % of Apoptotic Cells | Reference |
| Control | 24 | 5 | [3] |
| Control | 72 | 4 | [3] |
| Vinorelbine | 24 | 14 | |
| Vinorelbine | 72 | 61 |
Signaling Pathways and Molecular Players
The G2/M arrest induced by vinorelbine is a complex process involving the modulation of several key signaling pathways and regulatory proteins.
The Spindle Assembly Checkpoint (SAC)
The SAC is a critical signaling pathway that prevents premature anaphase onset. When microtubules are not properly attached to the kinetochores of chromosomes, the SAC is activated, leading to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C). Vinorelbine-induced disruption of the mitotic spindle leads to sustained SAC activation. Key proteins involved in this process include:
-
BUBR1 (Budding Uninhibited by Benzimidazoles 1 Related): A crucial component of the SAC, BUBR1 is a kinase that is activated in response to improper microtubule-kinetochore attachments. Vinorelbine treatment has been shown to induce the phosphorylation of BUBR1.
-
MAD2 (Mitotic Arrest Deficient 2): Another essential SAC protein that, upon activation, inhibits the APC/C.
The sustained activation of the SAC prevents the degradation of Cyclin B1 and Securin, thereby halting the cell cycle in mitosis.
Cyclin B1 and CDK1
Cyclin B1 is a regulatory protein that complexes with and activates Cyclin-Dependent Kinase 1 (CDK1). The Cyclin B1/CDK1 complex is the master regulator of entry into mitosis. The levels of Cyclin B1 typically rise during the S and G2 phases, peaking in mitosis. Vinorelbine-induced mitotic arrest leads to the accumulation of Cyclin B1.
Apoptosis Induction
Prolonged mitotic arrest induced by vinorelbine ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death. This is characterized by:
-
Activation of Caspases: Caspases are a family of proteases that execute the apoptotic program. Vinorelbine treatment leads to the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3).
-
Modulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins regulates mitochondrial outer membrane permeabilization, a key event in apoptosis. Vinorelbine can lead to a decrease in the expression of the anti-apoptotic protein Bcl-2.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the impact of vinorelbine on cell cycle progression.
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines such as BCap37 (breast cancer) or HL-60 (promyelocytic leukemia) can be used.
-
Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: A stock solution of this compound is prepared in sterile dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS). The stock solution is then diluted to the desired final concentrations in the culture medium immediately before use.
Cell Cycle Analysis by Flow Cytometry
This protocol is for the analysis of DNA content using propidium iodide (PI) staining.
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Treatment: Treat cells with various concentrations of vinorelbine or vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence is measured, and the data is analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Cell Cycle Regulatory Proteins
This protocol describes the detection of proteins such as Cyclin B1, phospho-Histone H3 (a marker of mitosis), and BUBR1.
-
Protein Extraction: Following treatment with vinorelbine, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Cyclin B1, anti-phospho-Histone H3, anti-BUBR1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence Staining of Microtubules
This protocol is for visualizing the effects of vinorelbine on the microtubule network.
-
Cell Seeding: Grow cells on glass coverslips in a petri dish.
-
Treatment: Treat the cells with vinorelbine as described above.
-
Fixation: Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash the cells, mount the coverslips on microscope slides with a mounting medium containing DAPI (to stain the nuclei), and visualize the cells using a fluorescence microscope.
Visualizations
Signaling Pathway of Vinorelbine-Induced Mitotic Arrest
Caption: Vinorelbine's mechanism leading to G2/M arrest and apoptosis.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution after vinorelbine treatment.
Logical Relationship of SAC Activation
Caption: Logical flow of Spindle Assembly Checkpoint activation by vinorelbine.
References
An In-depth Technical Guide to the Chemical Structure of Vinorelbine Tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinorelbine tartrate, a semi-synthetic vinca alkaloid, is a key chemotherapeutic agent used in the treatment of various cancers, most notably non-small cell lung cancer and breast cancer. Its efficacy is intrinsically linked to its unique chemical structure, which is a modification of the naturally occurring vinca alkaloids vinblastine and vincristine. This technical guide provides a comprehensive investigation into the chemical structure of this compound, detailing its molecular composition, synthesis, and the analytical techniques employed for its elucidation. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental workflows are visualized using Graphviz diagrams.
Chemical Identity and Physicochemical Properties
This compound is the bitartrate salt of vinorelbine. The addition of tartaric acid enhances the solubility and stability of the active pharmaceutical ingredient.
| Identifier | Value |
| IUPAC Name | methyl (2β,3β,4β,5α,12R,19α)-4-(acetyloxy)-6,7-didehydro-15-[(2R,6R,8S)-4-ethyl-1,3,6,7,8,9-hexahydro-8-(methoxycarbonyl)-2,6-methano-2H-azecino[4,3-b]indol-8-yl]-3-hydroxy-16-methoxy-1-methylaspidospermidine-3-carboxylic acid;bis((2R,3R)-2,3-dihydroxybutanedioic acid) |
| Molecular Formula | C45H54N4O8·2C4H6O6 |
| Molecular Weight | 1079.11 g/mol |
| CAS Number | 125317-39-7 |
| Appearance | White to light yellow amorphous powder |
| Solubility | Easily soluble in water, very soluble in methanol, and practically insoluble in hexane[1] |
Molecular Structure
The core structure of vinorelbine is a dimeric indole-indoline alkaloid, composed of two distinct units: catharanthine and vindoline. The semi-synthetic modification of the catharanthine moiety in vinorelbine distinguishes it from its natural precursors and contributes to its unique pharmacological profile.
Synthesis of this compound
The semi-synthesis of this compound is a multi-step process that begins with the extraction of the monomeric alkaloids, catharanthine and vindoline, from the leaves of the periwinkle plant (Catharanthus roseus).
Experimental Protocol for Synthesis
A common synthetic route involves the following key steps:
-
Coupling Reaction: Catharanthine and vindoline are coupled in an acidic medium, often using ferric chloride as an oxidizing agent. This reaction forms anhydrovinblastine.
-
Rearrangement: The anhydrovinblastine intermediate undergoes a Polonovski-type reaction, followed by rearrangement to introduce the structural modifications characteristic of vinorelbine.
-
Purification: The crude vinorelbine is purified using chromatographic techniques, such as column chromatography.
-
Salt Formation: The purified vinorelbine base is then reacted with L-(+)-tartaric acid to form the stable bitartrate salt.
References
Methodological & Application
Application Notes and Protocols: Vinorelbine Tartrate Dosage Calculation for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the calculation of vinorelbine tartrate dosage for in vivo mouse models, detailed experimental protocols for its administration, and an overview of the key signaling pathways it modulates. This information is intended to assist in the preclinical evaluation of this compound in various cancer models.
Introduction to this compound
This compound is a semi-synthetic vinca alkaloid that functions as an antineoplastic agent.[1][2] Its primary mechanism of action involves the inhibition of microtubule polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the metaphase and subsequent apoptosis of cancer cells.[1][2] Vinorelbine has demonstrated clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) and breast cancer.[1] Preclinical studies in mouse models are crucial for further elucidating its therapeutic potential and mechanisms of action.
Dosage Calculation for In Vivo Mouse Models
The appropriate dosage of this compound in mouse models is critical for obtaining meaningful and reproducible results. Dosages can vary significantly depending on the tumor model, mouse strain, and experimental endpoint.
Allometric Scaling for Dose Conversion
A common method for estimating a starting dose in mice is to convert the human dose based on body surface area (BSA). The following formula can be used:
Mouse Dose (mg/kg) = Human Dose (mg/m²) × (Mouse Km / Human Km)
Where:
-
Human Dose (mg/m²) : The clinically recommended dose. For vinorelbine, a common single-agent dose is 30 mg/m² weekly.
-
Mouse Km : 3
-
Human Km : 37
Example Calculation: Using a human dose of 30 mg/m²: Mouse Dose (mg/kg) = 30 mg/m² × (3 / 37) ≈ 2.43 mg/kg
This calculated dose should be considered a starting point, and dose-ranging studies are recommended to determine the maximum tolerated dose (MTD) and optimal therapeutic dose for a specific mouse model.
Reported this compound Dosages in Mouse Models
The following table summarizes this compound dosages used in various published in vivo mouse studies.
| Mouse Model | Cancer Type | Mouse Strain | Dosage | Administration Route | Dosing Schedule | Reference |
| P388 Murine Leukemia | Leukemia | CDF-1 | 8, 12, 16, 20, or 24 mg/kg | Intraperitoneal (i.p.) | Days 1, 5, and 9 | |
| MDA-MB-231BR | Breast Cancer Brain Metastases | Nu/Nu | 12 mg/kg (MTD) | Intravenous (i.v.) | Single dose | |
| 973 Xenograft | Lung Adenocarcinoma | Nude | 2 mg/kg | Intraperitoneal (i.p.) | Single dose in combination with radiation | |
| 4T1 | Breast Cancer | BALB/c | 0.03125 - 2 mg/kg (with cisplatin) | Intraperitoneal (i.p.) | Every other day for 2 weeks | |
| Glioma Xenografts | Glioma | Athymic Nude | 11 mg/kg | Not Specified | Days 1, 5, and 9 | |
| Lu-65 & PC-12 Xenografts | Lung Carcinoma | Nude | MTD (not specified) | Not Specified | Not Specified |
Experimental Protocols
Detailed and consistent experimental procedures are essential for the successful in vivo evaluation of this compound.
Preparation of this compound for Injection
-
Reconstitution : this compound is typically supplied as a solution for injection (e.g., 10 mg/mL).
-
Dilution : For administration, dilute the this compound solution to the desired final concentration using a sterile vehicle. Commonly used vehicles include:
-
0.9% Sodium Chloride Injection, USP (Normal Saline)
-
5% Dextrose Injection, USP
-
-
Final Concentration : The final concentration should be calculated based on the desired dose (mg/kg) and a standard injection volume for mice (e.g., 0.1 mL per 10 g of body weight).
Administration Routes
3.2.1. Intravenous (i.v.) Injection (Tail Vein)
-
Animal Restraint : Properly restrain the mouse using a suitable restraint device to expose the tail.
-
Vein Dilation : Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection : Using a 27-30 gauge needle, carefully insert the needle into one of the lateral tail veins.
-
Administration : Slowly inject the prepared this compound solution.
-
Confirmation : Observe for any swelling at the injection site, which may indicate extravasation. If this occurs, stop the injection immediately.
-
Post-Injection Care : Apply gentle pressure to the injection site after removing the needle to prevent bleeding.
3.2.2. Intraperitoneal (i.p.) Injection
-
Animal Restraint : Manually restrain the mouse by grasping the loose skin over the neck and shoulders.
-
Positioning : Turn the mouse so its abdomen is facing upwards.
-
Injection Site : Locate the lower right or left quadrant of the abdomen to avoid injuring the bladder or cecum.
-
Injection : Insert a 25-27 gauge needle at a 30-40 degree angle into the peritoneal cavity.
-
Aspiration : Gently pull back on the plunger to ensure no fluid (e.g., urine, blood) is aspirated before injecting.
-
Administration : Inject the this compound solution smoothly.
Monitoring and Endpoints
-
Tumor Growth : Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 × length × width²).
-
Body Weight : Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Clinical Observations : Observe the mice daily for any signs of distress, such as changes in posture, activity, or grooming.
-
Efficacy Endpoints : Primary endpoints may include tumor growth inhibition, tumor regression, or an increase in survival time.
-
Toxicity Assessment : At the end of the study, major organs can be collected for histopathological analysis to assess toxicity.
Signaling Pathways and Visualizations
Vinorelbine's disruption of microtubule dynamics triggers various downstream signaling pathways that contribute to its anti-cancer effects.
Key Signaling Pathways
-
Mitotic Arrest and Apoptosis : By inhibiting tubulin polymerization, vinorelbine causes cells to arrest in the G2/M phase of the cell cycle, which can lead to the induction of apoptosis.
-
p53 Signaling : Disruption of the mitotic spindle can activate the tumor suppressor p53, a key regulator of the cell cycle and apoptosis.
-
Ras/Raf/MEK/ERK Pathway : This pathway is a critical regulator of cell proliferation and survival and can be influenced by microtubule-targeting agents.
-
STING Signaling : Recent studies suggest that microtubule destabilizers like vinorelbine can activate the STING (Stimulator of Interferon Genes) pathway, which is involved in the innate immune response.
Diagram Visualizations
Caption: Experimental workflow for in vivo vinorelbine efficacy studies.
References
Protocol for the Solubilization and Use of Vinorelbine Tartrate in Cell Culture
Introduction
Vinorelbine tartrate is a semi-synthetic vinca alkaloid derived from the periwinkle plant, Catharanthus roseus. It is a potent anti-mitotic agent used in cancer chemotherapy, primarily for the treatment of non-small cell lung cancer and breast cancer.[1][2] Its mechanism of action involves the inhibition of microtubule polymerization by binding to tubulin.[1][3] This disruption of microtubule dynamics leads to arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis or programmed cell death in rapidly dividing cancer cells.[1] These application notes provide a detailed protocol for the proper dissolution and application of this compound in a research laboratory setting for cell culture experiments.
Product Information
-
Chemical Name: this compound
-
Synonyms: KW 2307
-
Molecular Formula: C₄₅H₅₄N₄O₈ · 2C₄H₆O₆
-
Molecular Weight: 1079.1 g/mol
-
Appearance: Crystalline solid
-
Storage: Store the solid compound at -20°C for long-term stability (≥4 years). Vials of this compound injection should be stored under refrigeration at 2° to 8°C and protected from light.
Solubility and Stability
Proper dissolution and storage of this compound are critical for maintaining its biological activity and ensuring experimental reproducibility. The solubility in various solvents and the stability of the resulting solutions are summarized below.
| Solvent | Concentration | Stability of Solution |
| DMSO | ~46 mg/mL, 100 mg/mL | Use fresh DMSO. Moisture-absorbing DMSO can reduce solubility. |
| Water | ~10 mg/mL, 100 mg/mL | Aqueous solutions are not recommended for storage for more than one day. |
| Ethanol | 100 mg/mL | Information on long-term stability in ethanol is not readily available; fresh preparation is recommended. |
| 5% Dextrose or 0.9% NaCl | 0.5 mg/mL and 2 mg/mL | Stable for at least 120 hours at room temperature under fluorescent lighting. |
Experimental Protocols
Preparation of Stock Solutions
Caution: this compound is a cytotoxic agent. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling should be performed in a certified biological safety cabinet or fume hood.
4.1.1. DMSO Stock Solution (Recommended for most in vitro applications)
-
Equilibrate the this compound vial to room temperature before opening.
-
Aseptically add the required volume of sterile, anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM). Use fresh DMSO to ensure maximum solubility.
-
Gently vortex or sonicate until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
4.1.2. Aqueous Stock Solution
-
Follow steps 1 and 2 from the DMSO protocol, substituting sterile, nuclease-free water for DMSO.
-
Be aware that the solubility in water is lower than in DMSO.
-
It is highly recommended to prepare aqueous solutions fresh for each experiment and not to store them for more than one day.
Preparation of Working Solutions
-
Thaw a single-use aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using pre-warmed, sterile cell culture medium.
-
It is crucial to maintain the final concentration of the solvent (e.g., DMSO) in the cell culture medium at a non-toxic level, typically below 0.1% (v/v), to avoid solvent-induced cytotoxicity.
Cell Viability Assay
This protocol provides a general guideline for assessing the cytotoxic effects of this compound using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.
Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability after this compound treatment.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. A typical concentration range for initial experiments is 0.01 µM to 100 µM.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended duration.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle of Annexin V/PI Apoptosis Assay
Caption: Distinguishing cell populations based on Annexin V and PI staining.
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate duration.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Procedure:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells in ice-cold 70% ethanol while gently vortexing. This can be done by adding ethanol dropwise to the cell pellet.
-
Store the fixed cells at 4°C for at least two hours, or overnight.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
Mechanism of Action and Signaling Pathway
Vinorelbine exerts its cytotoxic effects by disrupting microtubule dynamics. It binds to tubulin, inhibiting its polymerization into microtubules. This leads to the disassembly of the mitotic spindle, causing the cell cycle to arrest at the metaphase of mitosis. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.
Simplified Signaling Pathway of Vinorelbine-Induced Apoptosis
Caption: Vinorelbine's mechanism leading from microtubule disruption to apoptosis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Precipitation of drug in media | Exceeded solubility limit; improper dilution. | Prepare a fresh, lower concentration stock. Ensure the final solvent concentration is low. Warm the media slightly before adding the drug. |
| High background cytotoxicity in control | High concentration of solvent (e.g., DMSO). | Ensure the final solvent concentration is ≤0.1%. Perform a solvent toxicity curve to determine the optimal concentration for your cell line. |
| Inconsistent results | Repeated freeze-thaw of stock solution; drug degradation. | Use single-use aliquots of the stock solution. Prepare fresh working solutions for each experiment. |
| No observable effect | Drug concentration is too low; incubation time is too short. | Increase the concentration range and/or extend the incubation period. Check the viability and passage number of the cell line. |
Conclusion
This document provides a comprehensive guide for the solubilization and use of this compound in cell culture. Adherence to these protocols will help ensure the generation of reliable and reproducible data in studies investigating the biological effects of this important anti-cancer agent. Researchers should always consult the specific product information sheet provided by the manufacturer and perform appropriate validation experiments for their particular cell lines and assay systems.
References
Application Notes and Protocols for HPLC Quantification of Vinorelbine Tartrate in Plasma
This document provides detailed application notes and protocols for the quantification of vinorelbine tartrate in plasma samples using High-Performance Liquid Chromatography (HPLC). These guidelines are intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.
Introduction
Vinorelbine is a semi-synthetic vinca alkaloid used in the treatment of several types of cancer, including non-small cell lung cancer and breast cancer.[1] Its mechanism of action involves interference with microtubule assembly, leading to mitotic arrest and apoptosis in cancer cells. Accurate quantification of vinorelbine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization. This document outlines a reliable and validated HPLC method for this purpose.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
Liquid-liquid extraction is a common and effective method for extracting vinorelbine from plasma.
Materials:
-
Human plasma samples
-
This compound standard
-
Internal Standard (IS) solution (e.g., Vinblastine or Paclitaxel)[2][3][4]
-
Methanol[4]
-
Methyl-t-butyl ether
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (Mobile Phase)
Procedure:
-
Pipette 50 µL of human plasma into a centrifuge tube.
-
Add the internal standard solution.
-
For protein precipitation, add acetonitrile-methanol (1:1, v/v). Alternatively, for liquid-liquid extraction, use methyl-t-butyl ether.
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the samples at high speed (e.g., 6000 rpm) for 10-20 minutes to separate the organic and aqueous layers.
-
Carefully transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a specific volume of the mobile phase.
-
Vortex briefly to dissolve the residue.
-
The sample is now ready for injection into the HPLC system.
HPLC Analysis
Chromatographic Conditions: The following table summarizes a set of typical HPLC conditions for vinorelbine analysis.
| Parameter | Condition |
| HPLC System | Waters HPLC with UV or Mass Spectrometry Detector |
| Column | Inertsil ODS C18 (150 mm x 4.6 mm, 5 µm) or Kromasil® C18 (250×4.6 mm; id 5 µ) |
| Mobile Phase | Phosphate buffer:Methanol (40:60, v/v), pH 2.5 or Acetate buffer (pH=5.9) and methanol (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detector | UV at 269 nm or Fluorescence (Excitation: 280 nm, Emission: 360 nm) or MS/MS |
| Internal Standard | Vinblastine or Paclitaxel |
| Run Time | Approximately 6 minutes |
Procedure:
-
Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the prepared sample into the HPLC system.
-
Run the analysis according to the specified chromatographic conditions.
-
Record the chromatograms and integrate the peak areas for vinorelbine and the internal standard.
Method Validation
The analytical method should be validated according to ICH guidelines or FDA bioanalytical guidelines to ensure its reliability.
Validation Parameters:
-
Linearity: Analyze a series of calibration standards at different concentrations to establish the linear range of the assay. The correlation coefficient (r²) should be greater than 0.99.
-
Accuracy and Precision: Determine the accuracy (% recovery) and precision (relative standard deviation, %RSD) of the method by analyzing quality control (QC) samples at low, medium, and high concentrations.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.
-
Selectivity: Assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the plasma matrix.
-
Stability: Evaluate the stability of vinorelbine in plasma under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.
Data Presentation
Chromatographic and Validation Data
The following tables summarize representative data from published HPLC methods for vinorelbine quantification.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil ODS C18 (150x4.6mm, 5µm) | Spherisorb cyano (250x4.6mm, 5µm) | Xbridge C18 (50x2.1mm) |
| Mobile Phase | Phosphate buffer:Methanol (40:60), pH 2.5 | Acetonitrile:80mM Ammonium Acetate (50:50), pH 2.5 | 1mM Ammonium acetate-ammonia buffer pH 10.5:Acetonitrile:Methanol (28:12:60) |
| Flow Rate | 1.0 mL/min | Not Specified | 0.4 mL/min |
| Detector | UV at 269 nm | Fluorescence (Ex: 280nm, Em: 360nm) | Tandem Mass Spectrometry |
| Retention Time | 3.203 min | Not Specified | < 5 min |
Table 2: Summary of Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 10-50 µg/mL | 1-100 ng/mL | 0.1-100 ng/mL |
| Correlation Coefficient (r²) | 0.999 | Not Specified | >0.997 |
| LOD | 0.06 µg/mL | Not Specified | Not Specified |
| LOQ | 0.19 µg/mL | 1 ng/mL (plasma) | 0.1 ng/mL |
| Accuracy (% Recovery) | 100.77% | 92-120% | Within ±4.7% of nominal values |
| Precision (%RSD) | < 2.0% | 3.9-20% | Within 6.0% |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for In Vitro Combination of Vinorelbine Tartrate and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinorelbine tartrate and cisplatin are two potent chemotherapeutic agents frequently employed in combination for the treatment of various solid tumors, most notably non-small cell lung cancer (NSCLC). Vinorelbine, a semi-synthetic vinca alkaloid, functions by inhibiting microtubule polymerization, leading to mitotic arrest and apoptosis.[1] Cisplatin, a platinum-based compound, exerts its cytotoxic effects primarily through the formation of DNA adducts, which obstruct DNA replication and transcription, ultimately triggering cell death pathways.[1] The combination of these two agents in vitro has been investigated to exploit their different mechanisms of action, potentially leading to synergistic or additive anti-tumor effects. These application notes provide a summary of key in vitro findings and detailed protocols for evaluating the combined effects of this compound and cisplatin.
Data Presentation
The following tables summarize quantitative data from in vitro studies on the combination of vinorelbine and cisplatin in various cancer cell lines.
Table 1: IC50 Values of Vinorelbine and Cisplatin in Cancer Cell Lines
| Cell Line | Cancer Type | Drug | IC50 | Reference |
| 4T1 | Breast Cancer | Vinorelbine | 4 nM | [2] |
| 4T1 | Breast Cancer | Cisplatin | 1200 nM | [2] |
| A549 | Non-Small Cell Lung Cancer | Cisplatin | 9 ± 1.6 μM | [3] |
| H1299 | Non-Small Cell Lung Cancer | Cisplatin | 27 ± 4 μM | |
| A549/DDP (Cisplatin-resistant) | Non-Small Cell Lung Cancer | Cisplatin | 43.01 µM | |
| A549 (Parental) | Non-Small Cell Lung Cancer | Cisplatin | 6.14 µM |
Table 2: Apoptosis Induction by Vinorelbine and Cisplatin Combination
| Cell Line | Treatment | Apoptosis Rate (% Increase) | Reference |
| 4T1 | 4 nM Vinorelbine + 1200 nM Cisplatin | 40.38% |
Experimental Protocols
Cell Culture
-
Cell Lines: A549 (human non-small cell lung cancer), 4T1 (mouse breast cancer), or other cell lines of interest.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cell viability upon treatment with vinorelbine, cisplatin, and their combination.
-
Materials:
-
96-well plates
-
This compound and cisplatin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of vinorelbine and cisplatin, both individually and in combination, in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis and necrosis in cells treated with the drug combination using flow cytometry.
-
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with vinorelbine, cisplatin, or their combination for the desired time.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
Western Blot for Apoptosis-Related Proteins (Bax and Bcl-2)
This protocol is for assessing the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.
-
Materials:
-
6-well plates
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Seed and treat cells as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and collect the protein lysate.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and β-actin (loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for in vitro analysis of vinorelbine and cisplatin combination therapy.
Caption: Putative signaling pathway for vinorelbine and cisplatin-induced apoptosis.
References
- 1. Efficacy of cisplatin combined with vinorelbine as second- or higher-line palliative chemotherapy in patients with advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual-directional effect of vinorelbine combined with cisplatin or fluorouracil on tumor growth and metastasis in metronomic chemotherapy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Liposomal Formulation of Vinorelbine Tartrate for Enhanced Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction Vinorelbine tartrate, a semi-synthetic vinca alkaloid, is an antineoplastic agent that functions by inhibiting microtubule formation, leading to cell cycle arrest and apoptosis.[1][2] It is primarily used in the treatment of non-small cell lung cancer and metastatic breast cancer.[1][2] Standard intravenous administration of vinorelbine can be associated with side effects such as venous irritation and phlebitis.[3] Encapsulating vinorelbine within a liposomal formulation offers a promising strategy to improve its therapeutic index. Liposomal delivery can enhance the drug's pharmacokinetic profile, increase its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, and potentially reduce systemic toxicity. These notes provide an overview of the preparation, characterization, and evaluation of liposomal this compound.
Mechanism of Action
Liposomal this compound leverages the drug's inherent mechanism while modifying its delivery. Vinorelbine binds to tubulin, disrupting the formation of the mitotic spindle, which is crucial for cell division. This interference causes the cell cycle to halt in the G2/M phase, ultimately inducing apoptosis in cancer cells. The liposomal carrier protects the drug from premature degradation and clearance, allowing for more effective delivery to the tumor site.
Experimental Protocols
Protocol 1: Preparation of Vinorelbine Liposomes via Thin-Film Hydration
This protocol describes a common passive loading method for preparing vinorelbine liposomes.
-
Lipid Film Formation:
-
Dissolve lipids (e.g., sphingomyelin/cholesterol (SM/Chol) at a 55/45 molar ratio or phosphatidylethanolamine/cholesterol/oleic acid (PE/CHOL/OA) at a 3:3:1 mass ratio) in a suitable organic solvent like ethanol or chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 60-65°C) to form a thin, uniform lipid film on the flask wall.
-
Dry the film further under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous solution (e.g., phosphate-buffered saline (PBS) or a sucrose solution) containing this compound.
-
Agitate the flask by gentle rotation at a temperature above the lipid transition temperature until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).
-
-
Size Reduction (Homogenization):
-
To achieve a uniform size distribution and form small unilamellar vesicles (SUVs), subject the MLV suspension to sonication using a probe sonicator or by extrusion.
-
For extrusion, pass the suspension repeatedly (e.g., 10-15 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a high-pressure extruder.
-
-
Purification:
-
Remove the unencapsulated (free) drug from the liposome suspension. This can be achieved by methods such as dialysis against a fresh buffer or size exclusion chromatography using a Sephadex G-50 column.
-
Protocol 2: Active Loading of Vinorelbine using an Ionophore-Mediated Method
Active loading methods typically achieve higher encapsulation efficiencies. This protocol uses a metal-ion gradient and an ionophore.
-
Preparation of Blank Liposomes:
-
Prepare blank liposomes using the thin-film hydration method as described in Protocol 1, but hydrate the film with a metal salt solution (e.g., 300 mM Magnesium Sulfate, MgSO₄).
-
Perform size reduction by extrusion to obtain liposomes of the desired size (e.g., 100 nm).
-
Remove the extra-liposomal MgSO₄ by dialysis or column chromatography against a sucrose buffer (e.g., 300 mM sucrose, 10 mM sodium phosphate, pH 7), creating a transmembrane ion gradient.
-
-
Drug Loading:
-
Add the ionophore A23187 (e.g., at a concentration of 1 mg A23187 per mg of lipid) to the blank liposome suspension.
-
Add the this compound solution to the suspension at a desired drug-to-lipid (D/L) ratio (e.g., 0.1 to 0.3 wt/wt).
-
Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified time (e.g., 5-60 minutes) to facilitate the influx and trapping of vinorelbine inside the liposomes.
-
-
Purification:
-
Remove unencapsulated drug and residual ionophore using size exclusion chromatography.
-
Store the final formulation at 2-8°C.
-
Protocol 3: Physicochemical Characterization
-
Particle Size and Zeta Potential:
-
Dilute the liposome suspension with deionized water or an appropriate buffer.
-
Measure the mean particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS) with a particle sizer.
-
-
Encapsulation Efficiency (EE%):
-
Separate the free drug from the liposomes using a method like size exclusion chromatography (Sephadex G-50) or dialysis.
-
Quantify the amount of encapsulated drug. This can be done by disrupting the liposomes with a suitable solvent (e.g., methanol) and then measuring the vinorelbine concentration using High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 267 nm).
-
Calculate EE% using the formula: EE (%) = (Amount of Encapsulated Drug / Total Initial Drug Amount) x 100
-
Protocol 4: In Vitro Drug Release Study
-
Setup:
-
Place a known amount of the liposomal vinorelbine formulation into a dialysis bag (e.g., MWCO 3.5 kDa).
-
Immerse the sealed bag in a release medium (e.g., PBS pH 7.4) maintained at 37°C with continuous stirring. Some studies also use acidic medium to simulate the tumor microenvironment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
-
Analysis:
-
Quantify the concentration of released vinorelbine in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
-
Data Summary
The properties of liposomal vinorelbine can vary significantly based on the lipid composition and preparation method used.
Table 1: Physicochemical Properties of Vinorelbine Liposome Formulations
| Formulation Type | Lipid Composition | Preparation Method | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Conventional Liposome | Not Specified | Thin-film ultrasonication | 149.2 | +38.62 | > 85 | |
| pH-Sensitive Liposome | PE:CHOL:OA (3:3:1 m/m) | Thin-film hydration | ~293 | Not Reported | ~68.5 | |
| SM/Chol Liposome | SM/Chol (55/45 mol/mol) | Ionophore-mediated loading | ~100 | Not Reported | > 90 | |
| Co-delivery Liposome | E80:Chol:DPPG:DSPE-mPEG | Reverse evaporation | 163.0 ± 9.1 | -13.0 ± 0.2 | Not specified for NVB alone |
Table 2: In Vitro and In Vivo Performance of Liposomal Vinorelbine
| Formulation Type | Parameter | Value | Conditions / Notes | Reference |
| Conventional Liposome | In Vitro Release | Sustained release over 24h | Dialysis method, conforms to Higuchi model | |
| SM/Chol Liposome | Drug Release Half-life (in vivo) | 11 hours | D/L ratio of 0.3 (wt/wt) in mice | |
| SM/Chol Liposome | Drug Release Half-life (in vivo) | 5.1 hours | D/L ratio of 0.2 (wt/wt) in mice | |
| SM/Chol Liposome | Drug Release Half-life (in vivo) | 1.8 hours | D/L ratio of 0.1 (wt/wt) in mice | |
| PEGylated Liposome | Circulation Half-life (t½) | ~9.47 hours | High cholesterol formulation in mice | |
| Non-pegylated Liposome | Circulation Half-life (t½) | ~5.55 hours | High cholesterol formulation in mice | |
| Co-delivery Liposome | In Vitro Release (48h) | ~57% of NVB released | Dialysis in PBS, pH 7.4 |
The development of a liposomal formulation for this compound presents a viable strategy for improving its therapeutic performance. By selecting appropriate lipid compositions and utilizing robust preparation techniques like thin-film hydration coupled with active loading, it is possible to produce stable nanoparticles with high encapsulation efficiency and controlled release characteristics. The resulting formulations have demonstrated prolonged circulation times and sustained drug release, which are critical for enhancing antitumor efficacy and reducing the toxicity associated with cell cycle-specific agents like vinorelbine. The protocols and data presented here provide a foundational guide for researchers in the development and optimization of advanced vinorelbine delivery systems.
References
Application Notes and Protocols for Vinorelbine Tartrate Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of vinorelbine tartrate in preclinical xenograft models. This document includes detailed experimental protocols, quantitative data on efficacy and toxicity, and a summary of the drug's mechanism of action.
Mechanism of Action
This compound is a semi-synthetic vinca alkaloid that exhibits its antitumor activity by interfering with microtubule dynamics.[1][2] The primary mechanism involves the inhibition of tubulin polymerization, which is crucial for the formation of the mitotic spindle during cell division.[1][2][3] Vinorelbine binds to the β-tubulin subunits at the Vinca-binding domain, leading to the disruption of microtubule assembly. This interference with microtubule function results in the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.
The disruption of the microtubule structure can also induce the tumor suppressor gene p53 and affect various signaling pathways, including those involving p21, Ras/Raf, and protein kinases PKC/PKA. These molecular events can lead to the inactivation of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein BIM at the mitochondria, further promoting apoptosis.
This compound Signaling Pathway
Experimental Protocols
Xenograft Model Establishment
This protocol outlines the subcutaneous implantation of human tumor cells into immunocompromised mice.
Materials:
-
Human tumor cell line of interest
-
Immunocompromised mice (e.g., NOD/SCID, NSG, or athymic nude mice), 6-8 weeks old
-
Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium (e.g., RPMI-1640)
-
Matrigel (optional, can enhance tumor take rate)
-
Sterile syringes and needles (25-27 gauge)
-
Animal housing facility with sterile conditions
Procedure:
-
Culture the selected human tumor cells under standard conditions until they reach the desired confluence (typically 80-90%).
-
On the day of implantation, harvest the cells by trypsinization and wash them with sterile PBS or culture medium.
-
Perform a cell count using a hemocytometer or automated cell counter and assess cell viability (should be >90%).
-
Resuspend the cells in sterile PBS or culture medium at the desired concentration (e.g., 1 x 10^7 cells/mL). If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject the cell suspension (typically 100-200 µL, containing 1-2 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Monitor the mice regularly for tumor growth. Palpable tumors usually appear within 1-4 weeks.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Preparation and Administration of this compound
This protocol describes the preparation and administration of this compound for in vivo studies.
Materials:
-
This compound powder
-
Sterile 0.9% sodium chloride (NaCl) solution (saline) or 5% dextrose in water (D5W)
-
Sterile syringes and needles for administration (e.g., 27-30 gauge)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Reconstitute the this compound powder in a sterile vehicle such as 0.9% NaCl solution. For example, to prepare a 2 mg/mL stock solution, dissolve 10 mg of this compound in 5 mL of sterile saline.
-
Vortex the solution until the powder is completely dissolved.
-
The final drug solution should be clear and free of particulate matter.
-
Administer the prepared this compound solution to the mice via the desired route, most commonly intraperitoneal (IP) or intravenous (IV) injection.
-
The volume of injection should be based on the mouse's body weight (e.g., 100 µL per 20 g mouse for a 10 mg/kg dose from a 2 mg/mL solution).
-
For the control group, administer an equivalent volume of the vehicle (e.g., 0.9% NaCl) following the same schedule.
Monitoring Tumor Growth and Toxicity
This protocol details the procedures for monitoring treatment efficacy and animal well-being.
Materials:
-
Digital calipers
-
Animal scale
Procedure:
-
Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Monitor the body weight of each mouse 2-3 times per week as an indicator of toxicity. A body weight loss of more than 15-20% is often considered a humane endpoint.
-
Observe the animals daily for any clinical signs of toxicity, such as changes in posture, activity, grooming, and food/water intake.
-
At the end of the study, euthanize the mice according to approved IACUC protocols and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
Quantitative Data from Xenograft Studies
The following tables summarize data from various studies on the administration of this compound in xenograft models.
Table 1: Efficacy of this compound in Different Xenograft Models
| Tumor Type | Xenograft Model | This compound Dose and Schedule | Administration Route | Observed Effect | Reference |
| Lung Adenocarcinoma | 973 cells in nude mice | 2 mg/kg | Intraperitoneal (IP) | Tumor growth inhibition; enhanced radiosensitivity | |
| Breast Cancer | 4T1 cells in BALB/c mice | 0.5/0.8, 1/1.6, 2/3.2 mg/kg (with cisplatin) every other day for 2 weeks | Intraperitoneal (IP) | Dose-dependent tumor growth inhibition (37.17% to 72.20%) | |
| CNS Tumors | D-456 MG (childhood high-grade glioma) in athymic nude mice | 11 mg/kg on days 1, 5, and 9 | Not specified | Statistically significant tumor growth delays | |
| CNS Tumors | D-245 MG (adult high-grade glioma) in athymic nude mice | 11 mg/kg on days 1, 5, and 9 | Not specified | Statistically significant tumor growth delays |
Table 2: Toxicity Profile of this compound in Xenograft Models
| Xenograft Model | This compound Dose and Schedule | Observed Toxicity | Reference |
| P388 leukemia in mice | Combination with cisplatin | No additional toxicity observed based on body weight change, white blood cell count, and platelet count. | |
| A375 melanoma in mice | Not specified | Maximal body weight change below 10% compared to vehicle control. | |
| Wild-type mice | 10 mg/kg, two IV administrations separated by a week | Well-tolerated; used as the maximum tolerated dose. |
Experimental Workflow Diagram
Pharmacokinetics
This compound exhibits a triphasic plasma decay after intravenous administration. It has a high plasma clearance and a large volume of distribution, indicating extensive tissue penetration. The terminal half-life is prolonged, ranging from 27.7 to 43.6 hours. The drug is primarily metabolized by the liver, with metabolites excreted mainly in the bile. Less than 20% of the unchanged drug is excreted in the urine.
Conclusion
This compound is a potent anticancer agent with a well-defined mechanism of action. The protocols and data presented in these application notes provide a foundation for designing and conducting preclinical studies in xenograft models to evaluate the efficacy and toxicity of this compound, both as a single agent and in combination therapies. Careful adherence to these protocols will ensure the generation of robust and reproducible data for advancing cancer drug development.
References
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Vinorelbine Tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinorelbine tartrate, a semi-synthetic vinca alkaloid, is a potent anti-mitotic chemotherapeutic agent used in the treatment of various cancers, including non-small cell lung cancer and breast cancer.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division.[3] By binding to tubulin, vinorelbine inhibits microtubule polymerization, leading to mitotic arrest and subsequent programmed cell death, or apoptosis.[2][3] This application note provides a detailed protocol for the analysis of vinorelbine-induced apoptosis using flow cytometry, a powerful technique for the quantitative assessment of apoptosis at the single-cell level.
The protocol described herein focuses on the use of Annexin V and Propidium Iodide (PI) staining to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells. Furthermore, this document summarizes quantitative data from various studies on the apoptotic effects of vinorelbine on different cancer cell lines and elucidates the key signaling pathways involved in this process.
Mechanism of Vinorelbine-Induced Apoptosis
Vinorelbine exerts its cytotoxic effects by interfering with the microtubule network, which is essential for the formation of the mitotic spindle during cell division. This disruption leads to an arrest of the cell cycle, primarily at the G2/M phase. Following mitotic arrest, cells can undergo mitotic catastrophe and subsequently enter the apoptotic pathway. However, studies have also shown that vinorelbine can induce apoptosis in interphase cells, independent of mitotic arrest.
The signaling cascade leading to apoptosis is complex and involves multiple key players:
-
Bcl-2 Family Proteins: Vinorelbine treatment has been shown to modulate the expression of the Bcl-2 family of proteins, which are central regulators of the intrinsic (mitochondrial) apoptotic pathway. Specifically, it can lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation or activation of pro-apoptotic proteins like Bax and Bim. The pro-apoptotic protein Bim is recruited to the mitochondria, where it can inhibit Bcl-2, thereby promoting apoptosis.
-
p53 Tumor Suppressor: In cells with wild-type p53, vinorelbine can induce the upregulation of this tumor suppressor protein, which in turn can transcriptionally activate pro-apoptotic members of the Bcl-2 family.
-
Caspase Activation: The apoptotic cascade culminates in the activation of a family of cysteine proteases known as caspases. Vinorelbine-induced apoptosis involves the activation of initiator caspases, such as caspase-9 (associated with the intrinsic pathway) and caspase-8, and the executioner caspase-3. Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
-
JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) signaling pathway, a critical stress-response pathway, has been implicated in vinorelbine-induced apoptosis. Prolonged activation of JNK can contribute to the apoptotic process.
Quantitative Analysis of Vinorelbine-Induced Apoptosis
The following tables summarize the quantitative data on apoptosis and cytotoxicity induced by this compound in various cancer cell lines, as determined by flow cytometry and other methods.
Table 1: Apoptosis in Human Acute Promyelocytic Leukemia (HL-60) Cells Treated with Vinorelbine
| Treatment Time | Percentage of Apoptotic Cells (Vinorelbine) | Percentage of Apoptotic Cells (Control) |
| 24 hours | 14% | 5% |
| 72 hours | 61% | 4% |
Table 2: IC50 Values of Vinorelbine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration |
| A549 | Non-Small Cell Lung Cancer | 27.40 nM | 48 hours |
| Calu-6 | Non-Small Cell Lung Cancer | 10.01 nM | 48 hours |
| H1792 | Non-Small Cell Lung Cancer | 5.639 nM | 48 hours |
| HOS | Osteosarcoma | 0.6 nM (24 & 48h), 0.4 nM (72h) | 24, 48, 72 hours |
| MG-63 | Osteosarcoma | 3.2 nM (24h), 0.8 nM (48h), 0.4 nM (72h) | 24, 48, 72 hours |
Table 3: Apoptosis in Human Breast Cancer Cell Lines Treated with 0.5 nM Vinorelbine (Determined by DAPI Staining)
| Cell Line | Treatment Time | Percentage of Apoptotic Cells |
| MCF-7 | 24 hours | 29% |
| MCF-7 | 48 hours | 31% |
| MDA-MB-231 | 24 hours | 41% |
| MDA-MB-231 | 48 hours | 54% |
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol describes the general procedure for treating cultured cancer cells with this compound to induce apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
For adherent cells, seed 2 x 10^5 cells per well in a 6-well plate and allow them to attach overnight in a 37°C, 5% CO2 incubator.
-
For suspension cells, seed 5 x 10^5 cells per well in a 6-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., based on predetermined IC50 values).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest vinorelbine concentration) and an untreated control.
-
For adherent cells, carefully remove the medium and add the medium containing the different concentrations of vinorelbine or controls.
-
For suspension cells, add the appropriate volume of the concentrated vinorelbine solution to each well.
-
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Harvesting:
-
Adherent cells:
-
Aspirate the medium (which may contain detached apoptotic cells) and save it in a centrifuge tube.
-
Wash the adherent cells with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Combine the trypsinized cells with the saved medium from step 4a.
-
-
Suspension cells:
-
Transfer the cell suspension from the well to a centrifuge tube.
-
-
-
Cell Counting and Viability:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in a known volume of PBS or culture medium.
-
Determine the cell number and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Protocol 2: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol details the staining procedure for detecting apoptosis by flow cytometry.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest the treated and control cells as described in Protocol 1.
-
Centrifuge the cell suspensions at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and quadrants.
-
Interpretation of Results:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
Visualizations
Caption: Signaling pathway of vinorelbine-induced apoptosis.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. The microtubule poison vinorelbine kills cells independently of mitotic arrest and targets cells lacking the APC tumour suppressor more effectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vinorelbine's anti-tumor actions may depend on the mitotic apoptosis, autophagy and inflammation: hypotheses with implications for chemo-immunotherapy of advanced cancers and pediatric gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vinorelbine in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Tubulin Polymerization Following Vinorelbine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinorelbine, a semi-synthetic vinca alkaloid, is a widely used chemotherapeutic agent that exerts its cytotoxic effects by interfering with microtubule dynamics.[1][2][3] Unlike other vinca alkaloids, vinorelbine exhibits a preferential interaction with mitotic microtubules, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][3] The primary mechanism of action involves the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle.
These application notes provide a detailed protocol for assessing the effects of vinorelbine on tubulin polymerization in cultured cells using Western blotting. This method allows for the separation and quantification of soluble (unpolymerized) and polymerized tubulin fractions, offering a robust system to evaluate the efficacy of vinorelbine and other potential microtubule-targeting agents.
Data Summary
The following table summarizes the inhibitory concentrations of vinorelbine on microtubule polymerization, providing a reference for expected outcomes.
| Compound | IC50 for Polymerization Inhibition (µM) | Cell Line/System | Reference |
| Vinorelbine | 0.80 | Purified microtubule protein | |
| Vinflunine | 1.2 | Purified microtubule protein | |
| Vinblastine | 0.54 | Purified microtubule protein |
Experimental Protocols
Protocol 1: Cell Culture and Vinorelbine Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, A549, or MDA-MB-231) in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Vinorelbine Preparation: Prepare a stock solution of vinorelbine tartrate in sterile water or DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing various concentrations of vinorelbine. Include a vehicle-treated control (e.g., DMSO or water).
-
Incubation: Incubate the cells for a predetermined period (e.g., 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized based on the cell line and experimental goals.
Protocol 2: Fractionation of Soluble and Polymerized Tubulin
This protocol is adapted from methods designed to separate cytoskeletal fractions.
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of a microtubule-stabilizing buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EGTA, 1 mM MgCl2, and protease/phosphatase inhibitors) to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Homogenization: Gently pass the cell lysate through a 27-gauge needle 5-10 times to ensure complete cell lysis.
-
Separation of Soluble and Polymerized Fractions:
-
Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet the polymerized microtubules.
-
Carefully collect the supernatant, which contains the soluble (unpolymerized) tubulin fraction.
-
Wash the pellet once with ice-cold microtubule-stabilizing buffer and centrifuge again under the same conditions.
-
-
Solubilization of Polymerized Fraction:
-
Resuspend the final pellet in a lysis buffer such as RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing protease and phosphatase inhibitors. This fraction represents the polymerized tubulin.
-
-
Protein Quantification: Determine the protein concentration of both the soluble and polymerized fractions using a standard protein assay (e.g., BCA or Bradford assay).
Protocol 3: Western Blot Analysis
-
Sample Preparation: Mix equal amounts of protein from each fraction with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from the soluble and polymerized fractions onto a 10% or 12% SDS-polyacrylamide gel. Also, load a molecular weight marker.
-
Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for α-tubulin or β-tubulin (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). The ratio of polymerized to soluble tubulin can then be calculated and compared across different treatment groups.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of Vinorelbine Action on Microtubule Dynamics.
Experimental Workflow
Caption: Experimental Workflow for Analyzing Tubulin Polymerization.
References
Application Notes and Protocols for In Vitro Drug Combination Screening with Vinorelbine Tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinorelbine tartrate is a semi-synthetic vinca alkaloid that functions as an anti-mitotic chemotherapeutic agent.[1][2] Its primary mechanism of action involves the inhibition of microtubule polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[1][3] This targeted action on rapidly dividing cells makes it an effective treatment for various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[3]
The therapeutic efficacy of vinorelbine can be enhanced through combination therapy, a strategy aimed at achieving synergistic effects, reducing drug doses to minimize toxicity, and overcoming drug resistance. In vitro screening of drug combinations is a critical first step in identifying promising therapeutic strategies. This document provides detailed protocols for assessing the in vitro effects of this compound in combination with other anticancer agents, focusing on cell viability, apoptosis, and the analysis of synergistic interactions.
Mechanism of Action and Signaling Pathways
Vinorelbine exerts its cytotoxic effects by binding to tubulin, the protein subunit of microtubules. This binding interferes with the assembly of microtubules, which are essential for various cellular functions, most notably the formation of the mitotic spindle during cell division. Disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately inducing apoptosis.
The apoptotic cascade initiated by vinorelbine-induced microtubule disruption involves several key signaling pathways. The disruption of the microtubule network can lead to the induction of the tumor suppressor protein p53. Activated p53 can then transcriptionally activate pro-apoptotic proteins and repress anti-apoptotic proteins. One of the key downstream effects is the phosphorylation and subsequent inactivation of the anti-apoptotic protein Bcl-2. This leads to an increase in the ratio of pro-apoptotic to anti-apoptotic proteins, resulting in mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, culminating in apoptosis.
Experimental Workflow for In Vitro Drug Combination Screening
A systematic workflow is essential for the successful execution of in vitro drug combination screening. The process begins with the selection of appropriate cell lines and drug concentrations, followed by the execution of cell-based assays and subsequent data analysis to determine the nature of the drug interaction.
Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and combination drug(s)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of vinorelbine, the combination drug, and their mixtures at various concentration ratios. Remove the medium from the wells and add 100 µL of medium containing the drugs. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plates to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Following drug treatment, harvest the cells (both adherent and suspension) and collect them in a microcentrifuge tube.
-
Washing: Wash the cells twice with cold PBS by centrifugation at a low speed (e.g., 300 x g) for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caspase-3/7 Activity Assay
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. This assay quantifies their activity using a luminogenic or fluorogenic substrate.
Materials:
-
Treated and untreated cells in a 96-well plate
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
Luminometer or fluorometer
Protocol:
-
Assay Preparation: Equilibrate the 96-well plate containing the cells and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence or fluorescence using a plate reader. The signal intensity is proportional to the amount of caspase-3/7 activity.
Data Presentation and Synergy Analysis
Quantitative data from the cell viability assays should be organized into tables to facilitate comparison of the effects of single agents and their combinations.
Table 1: Example of IC50 Values for Vinorelbine and a Combination Agent
| Cell Line | Drug | IC50 (nM) |
| NSCLC Cell Line A | Vinorelbine | Value |
| Drug X | Value | |
| Breast Cancer Cell Line B | Vinorelbine | Value |
| Drug X | Value |
IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth.
Synergy Analysis: The Chou-Talalay Method
The Chou-Talalay method is a widely accepted method for quantifying drug interactions. It is based on the median-effect principle and calculates a Combination Index (CI).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The analysis is typically performed using software like CompuSyn. The software generates Fa-CI plots (fraction affected vs. combination index) and isobolograms to visualize the nature of the drug interaction across a range of effect levels.
Table 2: Example of Combination Index (CI) Values for Vinorelbine and Drug X
| Cell Line | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| NSCLC Cell Line A | 0.25 | Value | Synergism/Additive/Antagonism |
| 0.50 | Value | Synergism/Additive/Antagonism | |
| 0.75 | Value | Synergism/Additive/Antagonism | |
| Breast Cancer Cell Line B | 0.25 | Value | Synergism/Additive/Antagonism |
| 0.50 | Value | Synergism/Additive/Antagonism | |
| 0.75 | Value | Synergism/Additive/Antagonism |
Conclusion
The protocols and guidelines presented in these application notes provide a comprehensive framework for conducting in vitro drug combination screening with this compound. By systematically evaluating cell viability, apoptosis, and synergistic interactions, researchers can identify promising combination therapies for further preclinical and clinical development. The use of standardized protocols and robust data analysis methods is crucial for generating reliable and reproducible results in the quest for more effective cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
Application Notes: Development and Characterization of Vinorelbine Tartrate-Resistant Cell Lines
Introduction
Vinorelbine tartrate is a third-generation semi-synthetic vinca alkaloid chemotherapeutic agent used in the treatment of various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[1][2] Its primary mechanism of action involves the inhibition of microtubule polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][3] However, the development of drug resistance is a significant obstacle to successful cancer treatment.[4] The establishment of in vitro vinorelbine-resistant cancer cell lines is a crucial tool for researchers to investigate the molecular mechanisms underlying resistance, evaluate new therapeutic strategies, and screen for compounds that can overcome or reverse this resistance.
These application notes provide detailed protocols for the generation, validation, and characterization of this compound-resistant cell lines, intended for researchers, scientists, and drug development professionals.
Protocol 1: Establishment of a Vinorelbine-Resistant Cell Line via Stepwise Exposure
The most common method for developing drug-resistant cell lines is the gradual or stepwise exposure of a parental cancer cell line to increasing concentrations of the drug. This process mimics the clinical scenario where cancer cells gradually acquire resistance under therapeutic pressure. The entire process can take from 3 to 18 months.
Materials:
-
Parental cancer cell line (e.g., A549, H1299, MCF-7)
-
Complete cell culture medium
-
This compound stock solution
-
Cell viability assay kit (e.g., MTT, CCK-8)
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)
Methodology:
-
Determination of Initial IC50:
-
Seed the parental cells in 96-well plates at a density of 1 x 10⁴ cells/well.
-
After overnight incubation for adherence, treat the cells with a range of vinorelbine concentrations for 48-72 hours.
-
Perform a cell viability assay (e.g., CCK-8) to determine the half-maximal inhibitory concentration (IC50), which is the drug concentration required to inhibit cell growth by 50%.
-
-
Induction of Resistance:
-
Begin by culturing the parental cells in a medium containing a low concentration of vinorelbine, typically the IC20 (concentration that inhibits 20% of cell proliferation) or IC50/2.
-
Maintain the cells at this concentration, changing the medium every 2-3 days. Passage the cells when they reach 80% confluency.
-
Initially, significant cell death is expected. The surviving cells will eventually repopulate the flask.
-
-
Dose Escalation:
-
Once the cells have adapted and exhibit a stable proliferation rate (typically after 2-3 passages at a given concentration), gradually increase the vinorelbine concentration. A 1.5 to 2-fold increase is a common stepping stone.
-
If cell death exceeds 50-60%, reduce the concentration to the previous level and allow the cells to recover before attempting the increase again.
-
It is advisable to cryopreserve cell stocks at each successful concentration step.
-
-
Maintenance and Stabilization:
-
Continue this stepwise dose escalation until the cells can proliferate in a medium containing a clinically relevant or significantly higher concentration of vinorelbine (e.g., 5-10 times the parental IC50).
-
Continuously culture the established resistant cell line in the presence of the final vinorelbine concentration to maintain the resistant phenotype.
-
To confirm the stability of resistance, culture a subset of cells in a drug-free medium for several passages and then re-evaluate the IC50.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Vinorelbine | C45H54N4O8 | CID 5311497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Distinct characterization of two vinorelbine-resistant breast cancer cell lines developed by different strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Metronomic Vinorelbine Tartrate in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of metronomic vinorelbine tartrate, a low-dose, frequent administration chemotherapy strategy. The following sections detail the methodologies employed in key preclinical studies, summarize quantitative data on anti-tumor efficacy, and illustrate the proposed mechanisms of action, including anti-angiogenic and immunomodulatory effects.
I. Summary of Preclinical Efficacy
Metronomic dosing of vinorelbine has demonstrated significant anti-tumor activity across various preclinical cancer models. The continuous low-dose administration aims to overcome the toxicity associated with maximum tolerated dose (MTD) regimens while exerting its anti-tumor effects through distinct mechanisms.
Table 1: Anti-Tumor Efficacy of Metronomic Vinorelbine in a Lewis Lung Carcinoma (LLC) Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition Rate (%) | Key Findings |
| Control | Saline | 0 | - |
| Metronomic Vinorelbine (MET NVB) | 15 mg/kg, intraperitoneally, every other day | Significant inhibition | Enhanced apoptosis and anti-angiogenic effects |
| MTD Vinorelbine (MTD NVB) | 30 mg/kg, intraperitoneally, twice a week | Significant inhibition | Similar anti-tumor effects to MET NVB, but no significant anti-angiogenic effect |
| Endostar (Endo) | 10 mg/kg, subcutaneously, once daily | Significant inhibition | Anti-angiogenic agent |
| MET NVB + Endo | MET NVB and Endo schedules combined | Most effective inhibition | Synergistic anti-tumor and anti-angiogenic responses without overt toxicity |
| MTD NVB + Endo | MTD NVB and Endo schedules combined | Significant inhibition | Similar anti-tumor effects to MET NVB + Endo, but no significant anti-angiogenic effect |
Table 2: Immunomodulatory Effects of Metronomic Vinorelbine in a 4T1 Breast Cancer Syngeneic Model
| Treatment Group | Dosing Schedule | Effect on Myeloid-Derived Suppressor Cells (MDSCs) in Peripheral Blood |
| Control | Saline | - |
| NVB + CDDP (low dose) | 0.0625/0.1 and 0.125/0.2 mg/kg | Increased percentage of Gr1+CD11b+ MDSCs |
| NVB + 5-FU (low dose) | 0.0525/3.9375, 0.105/7.875, and 0.21/15.75 mg/kg | Increased percentage of Gr1+CD11b+ MDSCs |
| NVB + 5-FU (high dose) | 0.84/63 mg/kg | Decreased percentage of Gr1+CD11b+ MDSCs |
II. Key Experimental Protocols
A. Lewis Lung Carcinoma (LLC) Xenograft Model
This protocol details an in vivo model to assess the anti-tumor efficacy of metronomic vinorelbine.
1. Cell Culture and Animal Model:
-
Murine Lewis lung carcinoma (LLC) cells are cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Six-week-old female C57BL/6 mice are used for the study.
2. Tumor Implantation:
-
LLC cells (2 x 10^6 cells in 0.1 mL PBS) are injected subcutaneously into the right flank of each mouse.
-
Tumor growth is monitored every other day using calipers, and tumor volume is calculated using the formula: Volume = (length × width^2)/2.
3. Treatment Regimen:
-
When tumors reach a volume of approximately 100-150 mm³, mice are randomly assigned to treatment groups.
-
Metronomic vinorelbine (MET NVB) is administered intraperitoneally at a dose of 15 mg/kg every other day.
-
For comparison, a maximum tolerated dose (MTD) group receives vinorelbine at 30 mg/kg intraperitoneally twice a week.
-
Combination therapy with Endostar (an anti-angiogenic agent) can be evaluated by administering it subcutaneously at 10 mg/kg once daily.
4. Efficacy and Toxicity Assessment:
-
Tumor volumes and body weights are measured every other day.
-
At the end of the experiment, mice are euthanized, and tumors are excised and weighed.
-
Toxicity is assessed by monitoring body weight and performing hematoxylin and eosin (H&E) staining of major organs (liver, lungs, kidney, heart).
5. Mechanistic Analysis:
-
Immunohistochemistry: Tumor tissues are stained for CD31 to assess microvessel density (MVD), and for VEGF and HIF-1α to evaluate angiogenic signaling.
-
Western Blot: Tumor lysates are analyzed for the expression of apoptosis-related proteins such as Bcl-2, Bax, and caspase-3.
-
Flow Cytometry: Peripheral blood is analyzed for the quantification of circulating endothelial progenitor cells (CEPs).
B. Immunomodulatory Analysis in a 4T1 Breast Cancer Syngeneic Model
This protocol outlines the methodology to study the effects of metronomic vinorelbine on immune cell populations.
1. Cell Culture and Animal Model:
-
4T1 murine breast cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Female BALB/c mice (6-8 weeks old) are used.
2. Tumor Implantation and Treatment:
-
4T1 cells (1 x 10^6 in 0.1 mL PBS) are injected into the subcutaneous groin or tail vein for tumor growth or metastasis models, respectively.
-
Metronomic vinorelbine is administered in combination with other agents (e.g., cisplatin or 5-fluorouracil) at various low-dose regimens.
3. Immune Cell Analysis by Flow Cytometry:
-
At the end of the treatment period, peripheral blood, spleens, and tumors are harvested.
-
Single-cell suspensions are prepared from the tissues.
-
Cells are stained with fluorescently labeled antibodies against immune cell markers. For myeloid-derived suppressor cells (MDSCs), anti-Gr-1 and anti-CD11b antibodies are used.
-
Stained cells are analyzed using a flow cytometer to determine the percentage of specific immune cell populations.
III. Visualizing Mechanisms of Action
A. Anti-Angiogenic and Pro-Apoptotic Signaling
Metronomic vinorelbine is believed to exert its anti-tumor effects in part by inhibiting angiogenesis and promoting apoptosis. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed anti-angiogenic and pro-apoptotic signaling pathway of metronomic vinorelbine.
B. Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical experimental workflow for the preclinical assessment of metronomic vinorelbine.
Caption: General experimental workflow for preclinical studies of metronomic vinorelbine.
C. Immunomodulatory Effects on the Tumor Microenvironment
Metronomic vinorelbine can modulate the tumor immune microenvironment, contributing to its anti-tumor activity. This diagram illustrates the impact on key immune cell populations.
Caption: Immunomodulatory effects of metronomic vinorelbine on the tumor microenvironment.
Application Note: Analytical Techniques for Vinorelbine Tartrate Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinorelbine tartrate is a semi-synthetic vinca alkaloid used in the treatment of various cancers, including non-small cell lung cancer and breast cancer.[1][2] The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Impurity profiling is an essential part of the drug development and manufacturing process to ensure that the levels of impurities are within the acceptable limits set by regulatory agencies. This application note provides a detailed overview of the analytical techniques and protocols for the identification, quantification, and characterization of impurities in this compound.
The analytical methods predominantly used for impurity profiling of this compound include High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). Forced degradation studies are also crucial to identify potential degradation products that may form under various stress conditions, ensuring the stability-indicating nature of the analytical methods.
Common Impurities of this compound
Several related substances and degradation products have been identified as potential impurities in this compound. These can arise from the manufacturing process or degradation of the drug substance over time. A comprehensive, though not exhaustive, list of known impurities is provided below.
Table 1: Known Impurities of this compound
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Vinorelbine Related Compound A (4-O-Deacetylvinorelbine) | C43H52N4O7 | 736.90 | USP Related Compound A.[3][4] |
| 3',4'-Epoxy Vinorelbine | C45H54N4O9 | 794.93 | Identified as a degradation product.[5] |
| 3',4'-Oxidevinorelbine | Not Specified | Not Specified | Identified as an impurity. |
| 6'-N-Methyl-17-bromovinorelbine | Not Specified | Not Specified | Identified as an impurity. |
| Vinorelbine Impurity B | C51H64N4O19 | 1037.08 | Pharmacopeial impurity. |
| Vinorelbine Impurity C | C45H54N4O8 | 778.93 | Pharmacopeial impurity. |
| Vinorelbine Impurity A | C45H52N4O8 | 776.92 | Pharmacopeial impurity. |
| Vinorelbine Ditartrate - Impurity I | C45H53BrN4O8 | 857.83 | Pharmacopeial impurity. |
| 18-O-Desmethyl Vinorelbine | C44H52N4O8 | 764.91 | Process-related impurity. |
| Vinorelbine Ditartrate - Impurity F (Iodide Salt) | C46H57IN4O8 | 920.87 | Process-related impurity. |
Analytical Techniques and Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Related Substances
HPLC with UV detection is the primary method for the quantitative determination of this compound and its related substances. The following protocol is based on established USP and other validated methods.
Experimental Protocol: HPLC-UV Analysis
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Column Temperature: 40°C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 267 nm or 269 nm.
-
Injection Volume: 20 µL.
-
-
Reagents and Solutions:
-
Phosphate Buffer (pH 4.2): Dissolve 6.9 g of monobasic sodium phosphate in 900 mL of water. Adjust the pH to 4.2 with phosphoric acid and dilute to 1000 mL with water.
-
Mobile Phase: Dissolve 1.22 g of sodium 1-decanesulfonate in 620 mL of methanol. Add 380 mL of the Phosphate Buffer. Mix, filter, and degas.
-
Diluent: Mobile phase.
-
Standard Solution: Prepare a solution of USP this compound RS in the diluent to a known concentration of about 1.4 mg/mL.
-
System Suitability Solution: Prepare a solution containing about 1.4 mg/mL of USP this compound RS and 0.01 mg/mL of USP Vinorelbine Related Compound A RS in water.
-
Test Solution: Prepare a solution of the this compound sample in the diluent to a concentration of about 1.4 mg/mL.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent as a blank.
-
Inject the System Suitability Solution. The resolution between vinorelbine and Vinorelbine Related Compound A should be not less than 1.1. The relative retention times are approximately 1.0 for vinorelbine and 1.2 for Vinorelbine Related Compound A.
-
Inject the Standard Solution and the Test Solution.
-
Record the chromatograms and calculate the percentage of each impurity in the sample.
-
Table 2: Typical HPLC-UV Data for Vinorelbine and Impurities
| Compound | Retention Time (min) (Approx.) | Relative Retention Time (Approx.) |
| Photodegradation Product | 10.8 | 0.8 |
| Vinorelbine | 13.5 | 1.0 |
| Vinorelbine Related Compound A | 16.2 | 1.2 |
Note: Retention times can vary depending on the specific HPLC system and column.
Workflow for HPLC-UV Analysis of this compound Impurities
Caption: Workflow for HPLC-UV analysis of this compound impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful technique for the identification and structural elucidation of unknown impurities and degradation products.
Experimental Protocol: LC-MS Analysis
-
Chromatographic and Mass Spectrometric System:
-
LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the impurities.
-
Flow Rate: 0.3 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: High-resolution mass spectrometry for accurate mass measurements.
-
-
Sample Preparation:
-
Prepare a solution of the this compound sample in a suitable solvent (e.g., methanol:water 50:50) to a concentration of approximately 1 mg/mL.
-
Forced degradation samples should be diluted appropriately.
-
-
Procedure:
-
Inject the sample into the LC-MS system.
-
Acquire full scan mass spectra and tandem mass spectra (MS/MS) for the detected impurity peaks.
-
Determine the elemental composition of the impurities from the accurate mass measurements.
-
Elucidate the structures of the impurities by interpreting the fragmentation patterns from the MS/MS spectra and comparing them with the fragmentation of vinorelbine.
-
Workflow for LC-MS Based Impurity Identification
Caption: Workflow for LC-MS based impurity identification in this compound.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity of the analytical methods and to identify potential degradation products that could form during storage. These studies involve subjecting the drug substance to various stress conditions, such as acid, base, oxidation, heat, and light.
Experimental Protocol: Forced Degradation Studies
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of about 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for 8 hours.
-
Oxidative Degradation: Treat the drug solution with 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines).
-
-
Procedure:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all the stressed samples to a suitable concentration for HPLC and LC-MS analysis.
-
Analyze the samples using the developed stability-indicating HPLC-UV method and the LC-MS method.
-
Evaluate the peak purity of the vinorelbine peak to ensure no co-eluting degradation products.
-
Identify and characterize any significant degradation products using LC-MS.
-
Logical Flow of a Forced Degradation Study
Caption: Logical flow of a forced degradation study for this compound.
Conclusion
The impurity profiling of this compound is a critical aspect of quality control in pharmaceutical manufacturing. A combination of HPLC-UV for quantification and LC-MS for identification provides a robust approach to monitor and control impurities. Forced degradation studies are essential for developing and validating stability-indicating methods. The protocols and data presented in this application note serve as a comprehensive guide for researchers and scientists involved in the analysis of this compound. Adherence to these analytical strategies will help ensure the quality, safety, and efficacy of this compound drug products.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. [Vinorelbine Related Compound A (25 mg) (4-O-Deacetylthis compound)] - CAS [N/A] [store.usp.org]
- 4. alentris.org [alentris.org]
- 5. [Purification and identification of impurities in vinorelbine bitartrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vinorelbine Tartrate in Recurrent Ovarian Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinorelbine, a semi-synthetic vinca alkaloid, has demonstrated clinical activity in the treatment of recurrent ovarian cancer.[1][2] Its primary mechanism of action involves the inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis.[3] These application notes provide a comprehensive overview of the use of vinorelbine tartrate in preclinical research models of recurrent ovarian cancer, including in vitro and in vivo methodologies. The protocols and data presented are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of vinorelbine in this disease context.
Data Presentation
In Vitro Efficacy of Vinorelbine in Ovarian Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the cytotoxic potential of an anticancer agent. The following table summarizes the IC50 values for vinorelbine in various human ovarian cancer cell lines, providing a basis for selecting appropriate models and drug concentrations for in vitro studies.
| Cell Line | Histological Subtype | IC50 (µM) | Data Source |
| TOV-112D | Ovarian serous cystadenocarcinoma | 0.001686 | Genomics of Drug Sensitivity in Cancer[4] |
| A2780 | Endometrioid Carcinoma | Not explicitly available for Vinorelbine; Cisplatin IC50: 1 µM[5] | - |
| SKOV-3 | Adenocarcinoma | Not explicitly available for Vinorelbine; Cisplatin IC50: 10 µM | - |
| OVCAR-3 | Adenocarcinoma | Not explicitly available for Vinorelbine | - |
Note: IC50 values can vary depending on the assay conditions (e.g., exposure time, cell density). It is recommended to determine the IC50 for each cell line under specific experimental conditions.
In Vivo Efficacy of Vinorelbine in a Human Ovarian Cancer Xenograft Model
Preclinical in vivo models are essential for evaluating the antitumor activity of therapeutic agents in a more complex biological system. The following table summarizes the treatment protocol and outcomes from a study utilizing a human ovarian cancer xenograft model in nude mice.
| Animal Model | Tumor Model | Treatment Regimen | Outcome | Reference |
| Nude Mice | Human ovarian carcinoma xenografts | Vinorelbine 25 or 30 mg/m² IV on Day 1 and Day 8 of a 21-day cycle | Statistically significant reduction in tumor growth | Clinical trial data informing preclinical study design |
Experimental Protocols
In Vitro Protocol: Cell Viability (MTT) Assay
This protocol describes a method for determining the cytotoxic effects of this compound on ovarian cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Human ovarian cancer cell lines (e.g., TOV-112D, A2780, SKOV-3, OVCAR-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the ovarian cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug solvent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
After incubation, add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
In Vivo Protocol: Orthotopic Recurrent Ovarian Cancer Mouse Model
This protocol outlines the establishment of an orthotopic mouse model of recurrent ovarian cancer and subsequent treatment with this compound.
Materials:
-
Female immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old
-
Human ovarian cancer cell line (e.g., OVCAR-3, SKOV-3)
-
Matrigel (optional)
-
Surgical instruments
-
Anesthesia (e.g., isoflurane)
-
This compound
-
Vehicle solution (e.g., sterile saline)
-
Calipers for tumor measurement
-
In vivo imaging system (if using luciferase-expressing cells)
Procedure:
-
Orthotopic Tumor Implantation:
-
Anesthetize the mouse.
-
Make a small incision in the left flank to expose the ovary.
-
Inject 1 x 10^6 ovarian cancer cells in 20 µL of PBS (with or without Matrigel) into the ovarian bursa.
-
Suture the incision.
-
Monitor the mice for tumor growth using palpation or in vivo imaging.
-
-
Vinorelbine Treatment:
-
Once tumors are established (e.g., palpable or detectable by imaging), randomize the mice into treatment and control groups.
-
Administer this compound intravenously (e.g., via tail vein injection) at a dose of 25-30 mg/m² on days 1 and 8 of a 21-day cycle.
-
Administer the vehicle solution to the control group using the same schedule.
-
-
Tumor Monitoring and Endpoint:
-
Measure tumor volume with calipers twice a week (for subcutaneous models) or monitor tumor burden using in vivo imaging (for orthotopic models).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
The experimental endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity.
-
At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Mandatory Visualizations
Vinorelbine's Mechanism of Action: Signaling Pathway
The following diagram illustrates the signaling pathway of vinorelbine-induced apoptosis in ovarian cancer cells. Vinorelbine disrupts microtubule dynamics, leading to mitotic arrest and activation of the intrinsic apoptotic pathway.
References
- 1. Efficacy of cisplatin combined with vinorelbine as second- or higher-line palliative chemotherapy in patients with advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Effect of Vinorelbine on cell growth and apoptosis induction in human osteosarcoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug: Vinorelbine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. Relationships of Ex-Vivo Drug Resistance Assay and Cytokine Production with Clinicopathological Features in the Primary Cell Culture of Thai Ovarian and Fallopian Tube Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Vinorelbine Tartrate in Pediatric Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of vinorelbine tartrate in pediatric cancer research, summarizing key efficacy, toxicity, and pharmacokinetic data from clinical trials. Detailed experimental protocols are provided to guide the design of future studies.
Introduction
Vinorelbine is a semi-synthetic vinca alkaloid that inhibits cell division by interfering with microtubule dynamics. It has demonstrated activity against a range of adult and pediatric malignancies. In pediatric oncology, vinorelbine has been investigated as a single agent and in combination with other chemotherapeutic drugs for the treatment of various solid tumors, including rhabdomyosarcoma, low-grade gliomas, and neuroblastoma. Its distinct pharmacological profile, including the potential for oral administration and a different neurotoxicity profile compared to other vinca alkaloids, makes it a subject of ongoing research in the pediatric population.
Efficacy of Vinorelbine in Pediatric Cancers
Vinorelbine has shown notable efficacy in several pediatric solid tumors, particularly in the context of relapsed or refractory disease. The following tables summarize the response rates observed in key clinical trials.
Table 1: Efficacy of Intravenous Vinorelbine in Pediatric Solid Tumors
| Tumor Type | Study | Treatment Regimen | Number of Patients | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) | Progressive Disease (PD) |
| Rhabdomyosarcoma (RMS) | Kuttesch et al. | Vinorelbine 30-33.75 mg/m² weekly for 6 weeks | 11 | 36% | 9% (1) | 27% (3) | - | - |
| Soft Tissue Sarcoma (incl. RMS) | Kuttesch et al. | Vinorelbine 30-33.75 mg/m² weekly for 6 weeks | 20 | 20% (4 responses) | - | - | - | - |
| Rhabdomyosarcoma (RMS) | Minard-Colin et al.[1] | Vinorelbine 25 mg/m² (Days 1, 8, 15) + Cyclophosphamide 25 mg/m² daily (28-day cycle) | 50 | 36% | 8% (4) | 28% (14) | - | - |
| Ewing Sarcoma | Minard-Colin et al.[1] | Vinorelbine 25 mg/m² (Days 1, 8, 15) + Cyclophosphamide 25 mg/m² daily (28-day cycle) | 15 | 13% | - | - | - | - |
| Neuroblastoma | Minard-Colin et al.[1] | Vinorelbine 25 mg/m² (Days 1, 8, 15) + Cyclophosphamide 25 mg/m² daily (28-day cycle) | 16 | 6% | - | - | - | - |
| Brain Tumors (Astrocytoma, Medulloblastoma) | Kuttesch et al. | Vinorelbine 30-33.75 mg/m² weekly for 6 weeks | 22 | 9% (2 responses) | - | - | - | - |
| Diffuse Pontine Glioma (DIPG) | Massimino et al.[2][3] | Vinorelbine 20-25 mg/m² weekly + Nimotuzumab + Radiation | 25 | 96% (CR+PR+SD) | - | - | - | - |
Table 2: Overall Response Rates in a Phase II Study of Intravenous Vinorelbine in Recurrent Pediatric Malignancies
| Response | Percentage of Patients (n=49) |
| Complete Response (CR) | 2% |
| Partial Response (PR) | 4% |
| Stable Disease (SD) | 35% |
| Progressive Disease (PD) | 59% |
Pharmacokinetics of Vinorelbine in Pediatric Patients
The pharmacokinetic profile of vinorelbine in children shows some differences compared to adults, notably a higher plasma clearance. This may necessitate adjustments in dosing to achieve comparable systemic exposure.
Table 3: Pharmacokinetic Parameters of Intravenous and Oral Vinorelbine in Pediatric Patients
| Parameter | Intravenous Vinorelbine (24-37.5 mg/m²) | Oral Vinorelbine (thrice the IV dose) | Oral Vinorelbine (60 mg/m²) |
| Mean Clearance (CL) | 1.75 ± 1.0 L/h/kg | 12.1 ± 13.0 L/h/kg (Apparent Oral Clearance) | 472 L/h (Apparent Oral Clearance) |
| Mean Half-life (t½) | 16.5 ± 9.7 hours | - | 10 hours |
| Mean Volume of Distribution (Vd) | - | 69.4 ± 30.6 L/kg (Apparent Volume of Distribution) | 7002 L (Apparent Volume of Distribution) |
| Mean Oral Bioavailability | - | 28.5 ± 22.5% | - |
A study directly comparing intravenous and oral administration in adult patients with solid tumors found that an 80 mg/m² oral dose of vinorelbine is bioequivalent to a 30 mg/m² intravenous dose.
Toxicity Profile of Vinorelbine in Pediatric Patients
The most common dose-limiting toxicity of vinorelbine in children is myelosuppression, particularly neutropenia. Non-hematological toxicities are generally mild to moderate.
Table 4: Common Grade 3/4 Toxicities of Intravenous Vinorelbine in Pediatric Patients
| Toxicity | Study | Dose | Incidence |
| Neutropenia | Kuttesch et al. | 33.75 mg/m² | 75% |
| Kuttesch et al. | 30-35 mg/m² | 68% | |
| Minard-Colin et al. | 25 mg/m² (with cyclophosphamide) | 38% | |
| Anemia | Kuttesch et al. | 30-35 mg/m² | 20% |
| Neurological | Kuttesch et al. | 30-35 mg/m² | 10% |
Signaling Pathway
Vinorelbine's primary mechanism of action is the disruption of microtubule polymerization, leading to mitotic arrest and subsequent apoptosis.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are generalized protocols based on methodologies reported in pediatric clinical trials. Specific details may vary between studies.
Protocol 1: Phase I/II Study of Intravenous Vinorelbine in Recurrent/Refractory Solid Tumors
1. Patient Eligibility:
-
Age: 2-18 years.
-
Diagnosis: Histologically confirmed recurrent or refractory solid tumor for which no standard curative therapy exists.
-
Performance Status: Karnofsky or Lansky score ≥ 50%.
-
Organ Function: Adequate bone marrow, renal, and hepatic function.
2. Treatment Plan:
-
Vinorelbine is administered intravenously at a starting dose of 30 mg/m².
-
The drug is infused over 6-10 minutes.
-
Treatment is given once weekly for 6 consecutive weeks, followed by a 2-week rest period (one cycle = 8 weeks).
-
Dose escalation or de-escalation may occur based on observed toxicities.
3. Toxicity Monitoring and Dose Modification:
-
Complete blood counts are monitored weekly.
-
For Grade 4 neutropenia or febrile neutropenia, treatment is held until recovery and subsequent doses are reduced.
-
Guidelines for the management of chemotherapy-induced neutropenia should be followed.
4. Response Evaluation:
-
Tumor response is assessed after every two cycles using standard imaging criteria (e.g., RECIST).
-
Response categories include Complete Response (CR), Partial Response (PR), Stable Disease (SD), and Progressive Disease (PD).
Protocol 2: Combination Therapy of Vinorelbine and Cyclophosphamide for Rhabdomyosarcoma
1. Patient Eligibility:
-
Similar to Protocol 1, with a specific diagnosis of relapsed or refractory rhabdomyosarcoma.
2. Treatment Plan:
-
Vinorelbine is administered intravenously at 25 mg/m² on Days 1, 8, and 15 of a 28-day cycle.
-
Cyclophosphamide is administered orally at 25 mg/m² daily for 28 days.
3. Supportive Care:
-
Prophylactic antiemetics are recommended.
-
Growth factor support (e.g., G-CSF) may be considered in cases of severe or prolonged neutropenia.
4. Monitoring and Evaluation:
-
As described in Protocol 1.
Experimental Workflow
The following diagram illustrates a typical workflow for a pediatric clinical trial investigating vinorelbine.
Caption: A generalized workflow for a pediatric vinorelbine clinical trial.
Logical Relationships in Vinorelbine Research
The development and evaluation of vinorelbine in pediatric oncology follow a structured path from preclinical studies to multi-phase clinical trials.
Caption: The logical progression of vinorelbine research in pediatric oncology.
References
- 1. Phase II study of vinorelbine and continuous low doses cyclophosphamide in children and young adults with a relapsed or refractory malignant solid tumour: good tolerance profile and efficacy in rhabdomyosarcoma--a report from the Société Française des Cancers et leucémies de l'Enfant et de l'adolescent (SFCE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Results of nimotuzumab and vinorelbine, radiation and re-irradiation for diffuse pontine glioma in childhood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Journal Watch - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vinorelbine Tartrate in Combination with Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for evaluating the combination of vinorelbine tartrate and radiotherapy. The protocols detailed below are intended to guide researchers in conducting preclinical and clinical investigations into the synergistic or additive effects of this combination therapy for various cancer types.
Introduction
This compound, a semi-synthetic vinca alkaloid, functions as a potent inhibitor of mitotic microtubule polymerization. This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis. Radiotherapy, a cornerstone of cancer treatment, induces DNA damage, leading to cancer cell death. The combination of vinorelbine and radiotherapy is based on the rationale that vinorelbine can act as a radiosensitizer, enhancing the cytotoxic effects of radiation.[1][2] Preclinical and clinical studies have explored this combination in various cancers, including non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma (HNSCC), and breast cancer.[1][3][4]
Preclinical Experimental Design
In Vitro Studies
Objective: To determine the cytotoxic and radiosensitizing effects of vinorelbine on cancer cell lines.
Key Experiments:
-
Cell Viability and Clonogenic Survival Assays: To assess the dose-dependent effects of vinorelbine, radiation, and their combination on cell proliferation and survival.
-
Cell Cycle Analysis: To investigate the effects of the combination treatment on cell cycle distribution, particularly G2/M arrest.
-
Apoptosis Assays: To quantify the induction of programmed cell death.
-
DNA Damage and Repair Assays: To evaluate the impact of vinorelbine on the repair of radiation-induced DNA damage.
Data Presentation: In Vitro Experimental Parameters
| Parameter | Cell Line Examples | Vinorelbine Concentration | Radiation Dose | Key Findings |
| Cell Viability/Clonogenic Survival | SBC-3 (SCLC), PC-9 (NSCLC), UT-SCC series (HNSCLC), 973 (Lung Adenocarcinoma) | 1 nM - 20 nM; IC30, IC50, IC70 values (e.g., 0.4-1.6 nM) | 0.75 Gy - 10 Gy | Radiosensitization, additive effects, dose-dependent decrease in survival. |
| Cell Cycle Analysis | PC-9 (NSCLC) | 20 nM | 8 Gy | Accumulation of cells in the G2/M phase. |
| Apoptosis | PC-9 (NSCLC) | 20 nM | 8 Gy | Increased susceptibility to apoptosis induction. |
| DNA Damage/Repair | SBC-3 (SCLC) | 1 nM | Not specified | Impairment of DNA repair following radiation-induced damage. |
Experimental Protocols: In Vitro
Protocol 1: Clonogenic Survival Assay
Objective: To assess the long-term reproductive viability of cancer cells after treatment with vinorelbine and/or radiation.
Materials:
-
Cancer cell lines (e.g., PC-9, UT-SCC)
-
Complete cell culture medium
-
This compound stock solution
-
Radiation source (e.g., X-ray irradiator)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of vinorelbine (e.g., 0.4, 0.8, 1.6 nM) for a predetermined duration (e.g., 24 hours).
-
For combination treatment, irradiate the cells with different doses of radiation (e.g., 2, 4, 6, 8 Gy) following vinorelbine incubation.
-
Include control groups: untreated cells, cells treated with vinorelbine alone, and cells treated with radiation alone.
-
After treatment, replace the medium with fresh complete medium and incubate for 10-14 days to allow for colony formation.
-
Fix the colonies with methanol and stain with crystal violet solution.
-
Count the number of colonies (containing ≥50 cells).
-
Calculate the surviving fraction for each treatment group relative to the untreated control.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle following treatment.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest cells at various time points after treatment.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
In Vivo Experimental Design
Objective: To evaluate the anti-tumor efficacy and safety of combined vinorelbine and radiotherapy in animal models.
Key Experiments:
-
Tumor Growth Inhibition Studies: To measure the effect of the combination therapy on tumor volume and growth delay in xenograft or syngeneic models.
-
Toxicity Assessment: To monitor for treatment-related side effects, such as weight loss, hematological toxicity, and tissue damage.
Data Presentation: In Vivo Experimental Parameters
| Parameter | Animal Model | Vinorelbine Dose | Radiation Dose | Key Findings |
| Tumor Growth Inhibition | Nude mice with lung adenocarcinoma xenografts (973 cells) | 2 mg/kg | 10 Gy, 20 Gy | Significant tumor growth inhibition and delay in the combination group. |
| Toxicity | Dogs with various malignant tumors | 15 mg/m² weekly | Not specified | Neutropenia was the most common adverse event. |
Experimental Protocol: In Vivo Tumor Growth Inhibition
Objective: To assess the efficacy of vinorelbine and radiotherapy in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for xenograft implantation (e.g., 973 human lung adenocarcinoma cells)
-
This compound solution for injection
-
Animal irradiator
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups: control (vehicle), vinorelbine alone, radiation alone, and combination therapy.
-
Administer vinorelbine (e.g., 2 mg/kg, intraperitoneally) according to the desired schedule.
-
Deliver localized radiation to the tumors at specified doses (e.g., 10 Gy or 20 Gy).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal weight and general health throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Clinical Trial Design
Objective: To determine the safety, tolerability, and efficacy of concurrent vinorelbine and radiotherapy in cancer patients.
Study Designs:
-
Phase I Trials: Dose-escalation studies to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of vinorelbine when given with a fixed dose of radiation.
-
Phase II Trials: To evaluate the anti-tumor activity (e.g., overall response rate) and further assess the safety of the combination at the RP2D.
Data Presentation: Clinical Trial Parameters
| Cancer Type | Study Phase | Vinorelbine Dose & Schedule | Radiotherapy Dose & Schedule | Key Findings |
| NSCLC | Phase I | Daily: 4 mg/m² (MTD) | 55 Gy total | MTD established. |
| NSCLC | Phase I | IV: 15 mg/m² (with Carboplatin) | 200 cGy daily | Feasible and may be an alternative for patients unable to tolerate cisplatin. |
| NSCLC | Phase II (Elderly) | IV: 15 mg/m² on days 1, 8, 22, 29 (with Carboplatin) | 60 Gy in 30 fractions | Acceptable objective response rate and safety in elderly patients. |
| NSCLC | Phase II | Oral: 30 mg/m² weekly (with Cisplatin) | 66 Gy total | Favorable safety profile. |
| Breast Cancer | Phase I | Weekly: 10 mg/m² (Recommended Dose) | 50 Gy in 25 fractions | Manageable safety profile. |
Signaling Pathways and Mechanisms of Interaction
The combination of vinorelbine and radiotherapy leverages multiple mechanisms to enhance anti-tumor activity.
-
Cell Cycle Synchronization: Vinorelbine arrests cells in the G2/M phase of the cell cycle, a phase known to be highly sensitive to radiation. This synchronization can increase the proportion of cells that are susceptible to radiation-induced damage.
-
Inhibition of DNA Repair: Studies suggest that vinorelbine may impair the repair of DNA strand breaks induced by radiation, leading to an accumulation of lethal DNA damage.
-
Induction of Apoptosis: The combination treatment can lead to prolonged G2/M arrest and polyploidization, ultimately increasing the susceptibility of cancer cells to apoptosis.
References
- 1. Oral vinorelbine: a feasible and safe partner for radiotherapy in the treatment of locally advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of the radiosensitization induced by vinorelbine in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concomitant vinorelbine and radiation in head and neck squamous cell carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I study of concurrent vinorelbine and radiation therapy in high-risk postmastectomy breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Vinorelbine Tartrate Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at overcoming vinorelbine tartrate resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of vinorelbine resistance in cancer cells?
A1: The primary mechanisms of vinorelbine resistance are multifactorial and include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and RLIP76 (RALBP1), actively pumps vinorelbine out of the cancer cells, reducing its intracellular concentration and efficacy.[1][2][3][4][5]
-
Alterations in microtubule dynamics: Changes in the expression or structure of β-tubulin isotypes can interfere with vinorelbine's ability to bind to its target and disrupt microtubule function.
-
Activation of pro-survival signaling pathways: Pathways such as the PI3K/Akt and MAPK/ERK signaling cascades can be activated in resistant cells, promoting cell survival and proliferation despite treatment with vinorelbine.
-
Dysregulation of apoptosis: Resistant cells may exhibit defects in apoptotic pathways, making them less susceptible to drug-induced cell death.
Q2: My vinorelbine-resistant cell line shows cross-resistance to other chemotherapeutic agents. Why does this happen?
A2: This phenomenon, known as multidrug resistance (MDR), is often mediated by the overexpression of ABC transporters like P-glycoprotein (ABCB1). These transporters can efflux a wide range of structurally and functionally diverse drugs, not just vinorelbine. Therefore, cells that have developed resistance to vinorelbine by upregulating these pumps will often display resistance to other drugs that are also substrates of the same transporter, such as paclitaxel and doxorubicin.
Q3: What are some common experimental models for studying vinorelbine resistance?
A3: Common in vitro models include established vinorelbine-resistant cancer cell lines, which are often developed by continuous exposure of a parental sensitive cell line to increasing concentrations of vinorelbine. For example, the MCF-7/ADR breast cancer cell line is a well-characterized model of ABCB1-mediated multidrug resistance. In vivo models, such as xenografts of these resistant cell lines in immunocompromised mice, are used to evaluate the efficacy of strategies to overcome resistance in a more physiologically relevant setting.
Troubleshooting Guides
Problem 1: Difficulty in establishing a stable vinorelbine-resistant cell line.
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate starting concentration of vinorelbine. | Begin with a low concentration of vinorelbine (e.g., the IC20) and gradually increase the concentration in a stepwise manner as cells develop resistance. |
| Cell line is inherently sensitive and undergoes apoptosis too rapidly. | Consider using a different parental cell line that is known to be more amenable to developing drug resistance. |
| Inconsistent drug exposure. | Maintain a consistent schedule of drug application and media changes to ensure continuous selective pressure. |
| Mycoplasma contamination. | Regularly test cell cultures for mycoplasma contamination, as it can affect cell viability and drug response. |
Problem 2: Inconsistent results in experiments aimed at reversing vinorelbine resistance.
| Possible Cause | Troubleshooting Suggestion |
| Inefficient knockdown of target genes (e.g., ABCB1). | Optimize siRNA or shRNA transfection protocols, including transfection reagent, concentration, and incubation time. Confirm knockdown efficiency by qPCR or Western blotting. |
| Off-target effects of inhibitors or siRNAs. | Use multiple different siRNAs targeting the same gene and include non-targeting siRNA controls. For chemical inhibitors, perform dose-response experiments and verify target engagement. |
| Variability in cell viability assays (e.g., MTT). | Ensure uniform cell seeding density and proper mixing of reagents. Read the absorbance at the optimal wavelength and include appropriate controls (untreated, vehicle-treated). |
| Drug instability. | Prepare fresh solutions of vinorelbine and other compounds for each experiment. Store stock solutions under recommended conditions. |
Quantitative Data Summary
Table 1: IC50 Values of Vinorelbine in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | IC50 (nM) | Fold Resistance |
| A549 (sensitive) | 27.40 | - |
| H1792 (sensitive) | 5.64 | - |
| Calu-6 (sensitive) | 10.01 | - |
Data extracted from a study on NSCLC cell lines, demonstrating variability in baseline sensitivity to vinorelbine.
Table 2: Effect of siRNA-mediated ABCB1 Knockdown on Vinorelbine Sensitivity in MCF-7/ADR Cells
| Treatment | ABCB1 mRNA Expression (Fold Change vs. Control) |
| siRNA targeting ABCB1 | 2.93-fold decrease (P=0.0001) |
| siRNA + Vinorelbine | 2.89-fold decrease (P=0.0001) |
This study demonstrates that siRNA targeting ABCB1 significantly reduces its expression, leading to increased sensitivity of resistant breast cancer cells to vinorelbine.
Table 3: Kinetic Parameters of Vinorelbine Transport by RLIP76
| Parameter | Value |
| Km for Vinorelbine | 75 nmol/L |
| Km for ATP | 3.4 mmol/L |
These findings indicate that RLIP76, a non-ABC transporter, actively transports vinorelbine in an ATP-dependent manner.
Key Experimental Protocols
siRNA Transfection to Downregulate ABCB1
Objective: To reduce the expression of the ABCB1 transporter in vinorelbine-resistant cells.
Methodology:
-
Cell Seeding: Seed MCF-7/ADR cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Design and synthesize siRNA targeting the ABCB1 gene. A non-targeting siRNA should be used as a negative control.
-
Transfection:
-
Dilute the siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.
-
Add the siRNA-transfection reagent complexes to the cells in fresh serum-free medium.
-
Incubate the cells for 4-6 hours.
-
Replace the medium with complete growth medium.
-
-
Post-Transfection Analysis: After 24-72 hours, assess the knockdown efficiency by quantitative real-time PCR (qRT-PCR) or Western blotting to measure ABCB1 mRNA and protein levels, respectively.
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effects of vinorelbine and potential resistance-reversing agents.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of vinorelbine, alone or in combination with the experimental agent. Include untreated and vehicle-treated wells as controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the mRNA expression levels of genes involved in vinorelbine resistance, such as ABCB1.
Methodology:
-
RNA Extraction: Isolate total RNA from cultured cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the target gene (e.g., ABCB1) and a reference gene (e.g., β-actin), and a fluorescent dye (e.g., SYBR Green).
-
Perform the PCR reaction in a real-time PCR thermal cycler. The cycling conditions typically include an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.
-
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Vinorelbine Efflux Assay
Objective: To measure the rate of vinorelbine efflux from cancer cells.
Methodology:
-
Cell Loading: Incubate the cells with radiolabeled vinorelbine (e.g., ³H-vinorelbine) for a specific period to allow for drug uptake.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular drug.
-
Efflux Initiation: Resuspend the cells in drug-free medium and incubate at 37°C.
-
Sample Collection: At various time points, collect aliquots of the cell suspension and separate the cells from the supernatant by centrifugation.
-
Radioactivity Measurement: Measure the radioactivity in both the cell pellet and the supernatant using a scintillation counter.
-
Data Analysis: Calculate the amount of drug retained in the cells at each time point and plot the data to determine the rate of efflux.
Signaling Pathways and Workflows
References
- 1. Overcoming Breast Cancer Drug Resistance: A Novel Approach Using siRNA-Mediated P-glycoprotein Downregulation to Enhance Vinorelbine Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. RLIP76 transports vinorelbine and mediates drug resistance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New insights into Vinca alkaloids resistance mechanism and circumvention in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
Technical Support Center: Ameliorating Vinorelbine Tartrate-Induced Neurotoxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating and mitigating the neurotoxic effects of vinorelbine tartrate in animal models. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Inconsistent or a lack of neurotoxic phenotype (e.g., mechanical allodynia) after vinorelbine administration.
Question: We are administering this compound to our mice, but we are not observing a consistent or significant development of mechanical allodynia. What could be the issue?
Answer: Several factors can contribute to variability in the neurotoxic phenotype. Here are some key areas to troubleshoot:
-
Vinorelbine Dose and Administration: The dose and route of administration are critical. A study by Franco-Enzástiga et al. (2023) successfully induced a neuropathic pain-like state in mice using a maximum tolerated dose of 10 mg/kg vinorelbine administered intravenously (i.v.) on day 0 and day 7.[1] Ensure your dose is appropriate for the animal model and that the i.v. administration is performed correctly to ensure systemic distribution.
-
Animal Strain: The genetic background of the mice can influence their susceptibility to neurotoxicity. The aforementioned study utilized ICR outbred mice and C57BL/6J mice.[1] Different strains may have varying sensitivities.
-
Behavioral Testing Parameters: The method and timing of behavioral testing are crucial. For assessing mechanical allodynia, the up-down method with von Frey filaments is a standard approach.[1] Ensure that animals are properly habituated to the testing environment to reduce stress-induced variability. Testing should be conducted at multiple time points after vinorelbine administration to capture the peak effect, which has been observed the day after the second administration.[1]
-
Baseline Measurements: Always establish stable baseline measurements for each animal before drug administration. This will allow for accurate assessment of changes in pain thresholds.
Issue 2: Difficulty in detecting molecular markers of neurotoxicity in dorsal root ganglia (DRG) and sciatic nerve.
Question: We are trying to measure changes in signaling proteins in the DRG and sciatic nerve following vinorelbine treatment but are getting weak or inconsistent signals in our Western blots. What can we do to improve our results?
Answer: Detecting changes in protein expression or phosphorylation in neuronal tissues can be challenging. Consider the following troubleshooting steps:
-
Tissue Collection and Processing: Rapid and careful dissection of DRG and sciatic nerve is essential to preserve protein integrity. Immediately flash-freeze the tissues in liquid nitrogen or process them in appropriate lysis buffers containing protease and phosphatase inhibitors.
-
Timing of Tissue Harvest: The expression and phosphorylation of signaling proteins can be transient. The study by Franco-Enzástiga et al. (2023) observed significant changes in phosphorylated proteins like p-IRF3 and p-eIF4E at specific time points post-vinorelbine administration.[1] It is advisable to perform a time-course experiment to identify the optimal window for detecting your protein of interest.
-
Antibody Selection and Validation: Ensure that the primary antibodies you are using are specific and validated for the target protein in your animal model. Run appropriate controls, including positive and negative controls where possible.
-
Loading Controls: Use reliable loading controls to normalize your Western blot data. Housekeeping proteins like GAPDH or β-actin are commonly used, but their expression should be validated to ensure they are not affected by the experimental conditions.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the primary mechanism of vinorelbine-induced neurotoxicity?
A1: Vinorelbine, a semisynthetic vinca alkaloid, primarily acts by destabilizing microtubules. This disruption of the microtubule network in neurons is thought to interfere with axonal transport, leading to peripheral neurotoxicity.
Q2: Are there specific signaling pathways implicated in vinorelbine-induced neuropathic pain?
A2: Yes, recent research has identified the stimulator of interferon genes (STING) signaling pathway as a key mediator of vinorelbine-induced neuropathic pain in mice. Vinorelbine activates STING, leading to the phosphorylation of interferon regulatory factor 3 (IRF3) and the subsequent production of type I interferons (IFNs). These type I IFNs then act on dorsal root ganglia (DRG) nociceptors, engaging the MNK1-eIF4E signaling cascade to promote a pain-like state.
Q3: How can the STING-MNK1 signaling pathway be targeted to reduce vinorelbine-induced neurotoxicity?
A3: Animal studies have shown that genetic knockout of STING (StingGt/Gt mice) or MNK1 (Mknk1-/- mice) attenuates the pro-nociceptive effects of vinorelbine. In StingGt/Gt mice, vinorelbine failed to induce pain and the downstream signaling events, including IRF3 phosphorylation and type I IFN production. Similarly, the pain-promoting effects of vinorelbine were reduced in MNK1 knockout mice. These findings suggest that pharmacological inhibition of STING or MNK1 could be a potential therapeutic strategy.
Experimental Model and Protocol Questions
Q4: What is a recommended animal model and dosing regimen to study vinorelbine-induced neurotoxicity?
A4: A murine model using ICR or C57BL/6J mice has been effectively used. A dosing regimen of 10 mg/kg vinorelbine administered intravenously on day 0 and day 7 has been shown to induce a sustained neuropathic pain-like state.
Q5: What behavioral tests are appropriate for assessing vinorelbine-induced neurotoxicity?
A5: Key behavioral tests include:
-
Mechanical Allodynia: Assessed using von Frey filaments to measure the paw withdrawal threshold. A decrease in the threshold indicates mechanical hypersensitivity.
-
Spontaneous Pain: The Mouse Grimace Scale can be used to assess spontaneous pain responses. An increase in the grimace score suggests ongoing pain.
Q6: What are the key molecular markers to assess in the STING-MNK1 pathway?
A6: The following markers can be measured in DRG and sciatic nerve tissue, typically by Western blot or immunohistochemistry:
-
Phosphorylated STING (p-STING)
-
Phosphorylated TBK1 (p-TBK1)
-
Phosphorylated IRF3 (p-IRF3)
-
Type I Interferons (IFN-α, IFN-β)
-
Phosphorylated eIF4E (p-eIF4E)
Data Presentation
Table 1: Summary of Vinorelbine Effects on Pain Behaviors in Wild-Type vs. Knockout Mice
| Animal Model | Vinorelbine Treatment | Grimace Score | Paw Withdrawal Threshold |
| Wild-Type (ICR/C57BL/6J) | Vehicle | No significant change | No significant change |
| Wild-Type (ICR/C57BL/6J) | 10 mg/kg i.v. (Day 0 & 7) | Increased | Decreased |
| StingGt/Gt | 10 mg/kg i.v. (Day 0 & 7) | No significant effect | No significant effect |
| Mknk1-/- | 10 mg/kg i.v. (Day 0 & 7) | Attenuated increase | Attenuated decrease |
Data summarized from Franco-Enzástiga et al. (2023).
Table 2: Key Molecular Changes in the STING-MNK1 Pathway in DRG and Sciatic Nerve of Wild-Type Mice Following Vinorelbine Treatment
| Protein Marker | Change with Vinorelbine | Tissue |
| p-IRF3 | Increased | DRG |
| Type I IFN | Increased | DRG and Sciatic Nerve |
| p-eIF4E | Increased | DRG and Sciatic Nerve |
Data summarized from Franco-Enzástiga et al. (2023).
Experimental Protocols
Protocol 1: Induction of Vinorelbine Neurotoxicity in Mice
Objective: To induce a neuropathic pain-like state in mice using vinorelbine.
Materials:
-
This compound
-
3% Dimethyl sulfoxide (DMSO) in saline (vehicle)
-
ICR or C57BL/6J mice (male and female)
-
Standard animal housing and care facilities
Procedure:
-
Prepare a stock solution of vinorelbine in 3% DMSO in saline.
-
On day 0, administer vinorelbine at a dose of 10 mg/kg via intravenous (i.v.) injection. Administer an equivalent volume of vehicle to the control group.
-
On day 7, repeat the i.v. administration of vinorelbine or vehicle.
-
Monitor animal health according to IACUC guidelines.
-
Perform behavioral testing at baseline and at various time points after the first and second injections (e.g., days 1, 3, 5, 8, and 10).
Based on the protocol described in Franco-Enzástiga et al. (2023).
Protocol 2: Western Blot Analysis of STING Pathway Proteins
Objective: To measure the levels of phosphorylated and total proteins in the STING pathway in DRG and sciatic nerve.
Materials:
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-IRF3, anti-IRF3, anti-p-eIF4E, anti-eIF4E, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Anesthetize the mouse and dissect the DRGs and sciatic nerves.
-
Immediately homogenize the tissues in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each sample using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
-
Normalize the protein of interest to a loading control.
Based on the methods described in Franco-Enzástiga et al. (2023).
Mandatory Visualizations
Caption: Signaling pathway of vinorelbine-induced neurotoxicity in DRG neurons.
Caption: Experimental workflow for studying vinorelbine-induced neurotoxicity.
Caption: Troubleshooting logic for inconsistent neurotoxic phenotypes.
References
Technical Support Center: Optimizing Vinorelbine Tartrate and Paclitaxel Combination Therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving the combination of vinorelbine tartrate and paclitaxel. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and summarized data to facilitate your research.
I. Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for the vinorelbine and paclitaxel combination?
A1: Vinorelbine and paclitaxel are both microtubule-targeting agents but have opposing mechanisms of action, which forms the basis of their synergistic potential.[1][2][3] Paclitaxel stabilizes microtubules by promoting their assembly and preventing disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2] Conversely, vinorelbine, a vinca alkaloid, destabilizes microtubules by inhibiting their assembly, also causing mitotic arrest. The combination of these two agents with distinct binding sites on tubulin can lead to enhanced cytotoxicity against various cancer cells.
Q2: Is the sequence of drug administration critical for achieving a synergistic effect?
A2: Yes, the sequence and duration of drug exposure are crucial and can be cell-line specific. In vitro studies on A549 non-small-cell lung cancer cells showed synergistic cytotoxicity when both drugs were administered concurrently or when vinorelbine was administered before paclitaxel. Similarly, for MCF7wt breast cancer cells, synergism was observed when a 48-hour exposure to vinorelbine preceded paclitaxel, while antagonism was noted with the reverse sequence or simultaneous application for shorter durations. Prolonged concurrent exposure (e.g., 96 hours) has also been shown to be synergistic in several cell lines.
Q3: What type of interaction is typically observed between vinorelbine and paclitaxel?
A3: The interaction is predominantly synergistic (supra-additive), particularly at low, clinically achievable concentrations. This synergistic effect has been demonstrated in various cancer models, including non-small-cell lung cancer, breast cancer, melanoma, and murine leukemia. The synergy is thought to result from the enhanced induction of apoptosis.
Q4: What are the common dose-limiting toxicities observed in clinical settings?
A4: In clinical trials, the primary dose-limiting toxicities for the vinorelbine and paclitaxel combination are myelosuppression, specifically neutropenia. Other significant toxicities include fatigue, myalgia (muscle pain), mucositis, and peripheral neuropathy. The intensity of these toxicities is dependent on the dosage and schedule.
Q5: Which signaling pathways are implicated in the apoptotic response to this combination therapy?
A5: The combination of vinorelbine and paclitaxel has been shown to synergistically increase apoptosis. Studies in MCF-7 breast cancer cells suggest the involvement of the Bcl-2 phosphorylation/Bax/caspases pathway in vinorelbine-induced apoptosis. Paclitaxel can also induce apoptosis through mechanisms involving reactive oxygen species (ROS) and calcium efflux. While both drugs impact microtubule dynamics, their cooperative effect on apoptosis may not be directly mediated through similar disruptive effects on microtubules.
II. Troubleshooting Guide
Issue: Inconsistent or non-reproducible results in cell viability assays (e.g., MTT, SRB).
-
Question: Why am I seeing high variability in my cell viability data between experiments?
-
Answer:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded per well. Optimal cell density should be determined for each cell line to ensure they are in the exponential growth phase during treatment.
-
Drug Preparation: Prepare fresh drug solutions for each experiment. Vinorelbine and paclitaxel can degrade over time. Ensure complete solubilization of the drugs in the recommended solvent (e.g., DMSO) before diluting in culture medium.
-
Incubation Time: Adhere strictly to the planned incubation times. Prolonged exposure to either drug enhances its cytotoxic effect, so variations in timing can alter results significantly.
-
Assay Protocol: Ensure uniform execution of the viability assay protocol, including incubation times with the reagent and proper mixing. For MTT assays, incomplete formazan crystal solubilization is a common source of error.
-
Issue: Failure to observe the expected synergistic effect between vinorelbine and paclitaxel.
-
Question: My combination index (CI) values suggest an additive or antagonistic interaction, not synergy. What could be wrong?
-
Answer:
-
Incorrect Dosing Sequence: As noted in the FAQs, the sequence of administration is critical. Verify that your experimental design (e.g., vinorelbine followed by paclitaxel) aligns with published findings for your cell line, or test different sequences (V->P, P->V, Concurrent).
-
Suboptimal Concentrations: Synergy is often observed at specific, often low, concentrations. Perform dose-response matrix experiments testing a wide range of concentrations for both drugs to identify the synergistic window.
-
Cell Line Specificity: Synergism and antagonism can be cell-line specific. The combination may not be synergistic in your chosen model. Consider testing on a different, validated cell line (e.g., A549, MCF-7).
-
Duration of Exposure: The duration of drug exposure can influence the interaction. Concurrent treatment for a short period may be antagonistic, while longer exposure may be synergistic.
-
Issue: High background or unclear bands in Western blot for tubulin polymerization.
-
Question: I am having trouble differentiating between the soluble and polymerized tubulin fractions in my Western blot. How can I improve this?
-
Answer:
-
Inefficient Fractionation: The separation of soluble (monomeric) and polymerized (microtubule) tubulin is the most critical step. Ensure the hypotonic lysis buffer composition is correct to maintain microtubule stability. Centrifugation speed and temperature must be optimized to effectively pellet the polymerized fraction without losing soluble components.
-
Incomplete Lysis: Ensure the polymerized fraction pellet is completely resolubilized. Using a strong lysis buffer (e.g., RIPA buffer) with sonication or vigorous vortexing may be necessary.
-
Loading Controls: Use a reliable loading control. Total protein staining (e.g., Ponceau S) of the membrane before blocking can be more reliable than a single housekeeping protein for verifying equal loading between fractions.
-
Blocking and Antibody Incubation: Inadequate blocking can lead to high background. Use 5% non-fat milk or BSA in TBST for at least one hour. Optimize primary and secondary antibody concentrations to achieve a strong signal-to-noise ratio.
-
III. Data Summary Tables
Table 1: In Vitro Efficacy and Synergy of Vinorelbine and Paclitaxel Combination
| Cell Line | Cancer Type | Key Findings | Reference |
| A549 | Non-Small-Cell Lung | Synergistic cytotoxicity at low doses (≤ 10 nM/L). Synergy observed with concurrent administration or vinorelbine followed by paclitaxel. | |
| MCF-7, MDA-MB-231 | Breast Cancer | Synergistic cytotoxicity with concurrent administration. In MCF7wt, synergy seen when 48hr vinorelbine exposure precedes paclitaxel. | |
| G361, StM111a | Melanoma | Predominantly synergistic interaction when drugs were added concurrently for 1 hour. | |
| P388 | Murine Leukemia | Improved survival with the combination compared to single agents. | |
| DU 145, PC 3, LnCaP | Prostate Cancer | Synergism or antagonism was both sequence-dependent and cell line-specific. |
Table 2: In Vivo Dosing and Efficacy in Murine Models
| Animal Model | Cancer Type | Treatment Schedule | Key Outcomes | Reference |
| CDF-1 Mice | P388 Murine Leukemia | Vinorelbine (8-24 mg/kg) and Paclitaxel (4.5-36 mg/kg) administered intraperitoneally on days 1, 5, and 9. | Optimal combination regimens produced 60-day cures in >80% of mice, whereas single agents produced none. |
Table 3: Dosing Regimens from Human Clinical Trials
| Cancer Type | Treatment Schedule | Maximum Tolerated Dose (MTD) / Recommended Dose (RD) | Reference |
| Advanced NSCLC | Paclitaxel (Day 1) + Vinorelbine (Days 1-3), every 21 days. | Paclitaxel 150 mg/m², Vinorelbine 16 mg/m² | |
| Metastatic Breast Cancer | Paclitaxel + Vinorelbine, administered one after the other on Day 1, every 21 days. | Paclitaxel 155 mg/m², Vinorelbine 30 mg/m² | |
| Metastatic Breast Cancer | Oral Vinorelbine (Days 1 & 15) + Paclitaxel (Day 1), every 21 days. | Oral Vinorelbine 80 mg/m², Paclitaxel 110 mg/m² | |
| Refractory NSCLC | Vinorelbine (Days 1 & 8) + Paclitaxel (Day 2), every 3 weeks. | Vinorelbine 25 mg/m², Paclitaxel 175 mg/m² |
IV. Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxicity of vinorelbine and paclitaxel, alone and in combination, using a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and Paclitaxel
-
DMSO (for drug stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Preparation: Prepare stock solutions of vinorelbine and paclitaxel in DMSO. Create serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of medium containing the drugs (single agent or combination). Include wells for untreated controls and vehicle (DMSO) controls.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48, 72, or 96 hours). For sequential treatment, replace the medium containing the first drug with medium containing the second drug after the initial incubation period.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. For combination studies, use software like CalcuSyn or the SynergyFinder R package to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining and Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Methodology:
-
Cell Culture and Treatment: Grow cells in 6-well plates and treat with vinorelbine, paclitaxel, or the combination for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine all cells from each sample.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates correctly.
-
Data Analysis: Quantify the cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Western Blot Analysis of Tubulin Polymerization
This protocol separates soluble tubulin (monomers/dimers) from polymerized tubulin (microtubules) to assess the effect of drug treatment.
Materials:
-
Treated and untreated cells
-
Hypotonic Lysis Buffer (e.g., 1 mM MgCl₂, 2 mM EGTA, 0.5% NP-40, 20 mM Tris-HCl, pH 6.8, with protease inhibitors)
-
RIPA Buffer
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibody (e.g., anti-α-tubulin or anti-β-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Lysis and Fractionation: After drug treatment, wash cells with cold PBS. Lyse the cells directly on the plate with ice-cold hypotonic lysis buffer for 5-10 minutes on ice.
-
Separation: Scrape the lysate and transfer to a microfuge tube. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Fraction Collection:
-
Soluble Fraction: Carefully collect the supernatant. This contains the depolymerized, soluble tubulin.
-
Polymerized Fraction: The pellet contains the polymerized microtubules.
-
-
Pellet Solubilization: Wash the pellet once with hypotonic buffer. Dissolve the pellet in RIPA buffer with sonication to ensure complete solubilization.
-
Protein Quantification: Determine the protein concentration of both the soluble and polymerized fractions using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) from each fraction onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with the primary anti-tubulin antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Compare the band intensity of tubulin in the soluble and polymerized fractions between different treatment groups. Paclitaxel should increase the polymerized fraction, while vinorelbine should increase the soluble fraction.
V. Signaling Pathways and Experimental Workflows
Below are diagrams created using the DOT language to visualize key concepts and processes relevant to vinorelbine and paclitaxel combination therapy.
Caption: Opposing mechanisms of Vinorelbine and Paclitaxel on microtubule dynamics leading to apoptosis.
Caption: Experimental workflow for in vitro synergy analysis of Vinorelbine and Paclitaxel.
Caption: Simplified signaling pathway for Vinorelbine/Paclitaxel-induced apoptosis.
References
Troubleshooting inconsistent results in vinorelbine tartrate experiments
Technical Support Center: Troubleshooting Vinorelbine Tartrate Experiments Welcome to the technical support center for this compound experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with this chemotherapeutic agent.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and solutions for issues that may arise during your experiments with this compound.
Issue 1: Inconsistent IC50 Values
Q: We are observing significant variability in the IC50 value of this compound between experiments. What could be the cause?
A: Inconsistent IC50 values are a frequent challenge in in vitro assays and can be attributed to several factors:
-
Cell-Based Factors:
-
Cell Line Authenticity and Health: Ensure your cell lines are authenticated and free from contamination. Use cells within a consistent and low passage number range to avoid genetic drift that can alter drug sensitivity.[1][2]
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the calculated IC50 value. Higher densities can lead to increased resistance. It is crucial to maintain a consistent seeding density across all experiments.[1][3]
-
Cell Cycle Synchronization: Vinorelbine is a cell cycle-specific agent, primarily targeting the M-phase.[4] If cells are not synchronized, the proportion of cells in the M-phase at the time of treatment can vary, leading to inconsistent results.
-
-
Assay Protocol and Reagents:
-
Incubation Time: The duration of drug exposure is a critical parameter. IC50 values will likely differ between 24, 48, and 72-hour incubations. A consistent incubation time is essential for reproducible results.
-
Assay Type: Different cytotoxicity assays (e.g., MTT, XTT, CellTiter-Glo) measure different endpoints, such as metabolic activity or membrane integrity, which can result in varying IC50 values.
-
Drug Preparation and Stability: this compound solution should be prepared fresh for each experiment from a properly stored stock. Unopened vials are stable refrigerated at 2°C to 8°C and protected from light. Once diluted, its stability can vary based on the vehicle and storage conditions.
-
-
Experimental Technique:
-
Pipetting and Mixing: Inaccurate pipetting or inadequate mixing can lead to uneven drug concentrations and cell distribution in multi-well plates.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can alter media and drug concentrations. It is advisable to fill outer wells with sterile media or PBS to create a humidity barrier or to exclude them from data analysis.
-
Issue 2: Poor Drug Solubility or Precipitation
Q: We are noticing precipitation of this compound in our culture medium. How can we address this?
A: this compound is highly soluble in water (>1000 mg/mL). However, its solubility in culture media can be influenced by several factors:
-
pH of the Solution: The pH of the this compound solution is approximately 3.5. Adding it to a buffered culture medium can sometimes cause precipitation if the pH shift is significant.
-
Final Concentration: While highly soluble, preparing excessively high stock concentrations in certain buffers could lead to precipitation upon further dilution in media.
-
Interactions with Media Components: Although not commonly reported for vinorelbine, some compounds can interact with components of the culture medium, leading to precipitation.
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from a stock solution for each experiment.
-
Check Vehicle Compatibility: Ensure the solvent used for the stock solution (e.g., water or DMSO) is compatible with your cell culture medium and does not exceed a final concentration that is toxic to the cells (typically <0.5% for DMSO).
-
Gentle Mixing: After adding the drug to the medium, mix gently by swirling or pipetting up and down to ensure it is fully dissolved before adding to the cells.
Issue 3: Unexpected Cellular Responses or Resistance
Q: Our cells are showing less sensitivity to this compound than expected based on published data. What could be the reason?
A: Discrepancies in cellular sensitivity can arise from several sources:
-
Cell Line-Specific Differences: Different cell lines can exhibit varying sensitivities to vinorelbine due to their unique genetic profiles and expression levels of drug targets or resistance-related proteins.
-
Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) proteins, such as P-glycoprotein, can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.
-
Alterations in Microtubule Dynamics: Mutations in tubulin or changes in the expression of microtubule-associated proteins (MAPs) can affect the binding of vinorelbine and its ability to disrupt microtubule function.
-
Drug Interactions: If co-treating with other compounds, be aware of potential drug-drug interactions that could be antagonistic. For example, the schedule of administration with other cell cycle-specific agents can impact the outcome.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 value of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from a stock solution (e.g., in water or DMSO). Ensure the final vehicle concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5% DMSO).
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on a plate shaker for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and use non-linear regression to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the effect of this compound on cell cycle distribution.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells to include apoptotic populations.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the cell cycle distribution by flow cytometry. Vinorelbine treatment is expected to cause an accumulation of cells in the G2/M phase.
Data Presentation
Table 1: Example of this compound IC50 Values in Different NSCLC Cell Lines (48h Treatment)
| Cell Line | IC50 (nM) | Reference |
| A549 | Varies | |
| Calu-6 | Varies | |
| H1792 | Varies | |
| NCI-H460 | ~2.06 x 10³ |
Note: IC50 values can vary significantly based on experimental conditions as detailed in the troubleshooting section.
Table 2: Stability of this compound in Different Vehicles
| Vehicle | Concentration | Storage Condition | Stability | Reference |
| 5% Dextrose Injection | 0.5 mg/mL & 2 mg/mL | Room Temperature, Fluorescent Light | >94% remaining after 120 hours | |
| 0.9% Sodium Chloride Injection | 0.5 mg/mL & 2 mg/mL | Room Temperature, Fluorescent Light | >94% remaining after 120 hours | |
| Unopened Vials | 10 mg/mL & 50 mg/5mL | Refrigerated (2-8°C), Protected from light | Stable until expiration date | |
| Unopened Vials | 10 mg/mL & 50 mg/5mL | Up to 25°C | Stable for up to 72 hours |
Visualizations
Caption: Vinorelbine's mechanism of action leading to apoptosis.
Caption: Standard workflow for an IC50 determination using an MTT assay.
Caption: Decision tree for troubleshooting inconsistent IC50 values.
References
Technical Support Center: Improving the Bioavailability of Oral Vinorelbine Tartrate Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on oral vinorelbine tartrate formulations.
I. Formulation Troubleshooting Guide
This section addresses common challenges encountered during the formulation of oral this compound.
Frequently Asked Questions (FAQs):
Q1: What are the main challenges associated with the oral delivery of this compound?
A1: The primary challenges for oral this compound delivery include its low and variable oral bioavailability (approximately 33-43%), which is attributed to significant first-pass metabolism.[1][2][3] Additionally, vinorelbine bitartrate, a commonly used salt form, is an amorphous powder that is sensitive to humidity and light, posing stability challenges.[4]
Q2: Which salt form of vinorelbine is more stable for oral formulations?
A2: While vinorelbine bitartrate is widely used, it is known to be unstable in its solid, amorphous form. Crystalline forms of vinorelbine monotartrate have been shown to offer improved stability, which can be beneficial for developing a robust oral dosage form.
Q3: What are some common excipients used in oral vinorelbine formulations?
A3: The commercially available soft gelatin capsule formulation of oral vinorelbine contains ethanol, purified water, glycerol, and macrogol 400. For pediatric oral solutions and suspensions, vehicles such as Inorpha® and Syrspend® SF PH4 liquid have been successfully used.
Troubleshooting Common Formulation Issues:
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low Drug Solubility/Dissolution | Poor aqueous solubility of the vinorelbine salt form. Formation of a hydrophobic barrier by certain excipients (e.g., high levels of magnesium stearate). | - Optimize Salt Form: Consider using a more soluble and stable salt form, such as crystalline vinorelbine monotartrate. - Particle Size Reduction: Employ techniques like micronization or nanonization to increase the surface area for dissolution. - Use of Solubilizing Excipients: Incorporate co-solvents, surfactants, or complexing agents in the formulation. - Solid Dispersions: Create solid dispersions of vinorelbine in a hydrophilic carrier. - pH Adjustment: Optimize the pH of the formulation to enhance the solubility of the drug. |
| Poor Formulation Stability | Degradation of this compound due to sensitivity to light, humidity, and temperature. Incompatibility with certain excipients. | - Storage Conditions: Store the formulation at recommended refrigerated temperatures (2-8°C) and protect from light. - Packaging: Use tightly sealed, light-resistant containers. - Excipient Compatibility Studies: Conduct thorough compatibility studies with all excipients to identify and avoid interactions that lead to degradation. |
| High Variability in Bioavailability | Significant first-pass metabolism. Influence of food on drug absorption. | - Permeation Enhancers: Investigate the use of safe and effective permeation enhancers to improve absorption. - Inhibition of First-Pass Metabolism: Co-administration with inhibitors of relevant metabolizing enzymes (e.g., CYP3A4) could be explored, though this requires careful consideration of drug-drug interactions. - Food Effect Studies: Conduct thorough food effect studies to understand the impact of food on bioavailability and provide clear administration instructions. |
II. Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments and guidance on troubleshooting common issues.
A. In Vitro Dissolution Testing
Objective: To assess the in vitro release profile of this compound from an oral formulation, which can be indicative of its in vivo performance.
Experimental Protocol:
-
Apparatus: USP Apparatus 1 (Basket) or 2 (Paddle).
-
Dissolution Medium: Start with aqueous media within a pH range of 1.2 to 6.8. For poorly soluble formulations, the addition of surfactants may be necessary.
-
Temperature: Maintain the medium at 37 ± 0.5°C.
-
Agitation Speed: A typical starting speed is 50-100 rpm.
-
Sampling: Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Analysis: Analyze the concentration of dissolved vinorelbine in the samples using a validated analytical method, such as HPLC.
Troubleshooting In Vitro Dissolution Testing:
| Problem | Potential Cause | Troubleshooting Suggestions |
| Incomplete Dissolution | Poor solubility of the drug in the chosen medium. The formulation is not disintegrating properly. | - Modify Dissolution Medium: Test a range of pH values and consider adding a surfactant (e.g., sodium lauryl sulfate). - Increase Agitation Speed: A higher rpm may improve the dissolution of poorly soluble drugs. - Evaluate Formulation: Re-evaluate the disintegrants and binders in your formulation. |
| High Variability in Results | Inconsistent tablet/capsule manufacturing. Issues with the dissolution apparatus (e.g., improper degassing of the medium, incorrect vessel centering). | - Check Formulation Uniformity: Ensure consistent manufacturing of the dosage form. - Verify Apparatus Setup: Confirm that the dissolution apparatus is properly calibrated and set up according to USP guidelines. - Ensure Proper Degassing: Inadequate degassing can lead to variable results. |
| Drug Degradation in Medium | The pH or components of the dissolution medium are causing chemical degradation of vinorelbine. | - Assess Drug Stability: Perform stability studies of vinorelbine in the selected dissolution medium. - Modify Medium: If degradation is observed, select an alternative medium where the drug is stable. |
B. Caco-2 Permeability Assay
Objective: To predict the intestinal permeability of oral this compound formulations using an in vitro model of the human intestinal epithelium.
Experimental Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® filter supports for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be stable and within the laboratory's established range.
-
Transport Study (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Add the test formulation of this compound to the apical (A) side.
-
At specified time points, collect samples from the basolateral (B) side.
-
-
Transport Study (Basolateral to Apical - B to A):
-
Add the test formulation to the basolateral (B) side and collect samples from the apical (A) side to assess active efflux.
-
-
Sample Analysis: Quantify the concentration of vinorelbine in the collected samples using a sensitive analytical method like LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value to quantify the rate of drug transport across the monolayer. An efflux ratio (Papp B to A / Papp A to B) greater than 2 suggests the involvement of active efflux transporters.
Troubleshooting Caco-2 Permeability Assays:
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low Monolayer Integrity (Low TEER) | Incomplete cell confluence. Cell toxicity caused by the test compound or formulation excipients. | - Optimize Seeding Density and Culture Time: Ensure cells are seeded at an appropriate density and cultured for a sufficient duration. - Assess Compound Cytotoxicity: Perform a cytotoxicity assay to determine the non-toxic concentration of your formulation for the Caco-2 cells. |
| Low Compound Recovery | Non-specific binding of the compound to the plate or apparatus. Compound metabolism by Caco-2 cells. | - Use Low-Binding Plates: Employ plates designed to minimize non-specific binding. - Include a Mass Balance Study: Analyze the amount of compound remaining in the donor chamber and associated with the cells to determine overall recovery. - Assess Metabolic Stability: Investigate the potential for metabolism by Caco-2 cells. |
| High Variability in Papp Values | Inconsistent cell monolayer quality. Experimental errors in pipetting or timing. | - Strict Quality Control of Cell Cultures: Implement rigorous quality control for cell passage number and monolayer integrity. - Standardize Experimental Procedures: Ensure consistent and accurate execution of all experimental steps. |
C. In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and bioavailability of an oral this compound formulation in an animal model.
Experimental Protocol (Rodent Model):
-
Animal Model: Use an appropriate rodent model (e.g., Sprague-Dawley rats).
-
Dosing:
-
Oral Group: Administer the this compound formulation orally via gavage.
-
Intravenous (IV) Group: Administer a solution of this compound intravenously to determine absolute bioavailability.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of vinorelbine in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).
-
Calculate Absolute Bioavailability (F%): F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
Troubleshooting In Vivo Pharmacokinetic Studies:
| Problem | Potential Cause | Troubleshooting Suggestions |
| High Variability in Plasma Concentrations | Inconsistent dosing technique. Physiological variability among animals. | - Standardize Dosing Procedure: Ensure accurate and consistent administration of the formulation. - Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. |
| Low Oral Bioavailability | Poor absorption from the gastrointestinal tract. High first-pass metabolism. | - Re-evaluate Formulation: Consider formulation strategies to improve solubility and permeability (see Section I). - Investigate Metabolism: Conduct in vitro metabolism studies to identify the primary metabolizing enzymes and potential for saturation. |
| No Detectable Drug in Plasma | The dose was too low. The analytical method is not sensitive enough. | - Dose Range Finding Study: Conduct a preliminary study to determine an appropriate dose range. - Optimize Analytical Method: Improve the sensitivity of the bioanalytical method. |
III. Data Presentation
Table 1: Pharmacokinetic Parameters of Oral this compound Formulations from Clinical Studies
| Formulation | Dose | Bioavailability (F%) | Cmax (ng/mL) | Tmax (h) | Reference(s) |
| Liquid-filled gelatin capsule | 100 mg/m² | 27 ± 14 | - | 0.91 ± 0.22 | |
| Softgel capsule | 80 mg/m² | 43 ± 14 | - | 1.4 ± 0.7 | |
| Softgel capsule | 60 mg/m² | - | - | - | |
| Softgel capsule | 80 mg/m² | Bioequivalent to 30 mg/m² IV | - | - |
Note: Cmax values were not consistently reported in a comparable format across all studies.
IV. Signaling Pathways and Experimental Workflows
Signaling Pathways
The antitumor activity of vinorelbine involves the modulation of several key signaling pathways.
Caption: Vinorelbine's primary mechanism and downstream signaling.
Experimental Workflows
A logical workflow is crucial for the successful development and evaluation of an oral this compound formulation.
Caption: A typical workflow for oral formulation development.
This technical support center provides a foundational resource for researchers. For more specific queries or advanced troubleshooting, consulting detailed literature and seeking expert advice is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Oral vinorelbine pharmacokinetics and absolute bioavailability study in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Oral vinorelbine: pharmacology and treatment outcome in non-small cell bronchial carcinoma and breast carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2017152972A1 - Vinorelbine monotartrate and its pharmaceutical use - Google Patents [patents.google.com]
Preventing precipitation of vinorelbine tartrate in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of vinorelbine tartrate in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in aqueous solutions?
A1: this compound is highly soluble in distilled water, with a reported solubility of over 1000 mg/mL, typically forming a solution with a pH of approximately 3.5.[1][2] However, other sources report a solubility of around 10 mg/mL in water.[3][4] This discrepancy may be due to differences in the experimental conditions, such as the final pH of the solution. For organic solvents, its solubility is approximately 46 mg/mL in DMSO.[3]
Q2: What are the primary factors that cause this compound to precipitate?
A2: Precipitation is primarily influenced by pH, temperature, concentration, and exposure to light.
-
pH: this compound is most stable in acidic conditions (around pH 3.5). As the pH increases above 7, its solubility decreases significantly, leading to precipitation. The molecule is unstable at a pH of 9, showing significant degradation.
-
Temperature: While unopened vials are stable for up to 72 hours at temperatures up to 25°C, temperature fluctuations can affect solubility. Chilling can be used to induce tartrate salt crystallization, so maintaining a consistent, controlled temperature is crucial.
-
Concentration: Exceeding the solubility limit at a given pH and temperature will cause precipitation. When diluting a concentrated stock, localized high concentrations can lead to the formation of precipitates.
-
Light Exposure: this compound is sensitive to light. Exposure can lead to photodegradation, and the resulting degradation products may be less soluble, contributing to precipitation or solution haziness.
Q3: How can I prevent the precipitation of this compound in my experiments?
A3: To prevent precipitation, it is critical to control the solution's physicochemical properties:
-
Maintain an Acidic pH: Ensure the aqueous solution is buffered or maintained within an acidic pH range (ideally around 3.5-5.5). Vinorelbine has two pKa values (5.4 and 7.6), and maintaining the pH below 7 is critical for solubility.
-
Use Appropriate Diluents: For dilutions, use standard compatible diluents such as 0.9% Sodium Chloride or 5% Glucose solutions, which are known to maintain physicochemical stability.
-
Control Temperature: Store solutions as recommended, typically refrigerated at 2°C to 8°C, and avoid freezing.
-
Protect from Light: Always protect this compound solutions from light by using amber vials, light-blocking bags, or by working in a dark environment.
-
Proper Mixing: When diluting, add the concentrated this compound solution to the diluent slowly while stirring to avoid localized supersaturation.
Q4: What is the recommended storage condition for prepared this compound solutions?
A4: Intact, unopened vials should be refrigerated at 2°C to 8°C and protected from light. Once diluted in compatible infusion solutions (like 0.9% NaCl or 5% glucose), the solution is physicochemically stable for up to 24 hours at room temperature (25°C). For longer-term storage, studies have shown that diluted solutions can be stable for up to 28 days when stored at 2°C to 8°C and protected from light. It is generally not recommended to store aqueous solutions for more than one day unless stability data for your specific conditions is available.
Q5: My this compound solution has turned cloudy or has visible particles. What should I do?
A5: A cloudy solution or the presence of visible particles indicates precipitation or degradation. Do not use this solution for your experiments. The solution should be discarded. Review your preparation protocol, paying close attention to the pH of the final solution, the diluents used, storage conditions (temperature and light exposure), and the possibility of contamination.
Section 2: Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation observed immediately upon reconstitution or dilution. | pH Shift: The pH of the diluent may be too high (neutral or alkaline). | Verify the pH of your diluent. Use a buffered solution or adjust the pH to be within the acidic range (3.5-5.5) before adding this compound. |
| Localized Supersaturation: Concentrated drug solution was added too quickly to the diluent. | Add the this compound stock solution dropwise to the full volume of the diluent while continuously stirring or vortexing. | |
| Incorrect Solvent: Use of a solvent in which this compound has low solubility. | Reconstitute and dilute only in recommended aqueous solutions (e.g., Water for Injection, 0.9% NaCl, 5% Dextrose) or organic solvents like DMSO for stock solutions. | |
| Solution becomes hazy or develops particles during storage. | Temperature Fluctuation: The solution was stored at an improper temperature or allowed to freeze. | Ensure storage is consistently maintained at 2°C to 8°C. Use a calibrated refrigerator and monitor the temperature. |
| Light Exposure: The solution was not adequately protected from light, leading to photodegradation. | Store solutions in amber vials or wrap containers in foil or light-protectant bags. Minimize exposure to ambient light during handling. | |
| Chemical Degradation: The solution is past its stability period, or the pH has changed over time. | Adhere to established stability timelines (e.g., 24 hours at room temperature). Re-verify the pH of the solution if it has been stored for an extended period. | |
| Inconsistent experimental results using the prepared solution. | Degradation: The active concentration of vinorelbine may have decreased due to chemical or photodegradation. | Prepare fresh solutions for each experiment. If solutions must be stored, validate their stability under your specific storage conditions using an analytical method like HPLC. |
| Microbial Growth: Although less common in buffered solutions, microbial contamination can affect results. | Prepare solutions aseptically, especially for cell-based assays. Filter-sterilize the solution if appropriate for the application. |
Section 3: Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent/Medium | Concentration | pH (approx.) | Reference |
| Distilled Water | >1000 mg/mL | 3.5 | |
| Water | ~10 mg/mL | Not Specified | |
| Dimethyl Sulfoxide (DMSO) | ~46 mg/mL | Not Applicable | |
| Ethanol | Soluble | Not Applicable |
Table 2: Physicochemical Properties and Stability Factors
| Parameter | Value / Condition | Impact on Stability | Reference |
| Commercial Injection pH | ~3.5 | Optimal for solubility and stability. | |
| pKa Values | 5.4 and 7.6 | Solubility decreases significantly as pH approaches and exceeds these values. Unlikely to have solubility issues below pH 7. | |
| Recommended Storage | 2°C to 8°C, protected from light. | Minimizes degradation and maintains solution integrity. | |
| Stability (Diluted in 0.9% NaCl or 5% Glucose) | Up to 24 hours at 25°C. | Provides a validated window for experimental use at room temperature. | |
| Extended Stability (Diluted) | Up to 28 days at 2°C-8°C, protected from light. | Allows for longer-term use of prepared solutions if stored correctly. | |
| Light Sensitivity | Degrades upon exposure to light. | Light protection is mandatory to prevent the formation of less soluble degradation products. |
Section 4: Experimental Protocols
Protocol 1: Preparation of a Stable this compound Aqueous Solution (1 mg/mL)
Objective: To prepare a 1 mg/mL this compound solution in 0.9% Sodium Chloride, ensuring its stability for experimental use.
Materials:
-
This compound powder
-
0.9% Sodium Chloride for Injection, USP
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Sterile syringes and 0.22 µm syringe filters (if sterile filtration is required)
-
pH meter or pH indicator strips
Methodology:
-
Preparation: Work in an area with minimized light exposure. Use personal protective equipment (gloves, lab coat) as vinorelbine is a cytotoxic agent.
-
Weighing: Accurately weigh the required amount of this compound powder. For a 10 mL solution, weigh 10 mg of the powder.
-
Diluent Preparation: Measure 10 mL of 0.9% Sodium Chloride solution. Verify that its pH is neutral to slightly acidic.
-
Dissolution: Slowly add the weighed this compound powder to the saline solution while continuously stirring or vortexing. Ensure all powder is completely dissolved. The final solution should be clear and colorless to pale yellow.
-
pH Verification (Optional but Recommended): Measure the pH of the final solution. It should be in the acidic range, typically around 3.5 - 4.0. If the pH is higher, it may indicate an issue with the starting materials.
-
Sterile Filtration (Optional): If required for the application (e.g., cell culture), filter the solution through a sterile 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Store the final solution in a tightly sealed amber vial at 2°C to 8°C. Label the vial clearly with the compound name, concentration, date of preparation, and storage conditions.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
Objective: To determine the chemical stability of a prepared this compound solution by quantifying the parent compound over time.
Methodology:
-
HPLC System: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) is suitable.
-
Mobile Phase: A common mobile phase consists of a mixture of an acetate buffer (e.g., pH 5.9) and methanol (e.g., in a ratio of 85:15 v/v). The exact composition should be optimized for your specific column and system.
-
Detection: Set the UV detector to a wavelength of 267 nm or 235 nm for monitoring vinorelbine.
-
Standard Preparation: Prepare a standard solution of this compound with a known concentration (e.g., 1.4 mg/mL) in the mobile phase.
-
Sample Preparation (T=0): Immediately after preparing your experimental this compound solution (as per Protocol 1), take an aliquot and dilute it to a suitable concentration with the mobile phase. This is your initial time point (T=0) sample.
-
Incubation: Store the remaining experimental solution under the desired stability testing conditions (e.g., 25°C exposed to light, 4°C protected from light).
-
Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 24 hours), withdraw aliquots of the stored solution and prepare them for HPLC analysis in the same manner as the T=0 sample.
-
Analysis: Inject the standard and time-point samples into the HPLC system. Record the peak area of the vinorelbine peak.
-
Evaluation: Compare the peak area of vinorelbine in the samples from each time point to the peak area at T=0. A significant decrease (>5-10%) in the peak area indicates degradation. The appearance of new peaks in the chromatogram suggests the formation of degradation products.
Section 5: Visual Guides and Workflows
Caption: Diagram 1: Factors leading to this compound Precipitation.
Caption: Diagram 2: Troubleshooting Workflow for Solution Precipitation.
References
Technical Support Center: Navigating Cell Line Contamination in Vinorelbine Tartrate Research
This technical support center is designed for researchers, scientists, and drug development professionals working with vinorelbine tartrate. It provides essential guidance on identifying, troubleshooting, and preventing cell line contamination to ensure the validity and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent responses to this compound in our cancer cell line. Could this be a contamination issue?
A1: Yes, inconsistent results are a primary indicator of potential cell line contamination. Contamination can be biological (e.g., bacteria, yeast, mycoplasma) or involve cross-contamination with another cell line.[1] A contaminating cell line with a different sensitivity to this compound can significantly alter the overall experimental outcome. It is crucial to authenticate your cell line to ensure you are working with the correct model.[2]
Q2: What are the most common types of cell line contamination I should be aware of?
A2: The most common issues are microbial contamination and cross-contamination with other cell lines.[3]
-
Microbial Contamination: This includes bacteria, fungi (yeast and mold), and mycoplasma.[3][4] While bacteria and fungi are often visible and cause noticeable changes in the culture medium, mycoplasma is harder to detect without specific testing.
-
Cell Line Cross-Contamination: This occurs when a different, often more aggressive, cell line is accidentally introduced into your culture and takes over. HeLa cells are a notorious and frequent contaminant due to their robustness. It's estimated that 15-20% of cell lines currently in use may be misidentified.
Q3: How can cell line contamination affect our this compound study results?
A3: Cell line contamination can have profound effects on your research, leading to:
-
Irreproducible Experiments: Results obtained from a contaminated cell line will not be reproducible with an authenticated line, wasting time and resources.
-
Compromised Publications and Patents: Research based on misidentified cell lines can be retracted, and patents can be invalidated. Many journals and funding agencies now require cell line authentication.
Q4: What is the first step I should take if I suspect contamination?
A4: Immediately quarantine the suspected culture and any shared reagents. Visually inspect the culture under a microscope for any signs of microbial contamination. If you suspect cross-contamination, the definitive method for confirmation is Short Tandem Repeat (STR) profiling. Do not attempt to treat a cross-contaminated culture; it should be discarded.
Troubleshooting Guides
Guide 1: Troubleshooting Microbial Contamination
This guide will help you identify and address common microbial contaminants.
| Contaminant | Visual & Microscopic Signs | Recommended Action |
| Bacteria | Sudden turbidity (cloudiness) in the medium, rapid drop in pH (medium turns yellow), and small, motile particles visible between cells under high magnification. | For heavy contamination, discard the culture immediately. For mild cases, a temporary solution is to wash with PBS and treat with a high concentration of penicillin/streptomycin, but discarding is the best practice. Thoroughly disinfect the incubator and biosafety cabinet. |
| Yeast | The medium may become slightly cloudy, and you'll see individual round or oval particles, sometimes budding, under the microscope. | The best practice is to discard the culture. If the cell line is irreplaceable, you can attempt to treat it with an antifungal agent like amphotericin B, but this can be toxic to the cells. |
| Mold (Fungi) | Visible filamentous structures (mycelia) or clumps of spores in the culture. | Discard the culture immediately. Fungal spores can easily spread. Decontaminate the entire work area, including incubators and biosafety cabinets. |
| Mycoplasma | Often no visible signs. Cultures may appear normal, but you might observe reduced cell proliferation or changes in cellular response. | Quarantine the culture. Use a specific mycoplasma detection kit (e.g., PCR-based or fluorescence staining) to confirm. If positive, discard the culture and all related reagents. Thoroughly clean and decontaminate all equipment. |
Guide 2: Investigating Cell Line Cross-Contamination
If you suspect your cell line is not what it is supposed to be, follow these steps.
-
Cease Experiments: Immediately stop all experiments with the suspected cell line to prevent generating more invalid data.
-
Check Morphology: Compare the morphology of your cells with reference images of the expected cell line from a reputable cell bank. However, morphology alone is not a definitive identification method.
-
Perform STR Profiling: This is the gold standard for authenticating human cell lines. The STR profile of your cell line should be compared to the reference profile from a certified cell repository. A match of 80% or higher is considered authentic.
-
Source a New Stock: If cross-contamination is confirmed, discard your current stock. Obtain a new, authenticated vial of the cell line from a reputable cell bank like ATCC.
-
Review Lab Practices: Conduct a thorough review of your lab's cell culture procedures to identify potential sources of the cross-contamination.
Quantitative Data on Cell Line Misidentification
The issue of cell line misidentification is widespread and has significant consequences for research.
| Metric | Reported Figure | Source |
| Estimated Percentage of Misidentified Cell Lines | 15-36% | |
| Articles Reporting on Misidentified Cell Lines | Nearly 33,000 | |
| Articles Citing Research with Misidentified Cells | Estimated at over 500,000 | |
| Number of Misidentified Cell Lines in ICLAC Database | Nearly 600 (as of April 2024) |
Experimental Protocols
Protocol 1: Short Tandem Repeat (STR) Profiling for Human Cell Line Authentication
STR profiling is a method used to create a unique genetic fingerprint for a human cell line by analyzing the length of repetitive DNA sequences at specific loci.
Methodology:
-
DNA Extraction: Isolate genomic DNA from a fresh culture of the cell line to be tested.
-
PCR Amplification: Use a multiplex PCR kit to simultaneously amplify multiple STR loci (typically 8 to 16) and the amelogenin gene for gender identification.
-
Fragment Analysis: The resulting fluorescently labeled PCR products are separated by size using capillary electrophoresis.
-
Profile Generation: The size of the fragments for each STR marker is determined, creating a unique numerical profile for the cell line.
-
Database Comparison: Compare the generated STR profile with the reference database of authenticated cell lines (e.g., ATCC, DSMZ). A match of ≥80% at the core STR loci confirms the cell line's identity.
Mandatory Visualizations
This compound Signaling Pathway
Vinorelbine, a vinca alkaloid, exerts its cytotoxic effects by disrupting microtubule dynamics, which is crucial for mitotic spindle formation during cell division. This leads to cell cycle arrest and ultimately apoptosis.
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Workflow for Cell Line Authentication
This diagram outlines the logical flow for ensuring the authenticity of cell lines used in research.
Caption: Workflow for authenticating and maintaining cell lines.
Logical Relationship of Contamination Sources and Prevention
This diagram illustrates the common sources of contamination and the corresponding preventative measures.
Caption: Relationship between contamination sources and preventative actions.
References
Technical Support Center: Vinorelbine Tartrate In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vinorelbine tartrate in sensitive cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a semi-synthetic vinca alkaloid that exerts its anti-cancer effects by interfering with microtubule dynamics.[1][2][3][4][5] It binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to the arrest of cells in the G2/M phase of the cell cycle, preventing mitosis and ultimately inducing apoptosis (programmed cell death).
Q2: What is a typical starting concentration range for in vitro experiments with this compound?
The effective concentration of this compound can vary significantly depending on the cell line's sensitivity. For initial experiments, a broad concentration range is recommended to determine the half-maximal inhibitory concentration (IC50). A common starting range is from 1 nM to 250 nM. For highly sensitive cell lines, concentrations in the low nanomolar range (e.g., 1-100 nM) are often effective.
Q3: How should I prepare and store this compound for in vitro use?
This compound is typically dissolved in water or a buffer such as phosphate-buffered saline (PBS) to create a stock solution. It is recommended to store the stock solution at -20°C. Once diluted in cell culture medium, it is best to use it immediately. Studies have shown that diluted vinorelbine solutions can be stable for up to 24 hours at room temperature or for longer periods when refrigerated.
Q4: What are the known mechanisms of resistance to this compound?
Resistance to vinorelbine can develop through several mechanisms, including:
-
Overexpression of drug efflux pumps: Proteins like P-glycoprotein (P-gp), encoded by the ABCB1 gene, and RLIP76 can actively transport vinorelbine out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in β-tubulin isotypes: Changes in the expression or structure of β-tubulin, the target of vinorelbine, can reduce the drug's binding affinity.
-
Upregulation of anti-apoptotic pathways: Increased expression of anti-apoptotic proteins can make cells more resistant to the apoptotic signals induced by vinorelbine.
Troubleshooting Guide
Problem 1: High variability in cell viability assay results between replicates.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding. Calibrate your pipetting technique and consider using a multichannel pipette for better consistency. Perform a cell seeding optimization experiment to find the optimal density for your cell line where growth is logarithmic throughout the assay period.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media to create a humidity barrier.
-
-
Possible Cause: Uneven drug distribution.
-
Solution: Mix the drug-containing media gently but thoroughly before adding it to the cells. When adding the drug, do not pipette directly onto the cell monolayer.
-
Problem 2: My dose-response curve is not sigmoidal (e.g., it's flat or has multiple phases).
-
Possible Cause: Inappropriate concentration range.
-
Solution: If the curve is flat, the concentrations may be too low or too high. Perform a wider range-finding experiment with 10-fold serial dilutions to identify the dynamic range of your cell line.
-
-
Possible Cause: Drug instability or off-target effects at high concentrations.
-
Solution: Vinorelbine solutions should be freshly prepared for each experiment. At very high concentrations, off-target effects or drug precipitation could lead to a non-sigmoidal curve. Ensure the drug is fully dissolved in the media.
-
-
Possible Cause: Cell line heterogeneity.
-
Solution: Your cell line may contain subpopulations with different sensitivities to vinorelbine. Ensure you are using a well-characterized and low-passage number cell line.
-
Problem 3: My sensitive cell line appears resistant to vinorelbine.
-
Possible Cause: Development of resistance in culture.
-
Solution: Cell lines can develop resistance over time with continuous passaging. Use low-passage number cells and regularly perform cell line authentication.
-
-
Possible Cause: Suboptimal experimental conditions.
-
Solution: Ensure the pH and temperature of your incubator are optimal for your cell line. Check for any potential contamination in your cell culture.
-
-
Possible Cause: Presence of serum components that may bind to the drug.
-
Solution: While most in vitro assays are conducted in the presence of serum, be aware that high serum concentrations could potentially reduce the effective concentration of the drug. If you suspect this is an issue, you can try reducing the serum percentage during the drug treatment period, but be mindful of the potential impact on cell health.
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) |
| A549 | Non-Small Cell Lung Cancer | 27.40 | 48 |
| Calu-6 | Non-Small Cell Lung Cancer | 10.01 | 48 |
| H1792 | Non-Small Cell Lung Cancer | 5.639 | 48 |
| MDA-MB-231 | Breast Cancer | 142.6 | Not Specified |
| B-CLL (Primary Cells) | B-Chronic Lymphocytic Leukemia | 4 ng/mL (approx. 3.7 nM) to 83 µg/mL | Not Specified |
| HOS | Osteosarcoma | 3.2 (24h), 0.8 (48h), 0.4 (72h) | 24, 48, 72 |
| MG-63 | Osteosarcoma | Not specified, but showed dose- and time-dependent inhibition | Not Specified |
Note: IC50 values can vary between laboratories due to differences in experimental conditions (e.g., cell density, assay type, serum concentration).
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on a cell line.
Materials:
-
This compound
-
Target cell line
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-optimized density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add the medium containing different concentrations of this compound. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 48 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
This compound-treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of this compound for the specified time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
Caption: Mechanism of action of this compound.
References
Technical Support Center: Vinorelbine Tartrate In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vinorelbine tartrate in vitro. Our goal is to help you minimize off-target effects and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a semi-synthetic vinca alkaloid that primarily exerts its anti-cancer effects by interfering with microtubule dynamics.[1] It binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[2]
Q2: What are the common off-target effects of this compound observed in vitro?
The most common off-target effects of this compound in vitro are cytotoxicity to non-cancerous, rapidly dividing cells and neurotoxicity. Hematopoietic progenitor cells are particularly sensitive, leading to neutropenia in clinical settings.[3] In vitro models have also demonstrated that vinorelbine can induce a neuropathic pain-like state and cause axonal degeneration in dorsal root ganglion (DRG) neurons.[4][5]
Q3: How should I prepare and store this compound solutions for in vitro experiments?
For in vitro use, this compound should be dissolved in an appropriate solvent, such as water or a buffered solution. Unopened vials are stable for up to 72 hours at temperatures up to 25°C. Once punctured, vials can be stored at 2°C–8°C for up to 28 days. Diluted solutions in 0.9% sodium chloride or 5% glucose are physically and chemically stable for up to 24 hours at room temperature and for up to 28 days when refrigerated and protected from light. It is recommended to always prepare fresh dilutions for each experiment to ensure consistency.
Q4: In which cell lines has the efficacy of this compound been tested, and what are the typical IC50 values?
The cytotoxic effects of this compound have been evaluated in a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values can vary significantly depending on the cell line and experimental conditions. Please refer to the data table below for a summary of reported IC50 values.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) |
| HOS | Osteosarcoma | 3.2 ± 0.8 | 24 |
| MG-63 | Osteosarcoma | 0.8 ± 0.5 | 48 |
| A549 | Non-Small Cell Lung | Not specified | Not specified |
| H460 | Non-Small Cell Lung | Not specified | Not specified |
| PC9 | Non-Small Cell Lung | Not specified | Not specified |
| FLG 29.1 | Leukemia | Not specified | Not specified |
| HL60 | Leukemia | Not specified | Not specified |
| K562 | Leukemia | Not specified | Not specified |
| Balm 4 | Leukemia | Not specified | Not specified |
| CEM | Leukemia | Not specified | Not specified |
| Daudi | Leukemia | Not specified | Not specified |
| B-CLL | B-Chronic Lymphatic Leukemia | 4 ng/ml - 83 µg/ml | Not specified |
| MCF-7 | Breast Cancer | Not specified | Not specified |
| MDA-MB-231 | Breast Cancer | Not specified | Not specified |
Note: IC50 values can be influenced by assay type, cell density, and passage number. It is recommended to determine the IC50 for your specific cell line and experimental conditions.
Troubleshooting Guides
Issue 1: High Cytotoxicity in Control (Non-Cancerous) Cell Lines
Question: I am observing significant cell death in my non-cancerous control cell line when treated with this compound, even at low concentrations. How can I reduce this off-target cytotoxicity?
Answer:
-
Optimize Drug Concentration: The primary reason for high cytotoxicity in control cells is often a supra-optimal drug concentration. It is crucial to perform a dose-response curve to determine the IC50 for both your cancer and control cell lines. Aim for a concentration that maximizes cancer cell death while minimizing the effect on control cells.
-
Combination Therapy: Consider using vinorelbine in combination with another chemotherapeutic agent. This can allow for a dose reduction of vinorelbine while maintaining or even enhancing the anti-cancer effect. For example, synergistic effects have been observed with cisplatin and paclitaxel. An isobologram analysis can be used to determine if the combination is synergistic, additive, or antagonistic.
-
Co-culture Models: To better mimic the in vivo tumor microenvironment and assess off-target effects, consider using co-culture systems. For example, co-culturing cancer cells with fibroblasts or endothelial cells can provide insights into how the presence of other cell types may modulate the cytotoxic effects of vinorelbine.
Issue 2: Observing Signs of Neurotoxicity in Neuronal Co-cultures
Question: My in vitro model includes neuronal cells, and I am seeing neurite retraction and cell death after vinorelbine treatment. How can I minimize these neurotoxic effects?
Answer:
-
Dorsal Root Ganglion (DRG) Neuron Cultures: To specifically study and mitigate neurotoxicity, primary cultures of DRG neurons are a well-established model. These cultures allow for the direct assessment of neurite outgrowth and cell viability upon drug exposure.
-
High-Content Imaging: Utilize high-content imaging and analysis to quantify neurite length and branching. This provides a quantitative measure of neurotoxicity and allows for the screening of potential neuroprotective agents.
-
Combination with Neuroprotective Agents: Investigate the co-administration of vinorelbine with compounds that have potential neuroprotective properties. The DRG culture system is ideal for testing the efficacy of such combinations in preventing or reducing neurite damage.
-
Dose and Time Optimization: Carefully titrate the concentration and duration of vinorelbine exposure in your co-culture system. It may be possible to find a therapeutic window that is effective against the cancer cells with minimal impact on the neuronal cells.
Experimental Protocols
Protocol 1: Determining Optimal Drug Combination to Minimize Off-Target Effects
This protocol outlines a method to identify a synergistic combination of this compound and a second agent (Agent X) that maximizes cancer cell killing while minimizing toxicity to a normal cell line.
Materials:
-
Cancer cell line of interest
-
Normal (non-cancerous) cell line (e.g., primary fibroblasts, epithelial cells)
-
This compound
-
Agent X
-
Cell culture medium and supplements
-
96-well plates
-
MTT or other viability assay reagents
-
Plate reader
Methodology:
-
Determine IC50 for Single Agents:
-
Plate both cancer and normal cells in separate 96-well plates at a predetermined optimal density.
-
Treat the cells with a serial dilution of this compound and Agent X separately for 48-72 hours.
-
Perform an MTT assay to determine the IC50 value for each drug in both cell lines.
-
-
Combination Index (CI) Analysis:
-
Based on the individual IC50 values, design a matrix of combination concentrations of vinorelbine and Agent X. A common approach is to use concentrations at, above, and below the IC50 values in a fixed ratio.
-
Treat both cell lines with the drug combinations for 48-72 hours.
-
Perform an MTT assay to determine the percentage of cell viability for each combination.
-
Calculate the Combination Index (CI) using software such as CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
-
Identify Optimal Combination:
-
Analyze the CI values for the cancer cell line to identify synergistic combinations.
-
From the synergistic combinations, select the one that shows the lowest cytotoxicity in the normal cell line. This will be your optimized combination for minimizing off-target effects.
-
Protocol 2: In Vitro Assessment of Vinorelbine-Induced Neurotoxicity
This protocol describes a method for assessing the neurotoxic effects of this compound using primary dorsal root ganglion (DRG) neurons.
Materials:
-
Dorsal root ganglia (DRG) from embryonic or neonatal rodents
-
Dissection medium (e.g., HBSS)
-
Enzymes for dissociation (e.g., collagenase, dispase)
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and NGF)
-
Poly-D-lysine and laminin-coated culture plates or coverslips
-
This compound
-
Microscope with live-cell imaging capabilities
-
Immunofluorescence reagents (e.g., anti-β-III tubulin antibody, fluorescent secondary antibody, DAPI)
-
Image analysis software (e.g., ImageJ with NeuronJ plugin)
Methodology:
-
Isolate and Culture DRG Neurons:
-
Dissect DRGs from the spinal column of embryonic or neonatal rodents under sterile conditions.
-
Enzymatically and mechanically dissociate the ganglia to obtain a single-cell suspension.
-
Plate the neurons on poly-D-lysine and laminin-coated surfaces in neuronal culture medium.
-
Allow the neurons to extend neurites for 2-3 days before treatment.
-
-
Vinorelbine Treatment:
-
Prepare a serial dilution of this compound in the neuronal culture medium.
-
Treat the cultured neurons with different concentrations of vinorelbine for 24-48 hours. Include a vehicle control.
-
-
Assess Neurite Outgrowth:
-
After treatment, fix the cells with 4% paraformaldehyde.
-
Perform immunofluorescence staining for β-III tubulin to visualize the neurons and their neurites. Stain the nuclei with DAPI.
-
Capture images using a fluorescence microscope.
-
Quantify the average neurite length per neuron using image analysis software. A significant reduction in neurite length compared to the control indicates neurotoxicity.
-
-
Assess Cell Viability:
-
In parallel with the neurite outgrowth assay, perform a viability assay (e.g., Live/Dead staining or MTT assay) to determine the concentration at which vinorelbine induces neuronal cell death.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing drug combinations.
Caption: Troubleshooting logic for high off-target cytotoxicity.
References
- 1. In vitro evaluation of new anticancer drugs, exemplified by vinorelbine, using the fluorometric microculture cytotoxicity assay on human tumor cell lines and patient biopsy cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Vinorelbine on cell growth and apoptosis induction in human osteosarcoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Considerations for a Reliable In Vitro Model of Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Vinorelbine Tartrate's Therapeutic Index
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for strategies aimed at improving the therapeutic index of vinorelbine tartrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Nanoparticle-Based Drug Delivery Systems
Q1: My vinorelbine-loaded nanoparticles show low entrapment efficiency (<70%). What are the potential causes and solutions?
A1: Low entrapment efficiency is a common issue. Consider the following troubleshooting steps:
-
Methodology Check: The choice of nanoparticle preparation method is critical. For hydrophilic drugs like this compound, methods like desolvation or emulsion-based techniques are often employed.[1][2]
-
Troubleshooting: Review your protocol against established methods. For instance, the desolvation method for BSA nanoparticles involves precise control over the rate of ethanol addition and the ratio of ethanol to the aqueous phase.[1]
-
-
Lipid/Polymer Composition: The composition of your carrier can significantly impact drug loading.
-
pH of the Medium: The charge of both the drug and the carrier is pH-dependent, affecting electrostatic interactions.
-
Troubleshooting: Optimize the pH of your buffers. For BSA nanoparticles, a pH of 5.4 has been shown to yield good results.
-
-
Cross-linking Agent: Incomplete cross-linking can lead to drug leakage.
-
Troubleshooting: Ensure the concentration of the cross-linking agent (e.g., glutaraldehyde for BSA nanoparticles) and the reaction time are optimized to stabilize the nanoparticles effectively.
-
Q2: The particle size of my liposomal vinorelbine is too large and polydisperse. How can I achieve a more uniform, smaller size?
A2: Achieving a target particle size of around 100-200 nm is crucial for leveraging the Enhanced Permeability and Retention (EPR) effect.
-
Homogenization/Sonication Parameters: These are key steps for size reduction.
-
Troubleshooting: If using a thin-film ultrasonication method, optimize the sonication time and power. For cold homogenization techniques, adjust the number of homogenization cycles and pressure.
-
-
Extrusion: Passing the liposome suspension through polycarbonate membranes of a defined pore size is a highly effective method for achieving uniform size.
-
Troubleshooting: Ensure you are using a sequential extrusion process, starting with larger pore sizes and gradually moving to your target pore size (e.g., 100 nm).
-
-
Lipid Composition: The choice of lipids affects the rigidity and curvature of the lipid bilayer.
-
Troubleshooting: Formulations using sphingomyelin and cholesterol (SM/Chol) at a 55/45 molar ratio have been shown to form stable liposomes of approximately 100 nm.
-
In Vitro Cytotoxicity Assays
Q3: I am seeing inconsistent IC50 values for vinorelbine in my MTT assays. What could be the cause?
A3: Variability in MTT assays can arise from several factors.
-
Cell Seeding Density: The number of cells plated per well is critical. Too few or too many cells can lead to unreliable results.
-
Troubleshooting: Perform a cell density optimization experiment for each cell line to ensure you are working in the linear range of the assay. For example, densities can range from 1x10⁴ to 1.5x10⁵ cells/mL for solid tumor lines.
-
-
Drug Incubation Time: Vinorelbine's cytotoxic effect is time-dependent.
-
Troubleshooting: Standardize the incubation time across all experiments. Typical incubation times range from 24 to 72 hours. Ensure consistency to allow for valid comparisons.
-
-
MTT Reagent and Solubilization: The quality of the MTT reagent and the complete solubilization of formazan crystals are essential.
-
Troubleshooting: Prepare fresh MTT solution (e.g., 5 mg/mL in PBS) and filter-sterilize it. After incubation with MTT, ensure complete dissolution of the formazan crystals by adding a solubilization solution and shaking the plate for at least 15 minutes before reading the absorbance.
-
-
Metabolic Activity vs. Viability: The MTT assay measures mitochondrial metabolic activity, which is an indirect measure of cell viability.
-
Troubleshooting: Be aware that some treatments might affect mitochondrial function without causing immediate cell death. Consider complementing your MTT assay with a direct measure of cell death, such as a trypan blue exclusion assay or an apoptosis assay (e.g., Annexin V staining).
-
Overcoming Drug Resistance
Q4: My vinorelbine-resistant cell line shows high expression of P-glycoprotein (P-gp). How can I confirm that P-gp is responsible for the resistance?
A4: To confirm the role of P-gp in vinorelbine resistance, you can perform functional assays.
-
Efflux Pump Inhibition: Use known P-gp inhibitors to see if they can restore sensitivity to vinorelbine.
-
Troubleshooting: Co-incubate your resistant cells with a P-gp inhibitor (e.g., verapamil, elacridar) and vinorelbine. A significant decrease in the IC50 of vinorelbine in the presence of the inhibitor would indicate P-gp-mediated efflux.
-
-
Intracellular Drug Accumulation: Measure the accumulation of a fluorescent P-gp substrate.
-
Troubleshooting: Use a fluorescent dye like Rhodamine 123. P-gp-overexpressing cells will show lower intracellular fluorescence compared to the parental sensitive cells. Co-incubation with a P-gp inhibitor should increase fluorescence in the resistant cells.
-
-
siRNA Knockdown: Specifically target the gene encoding P-gp (ABCB1).
-
Troubleshooting: Transfect the resistant cells with siRNA targeting ABCB1. A successful knockdown should lead to decreased P-gp expression (confirm with qPCR or Western blot) and increased sensitivity to vinorelbine.
-
Quantitative Data Summary
The following tables summarize key quantitative data from various studies aimed at enhancing vinorelbine's therapeutic index.
Table 1: In Vitro Cytotoxicity of Vinorelbine Formulations
| Cell Line | Formulation | IC50 | Incubation Time | Reference |
| A549 (NSCLC) | Free Vinorelbine | 27.40 nM | 48 h | |
| Calu-6 (NSCLC) | Free Vinorelbine | 10.01 nM | 48 h | |
| H1792 (NSCLC) | Free Vinorelbine | 5.639 nM | 48 h | |
| MCF-7 (Breast) | VLB-SSM (Nanomicelles) | ~6.7-fold lower than free drug | Not Specified | |
| MDA-MB-231BR (Breast) | Free Vinorelbine | 14 nM | 2 h |
Table 2: Characteristics of Vinorelbine Nanoparticle Formulations
| Nanoparticle Type | Core/Shell Material | Particle Size (nm) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| Liposomes | Soy Phosphatidylcholine/Cholesterol | 149.2 | >85 | Not Specified | |
| BSA Nanoparticles | Bovine Serum Albumin | 155.4 | 90.6 | 45.6 | |
| PLGA-Chitosan NP | PLGA/Chitosan | 161.2 | 78.9 | Not Specified | |
| Solid Lipid Nanoparticles | Glyceryl Monostearate | 150 - 350 | ~80 | Not Specified |
Table 3: Pharmacokinetic & In Vivo Efficacy Data
| Formulation | Animal Model | Key Finding | Reference |
| Pegylated Liposomes | KunMing Mice | Circulation half-life increased to ~9.47 h vs. ~5.55 h for non-pegylated. | |
| Free Vinorelbine | NuNu Mice (MDA-MB-231BR xenograft) | Median brain metastasis drug exposure was ~8% of systemic metastases. | |
| Vinorelbine + Cisplatin | BALB/c Mice (4T1 xenograft) | High doses (2/3.2 mg/kg) decreased tumor weight by 72.20%. | |
| Vinorelbine + Paclitaxel | CDF-1 Mice (P388 leukemia) | Combination produced >80% 60-day cures vs. minimal cures with single agents. |
Experimental Protocols
Protocol 1: Preparation of Vinorelbine-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Preparation: Dissolve lipids (e.g., sphingomyelin and cholesterol at a 55:45 molar ratio) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 60°C) to form a thin, uniform lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., 300 mM MgSO4) by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): Subject the MLV suspension to freeze-thaw cycles to increase lamellarity. Subsequently, extrude the suspension through polycarbonate filters with progressively smaller pore sizes (e.g., 400 nm, 200 nm, 100 nm) using a lipid extruder to produce unilamellar vesicles (LUVs) of a defined size.
-
Drug Loading (Ionophore-Mediated): Create a transmembrane ion gradient. Add an ionophore (e.g., A23187) and this compound to the external buffer. Incubate at an elevated temperature (e.g., 60°C) to facilitate drug loading into the liposomes. Optimal loading can be achieved within 5 minutes.
-
Purification: Remove the unencapsulated drug and ionophore by dialysis or size exclusion chromatography against a fresh buffer (e.g., phosphate-buffered sucrose, pH 7.0).
Protocol 2: MTT Cytotoxicity Assay
-
Cell Plating: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of vinorelbine (or its formulation) in culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include untreated and solvent-only controls.
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT stock solution (e.g., 5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., acidified isopropanol or a DMSO-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Vinorelbine's primary mechanism of action involves binding to tubulin, disrupting microtubule dynamics, leading to mitotic arrest and apoptosis.
Caption: P-glycoprotein mediates vinorelbine resistance by efflux. Nanoparticles and siRNA can counteract this mechanism.
Caption: A typical experimental workflow for developing and evaluating a novel vinorelbine formulation.
References
- 1. A Novel Active Targeting Preparation, this compound (VLBT) Encapsulated by Folate-Conjugated Bovine Serum Albumin (BSA) Nanoparticles: Preparation, Characterization and in Vitro Release Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of vinorelbine tartrate
Welcome to the technical support center for vinorelbine tartrate. This resource is designed for researchers, scientists, and drug development professionals to navigate and address the common issue of batch-to-batch variability. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability of this compound and why is it a significant concern?
A1: Batch-to-batch variability refers to the physical and chemical differences that can occur between different manufacturing lots of this compound.[1] These variations can manifest as differences in impurity profiles, particle size distribution, dissolution rates, and polymorphic forms.[1][2] For researchers, this variability is a major concern because it can directly impact the reproducibility of experiments, leading to inconsistent results in efficacy and toxicity studies.[3][4] For drug development professionals, ensuring batch consistency is a critical regulatory requirement for product safety and effectiveness.
Q2: What are the primary sources of this variability?
A2: The primary sources of variability in this compound can be traced to three main areas:
-
Synthesis and Impurities: The semi-synthetic process used to create vinorelbine can generate various related substances and impurities. The type and quantity of these impurities can differ from one batch to another depending on the precise reaction conditions. Common impurities include oxidation products, isomers, and unreacted intermediates.
-
Physicochemical Properties: The final crystallization and processing steps can lead to variations in the drug substance's physical properties. This includes differences in particle size, surface area, and the presence of different polymorphic or amorphous forms, which can significantly affect solubility and dissolution.
-
Formulation and Stability: For formulated products, the interaction of this compound with excipients can vary. Furthermore, the drug is susceptible to degradation from factors like temperature and light, which can lead to the formation of degradants if batches are handled or stored differently.
Q3: How can different impurity profiles affect my experimental outcomes?
A3: Different impurity profiles can have a significant impact on experimental results. Some impurities may be structurally similar to vinorelbine and possess their own cytotoxic activity, potentially augmenting the observed effect. Conversely, other impurities may be inactive or could even interfere with vinorelbine's mechanism of action. Furthermore, certain impurities can introduce different toxicities, such as increased myelosuppression or neurotoxicity, confounding the safety assessment of the active pharmaceutical ingredient (API).
Q4: What are the key regulatory guidelines concerning batch-to-batch consistency?
A4: Regulatory bodies like the FDA and international consortiums like the ICH have stringent guidelines for ensuring batch-to-batch consistency. The ICH Q1A(R2) guideline, for example, requires stability data on at least three primary batches to establish a re-test period. These batches should be representative of the quality of the material to be made on a production scale. Regulatory submissions require detailed information on the manufacturing process, impurity profiles, and characterization of the drug substance to demonstrate that variability is maintained within acceptable limits.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Q: My reverse-phase HPLC analysis of a new batch of this compound shows several unexpected peaks that were not present in the reference batch. What are my next steps?
A: The presence of new peaks in your HPLC chromatogram indicates potential impurities or degradants in the new batch. A systematic approach is necessary to identify these components and understand their impact.
Troubleshooting Steps:
-
Verify System Suitability: Ensure your HPLC system is performing correctly by running a system suitability test with a known standard.
-
Spike with Reference Standard: Co-inject the new batch sample with the reference standard. An increase in the height of the main peak confirms the identity of vinorelbine.
-
Consult Impurity Lists: Compare the retention times of the unknown peaks with known vinorelbine impurities and related compounds provided by suppliers or in pharmacopeial references.
-
Stress Testing: Perform forced degradation studies (e.g., exposure to acid, base, oxidation, heat, light) on a reference sample. This can help determine if the unknown peaks correspond to known degradation products.
-
Identification by LC-MS: The most definitive method for identifying unknown peaks is Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) can help elucidate the molecular weight of the impurities, providing critical clues to their structure.
Q: I am observing inconsistent dissolution rates between different lots of my formulated this compound. What physical properties should I investigate?
A: Inconsistent dissolution is almost always linked to variations in the physicochemical properties of the API or the formulation.
Troubleshooting Steps:
-
Particle Size Distribution (PSD) Analysis: This is the most common cause of variable dissolution. A smaller particle size increases the surface area available for dissolution, leading to a faster rate. Analyze the PSD of each batch using laser diffraction or microscopy.
-
Solid-State Characterization (Polymorphism): this compound may exist in different crystalline (polymorphic) or amorphous forms. Amorphous forms are typically more soluble and dissolve faster than their crystalline counterparts. Use techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to assess the solid state of each batch.
-
Excipient Interaction: Ensure that the excipients used in your formulation are consistent across batches and are not interacting differently with the API.
-
Review Manufacturing Process: Variations in the formulation manufacturing process (e.g., compression force for tablets, homogenization for suspensions) can also lead to different dissolution profiles.
Q: My cell-based cytotoxicity assays are yielding different IC50 values with different batches of vinorelbine. How do I determine the cause?
A: Variability in biological assays often points back to differences in the concentration of the active moiety or the presence of biologically active impurities.
Troubleshooting Steps:
-
Re-Quantify Each Batch: Do not rely solely on the concentration stated on the certificate of analysis. Perform a careful re-quantification of the vinorelbine concentration in each batch using a validated HPLC-UV method.
-
Assess Impurity Profile: As discussed, impurities may have their own cytotoxic effects. Use HPLC to compare the impurity profiles of the high- and low-potency batches.
-
Ensure Complete Solubilization: this compound is soluble in water and DMSO. Ensure the drug is fully dissolved in your vehicle before adding it to the cell culture medium to avoid inaccurate dosing.
-
Mechanism of Action Context: Remember that vinorelbine acts by interfering with microtubule assembly. Even subtle structural changes in impurities could potentially alter this interaction, leading to different biological responses.
Data Presentation
Table 1: Common Impurities and Related Compounds of Vinorelbine
This table lists some of the known impurities that may contribute to batch-to-batch variability.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Vinorelbine Impurity A | C45H52N4O8 | 776.92 |
| 4-O-Deacetylvinorelbine | C43H52N4O7 | 736.90 |
| Vinorelbine N'b-Oxide | C45H54N4O9 | 794.93 |
| 3',4'-Epoxy Vinorelbine | C45H54N4O9 | 794.93 |
| 18-O-Desmethyl Vinorelbine | C44H52N4O8 | 764.91 |
Table 2: Typical RP-HPLC Method Parameters for Vinorelbine Analysis
This table summarizes typical starting conditions for developing an HPLC method for vinorelbine analysis, based on published methods.
| Parameter | Typical Value |
| Column | C18 (e.g., Inertsil ODS, Hypersil GOLD), 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Phosphate Buffer : Methanol (e.g., 40:60 v/v), pH adjusted to 2.5-4.2 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 267 nm or 269 nm |
| Column Temperature | 40 °C |
| Injection Volume | 20 µL |
| Linear Range | 10-50 µg/mL |
Table 3: Example Physical Properties of Vinorelbine Formulations
This table provides an example of how physical characteristics can be reported and compared across batches. Data is illustrative based on values found in literature.
| Parameter | Batch A | Batch B |
| Mean Particle Size (nm) | 155.4 | 210.2 |
| Zeta Potential (mV) | -32.97 | -28.50 |
| Drug Entrapment Efficiency (%) | 90.6 | 85.2 |
Experimental Protocols
Protocol 1: Purity and Assay Determination by RP-HPLC
-
Preparation of Solutions:
-
Mobile Phase: Prepare a solution of phosphate buffer and methanol (40:60 v/v). Adjust the pH to 2.5 using orthophosphoric acid. Filter and degas the solution.
-
Standard Solution: Accurately weigh and dissolve USP this compound RS in the mobile phase to obtain a known concentration of approximately 25 µg/mL.
-
Sample Solution: Prepare the sample batch to a target concentration of 25 µg/mL using the mobile phase.
-
-
Chromatographic Conditions:
-
Use the parameters outlined in Table 2.
-
Inject 20 µL of the standard and sample solutions into the chromatograph.
-
-
Analysis:
-
Calculate the assay of vinorelbine by comparing the peak area of the sample solution to the peak area of the standard solution.
-
Determine the percentage of impurities by calculating the area of each impurity peak as a percentage of the total peak area.
-
Protocol 2: Impurity Identification by LC-MS
-
Sample Preparation:
-
Dilute the this compound sample in a suitable solvent (e.g., acetonitrile/water) to a concentration appropriate for MS detection (typically 0.1-1 µg/mL).
-
-
Chromatographic Separation:
-
Use an HPLC method similar to the one described in Protocol 1 to separate the impurities from the main peak before they enter the mass spectrometer.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Use positive ion electrospray ionization (ESI+), as vinorelbine and its related compounds readily form positive ions.
-
MS Scan Mode: Perform a full scan to detect the m/z of all eluting compounds.
-
MS/MS Fragmentation: For peaks of interest, perform tandem MS (MS/MS) to obtain fragmentation patterns. This data is crucial for structural elucidation. The transition of m/z 779.4 → 122.0 is often monitored for vinorelbine itself.
-
-
Data Analysis:
-
Compare the measured m/z values of unknown peaks to the molecular weights of known impurities (Table 1).
-
Use the fragmentation patterns to confirm the identity of known impurities or to propose structures for new ones.
-
Protocol 3: In Vitro Dissolution Testing
-
Apparatus:
-
Use a USP Apparatus 2 (Paddle Apparatus) or a flow-through cell apparatus, depending on the dosage form.
-
-
Dissolution Medium:
-
For immediate-release formulations, a common medium is 0.1 N HCl (pH 1.2) for the first 2 hours, followed by a switch to a phosphate buffer (pH 6.8). The total volume is typically 500-900 mL.
-
-
Test Conditions:
-
Temperature: Maintain the medium at 37 ± 0.5 °C.
-
Paddle Speed: A typical speed is 50-75 RPM.
-
-
Procedure:
-
Place the dosage form into the dissolution vessel.
-
At specified time points (e.g., 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium and filter it.
-
Analyze the concentration of vinorelbine in the filtered sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the percentage of drug released versus time to generate a dissolution profile for each batch.
-
References
- 1. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 2. A Novel Active Targeting Preparation, this compound (VLBT) Encapsulated by Folate-Conjugated Bovine Serum Albumin (BSA) Nanoparticles: Preparation, Characterization and in Vitro Release Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the efficacy, toxicity and safety of vinorelbine incorporated in a lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The efficacy and toxicity of metronomic oral vinorelbine monotherapy in patients with non-small cell lung cancer: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of vinorelbine tartrate administration to reduce venous irritation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of vinorelbine tartrate administration to minimize venous irritation.
Frequently Asked Questions (FAQs)
Q1: What is vinorelbine-induced venous irritation and why is it a concern?
A1: Vinorelbine is a vesicant, meaning it can cause tissue damage if it leaks out of the vein (extravasation)[1][2][3]. Even without extravasation, it can irritate the inner lining of the vein, a condition known as phlebitis[4][5]. This can lead to pain, redness, swelling, and hardening of the vein at the injection site. Severe cases can result in tissue necrosis, potentially delaying chemotherapy and requiring medical intervention.
Q2: What are the primary strategies to reduce the risk of phlebitis during vinorelbine administration?
A2: Key strategies include optimizing the administration technique. This involves shortening the infusion time and adequately diluting the drug. Flushing the vein with a significant volume of intravenous fluid after administration is also recommended.
Q3: Is there an optimal infusion time for vinorelbine to minimize venous irritation?
A3: Yes, a rapid intravenous infusion over 6-10 minutes has been shown to be effective in reducing venous irritation. Some studies suggest that administration over 5 minutes or less can significantly decrease the incidence of phlebitis. However, infusion times shorter than 6 minutes may be associated with back pain. Intravenous push administration over 1-2 minutes does not appear to offer a significant advantage over a 6-10 minute infusion.
Q4: How does dilution of vinorelbine affect the incidence of venous irritation?
A4: Diluting vinorelbine is a crucial step in reducing phlebitis. Diluting the solution from 0.6 mg/mL to 0.3 mg/mL has been shown to significantly decrease tissue damage. For administration, it is recommended to dilute vinorelbine in a 50mL minibag of D5W or normal saline to a final concentration of 0.5 - 2mg/mL. One study found that for doses of 40 mg or higher, increasing the volume of normal saline for dilution from 50 mL to 100 mL significantly decreased the grade of venous irritation.
Q5: What is the recommended flushing procedure after vinorelbine administration?
A5: Flushing the intravenous line after vinorelbine infusion is critical to wash out any residual drug from the vein. The manufacturer recommends flushing the line with at least 75 to 125 mL of D5W or normal saline. A critical review of evidence suggests that flushing with ≥ 75-124 mL of intravenous fluid is optimal. While one experimental study in rabbits did not find a significant effect of flushing with 5 mL of normal saline, clinical recommendations emphasize the importance of a larger flush volume.
Q6: Are there any medications that can help prevent vinorelbine-induced phlebitis?
A6: Some studies have investigated the use of other medications to prevent phlebitis. Intravenous administration of dexamethasone immediately following vinorelbine infusion has been shown to reduce the incidence of phlebitis. Another study found that pretreatment with intravenous cimetidine can successfully prevent the recurrence of phlebitis in patients who have previously experienced venous irritation with vinorelbine.
Q7: What should I do in case of vinorelbine extravasation?
A7: Extravasation of vinorelbine is a serious event that requires immediate attention. The infusion should be stopped immediately. Do not flush the line. Leave the IV in place to attempt aspiration of any residual drug with a 1-3 mL syringe. The specific antidote for vinca alkaloid extravasation is hyaluronidase, which should be administered as soon as possible. Warm compresses should be applied to the site for 15-20 minutes, four times a day for the first 24 hours to help disperse the drug. The affected limb should also be elevated.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Pain or burning at the injection site during infusion | Venous irritation or early signs of extravasation. | Immediately stop the infusion. Assess the IV site for swelling, redness, or leakage. If extravasation is suspected, follow the extravasation protocol. If no extravasation, consider further dilution or a slower infusion rate for future administrations after consulting the protocol. |
| Redness and swelling along the vein after administration | Phlebitis. | Apply warm compresses to the affected area. Monitor the site for worsening symptoms. For future infusions, ensure proper dilution, a shorter infusion time (6-10 minutes), and thorough flushing of the line. |
| Hardening of the vein (venous cord) | Severe phlebitis. | This indicates significant venous inflammation. The affected vein should not be used for subsequent infusions. Consider using a larger vein or a central venous access device for future treatments. |
| Recurrent phlebitis despite optimized administration | Patient-specific sensitivity. | Consider prophylactic measures such as pretreatment with intravenous cimetidine, as some studies have shown this to be effective in preventing recurrence. |
Data Summary Tables
Table 1: Effect of Administration Time and Dilution on Venous Tissue Damage (Rabbit Model)
| Administration Parameter | Concentration | Administration Time | Tissue Damage Score (Mean ± SD) |
| Vinorelbine | 0.6 mg/mL | 30 min | 3.5 ± 0.5 |
| 0.6 mg/mL | 5 min | 2.0 ± 0.8 | |
| 0.3 mg/mL | 30 min | 2.3 ± 0.5 | |
| Control (Saline) | - | 30 min | 0.0 ± 0.0 |
| *Statistically significant decrease in tissue damage compared to 0.6 mg/mL administered over 30 minutes. Data adapted from an experimental study in rabbits. |
Table 2: Incidence of Phlebitis with Different Administration Durations in Patients
| Infusion Duration | Number of Patients | Incidence of Phlebitis |
| < 6 minutes | Not specified | Significantly lower |
| 6-10 minutes | 96 | Significantly lower (p < 0.05) |
| > 10 minutes | Not specified | Higher incidence |
| *Data compiled from multiple clinical observations. |
Table 3: Effect of Dilution Volume on the Grade of Venous Irritation in Patients Receiving ≥ 40 mg of Vinorelbine
| Dilution Volume (Normal Saline) | Number of Patients | Incidence of Venous Irritation | Grade of Venous Irritation |
| 50 mL | 63 | 46.0% | Higher |
| 100 mL | 24 | 33.3% | Significantly decreased (p = 0.034) |
| *Data from a study investigating risk factors for vinorelbine-induced venous irritation. |
Experimental Protocols
Protocol 1: Evaluation of Vinorelbine-Induced Phlebitis in a Rabbit Model
-
Objective: To assess the severity of phlebitis caused by intravenous administration of vinorelbine and to evaluate methods for its prevention.
-
Animal Model: Male Japanese white rabbits.
-
Procedure:
-
This compound is diluted with normal saline to the desired concentrations (e.g., 0.6 mg/mL and 0.3 mg/mL).
-
The prepared solution is infused into the auricular (ear) veins of the rabbits at a controlled rate.
-
Different administration parameters are tested, such as varying infusion times (e.g., 5 minutes vs. 30 minutes) and the effect of flushing with normal saline after infusion.
-
Two days after the infusion, the rabbits are euthanized, and the auricular veins are excised for histopathological examination.
-
Tissue sections are stained (e.g., with hematoxylin and eosin) and examined under a microscope to assess for signs of inflammation, such as inflammatory cell infiltration, edema, and epidermal degeneration.
-
The severity of tissue damage is scored based on a predefined scale.
-
Protocol 2: Management of Vinorelbine Extravasation
-
Objective: To provide a standardized procedure for managing the accidental leakage of vinorelbine into the surrounding tissue.
-
Procedure:
-
Stop the Infusion: Immediately stop the vinorelbine infusion at the first sign of extravasation (e.g., pain, swelling, redness, lack of blood return).
-
Do Not Remove the Catheter: Leave the intravenous catheter in place initially.
-
Aspirate: Disconnect the IV tubing and attach a 1-3 mL syringe to the catheter hub. Attempt to aspirate any residual vinorelbine from the catheter and surrounding tissue. Document the amount aspirated.
-
Administer Antidote: Inject hyaluronidase (e.g., 150 units/mL) subcutaneously into the extravasated area through the existing catheter or using a new fine-gauge needle. The injections should be distributed around the site.
-
Remove the Catheter: After administering the antidote, remove the intravenous catheter.
-
Apply Warm Compresses: Apply warm compresses to the affected area for 15-20 minutes, four times a day, for the first 24 hours. This helps to disperse the vesicant and increase blood flow to the area.
-
Elevate the Limb: Elevate the affected extremity to help reduce swelling.
-
Document and Monitor: Thoroughly document the incident, including the date, time, site, approximate amount of extravasated drug, patient symptoms, and management steps taken. Closely monitor the site for signs of worsening inflammation or tissue necrosis.
-
Visualizations
Caption: Workflow for Vinorelbine Administration to Minimize Venous Irritation.
Caption: Management Pathway for Vinorelbine Extravasation.
References
- 1. Vinorelbine and venous irritation: optimal parenteral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overview, prevention and management of chemotherapy extravasation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods of preventing vinorelbine-induced phlebitis: an experimental study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Consideration of preventive free-flowing IV infusion method for vinorelbine] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Vinorelbine Tartrate Extravasation Management in a Laboratory Setting
This guide provides researchers, scientists, and drug development professionals with essential information for handling extravasation or accidental exposure to vinorelbine tartrate in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it hazardous?
This compound is a semi-synthetic vinca alkaloid used in chemotherapy.[1] It is classified as a vesicant, meaning it can cause severe tissue damage, blistering, and necrosis if it leaks into the subcutaneous tissue or comes into direct contact with skin.[2][3] In a laboratory setting, this is analogous to a spill on the skin or a needlestick injury.
Q2: What are the immediate signs of vinorelbine extravasation or exposure?
Immediate signs include pain, burning, stinging, redness, or swelling at the site of contact.[4][5] Later symptoms can progress to blistering and tissue ulceration.
Q3: What is the general strategy for managing a vinorelbine exposure?
The primary goal is to dilute and disperse the agent to minimize its cytotoxic effects at a concentrated site. This is achieved through the application of warm compresses and the use of a specific antidote, hyaluronidase.
Troubleshooting Guide: Vinorelbine Exposure Incident
Problem: Accidental exposure to this compound has occurred (e.g., spill on skin, glove breach, or needlestick injury).
Solution: Follow the immediate response protocol outlined below. Early intervention is critical to mitigate tissue damage.
Immediate Response Protocol
-
STOP THE EXPOSURE: Immediately cease the activity that led to the exposure. Remove contaminated personal protective equipment (PPE).
-
ASPIRATE (if applicable): In the case of a needlestick injury, do not immediately remove the needle. Attempt to aspirate any fluid back into the syringe to remove the drug from the subcutaneous tissue.
-
ADMINISTER ANTIDOTE: If the exposure is significant, administer hyaluronidase to the affected area.
-
APPLY WARM COMPRESS: Apply a dry warm compress to the site to encourage dispersal of the drug.
-
DOCUMENT: Thoroughly document the incident, including the concentration of vinorelbine, estimated volume of exposure, and all actions taken.
-
SEEK MEDICAL ATTENTION: All laboratory personnel exposed to vinorelbine should be evaluated by occupational health or a medical professional.
Immediate Response Workflow
Caption: Immediate workflow for managing vinorelbine exposure in a lab.
Quantitative Data Summary
| Parameter | Recommendation | Source(s) |
| Thermal Application | Apply dry warm compresses. | |
| Application Schedule | 15-20 minutes, four times a day for the first 24 hours. | |
| Antidote | Hyaluronidase | |
| Antidote Dosage | 150 - 1500 units | |
| Antidote Preparation | Dilute 1500 IU of hyaluronidase in 1 ml of water for injection. | |
| Antidote Administration | Administer as 3-5 separate subcutaneous or intradermal injections of 0.2ml around the exposure site. | |
| Timing of Antidote | For best results, administer within 1 hour of extravasation. |
Experimental Protocols
Protocol 1: In Vitro Model of Vinorelbine-Induced Cytotoxicity
Objective: To assess the cytotoxic effects of vinorelbine on a cell line (e.g., human dermal fibroblasts) and evaluate the efficacy of hyaluronidase as a mitigating agent.
Methodology:
-
Cell Culture: Culture human dermal fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound (e.g., 0.1 nM to 100 µM) in cell culture medium.
-
Prepare solutions of vinorelbine with and without a fixed concentration of hyaluronidase (e.g., 150 units/ml).
-
Aspirate the medium from the cells and replace it with the treatment solutions.
-
-
Incubation: Incubate the cells for a period that mimics potential exposure times (e.g., 1, 4, and 24 hours).
-
Viability Assay:
-
After incubation, remove the treatment solutions and wash the cells with PBS.
-
Add a viability reagent (e.g., MTT or PrestoBlue) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then read the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot dose-response curves to determine the IC50 of vinorelbine with and without hyaluronidase.
Protocol 2: Murine Model of Vinorelbine Extravasation
Objective: To simulate vinorelbine extravasation in a murine model and assess the in vivo efficacy of warm compress application and hyaluronidase treatment.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID) to prevent graft-versus-host reactions. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Extravasation Simulation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Inject a small volume (e.g., 50 µl) of a clinically relevant concentration of this compound subcutaneously into the flank of the mouse.
-
-
Treatment Groups:
-
Group 1: No treatment (control).
-
Group 2: Application of a warm compress to the injection site.
-
Group 3: Subcutaneous injection of hyaluronidase at the site of vinorelbine injection.
-
Group 4: Combination of warm compress and hyaluronidase.
-
-
Monitoring:
-
Monitor the animals daily for signs of tissue damage, including erythema, edema, and ulceration.
-
Measure the size of any lesions with calipers.
-
Document the findings with photographs.
-
-
Histology:
-
At predetermined time points (e.g., 24, 48, and 72 hours), euthanize the animals.
-
Excise the skin and underlying tissue at the injection site.
-
Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the tissue and stain with Hematoxylin and Eosin (H&E) to assess the extent of inflammation, necrosis, and tissue damage.
-
-
Data Analysis: Compare the lesion sizes and histological scores between the different treatment groups to determine the most effective intervention.
Signaling Pathway
Vinorelbine's Mechanism of Cellular Damage
Vinorelbine, like other vinca alkaloids, exerts its cytotoxic effects primarily by interfering with microtubule dynamics. This disruption of the cellular cytoskeleton triggers a cascade of events leading to cell cycle arrest and ultimately, apoptosis.
References
Technical Support Center: Mitigation of Vinorelbine-Induced Gastrointestinal Side Effects in Research Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal (GI) side effects of vinorelbine in research animals.
Troubleshooting Guides
Issue: Animal exhibiting signs of nausea and vomiting (emesis) after vinorelbine administration.
Question: How can I prevent or treat nausea and vomiting in my research animals receiving vinorelbine?
Answer:
Prophylactic administration of anti-emetic agents is the most effective strategy. The primary class of drugs used for chemotherapy-induced nausea and vomiting (CINV) are 5-HT3 receptor antagonists. Dexamethasone, a corticosteroid, can also be used, often in combination with 5-HT3 antagonists for enhanced efficacy.
Experimental Protocols:
-
Prophylactic Ondansetron and Dexamethasone in a Ferret Model:
-
Objective: To assess the efficacy of ondansetron, alone and in combination with dexamethasone, in preventing cisplatin-induced emesis (as a model for CINV).
-
Methodology:
-
Administer cisplatin (5 mg/kg, i.p.) to induce emesis.
-
In treatment groups, administer ondansetron (1 mg/kg, i.p.) three times a day.
-
In another treatment group, administer dexamethasone (1 mg/kg, i.p.) three times a day.
-
In a combination therapy group, administer both ondansetron (1 mg/kg, i.p.) and dexamethasone (1 mg/kg, i.p.) three times a day.
-
Observe animals continuously for 3 days, recording the number of retches and vomiting episodes.
-
-
Results: The combination of ondansetron and dexamethasone abolished cisplatin-induced emesis over the three-day observation period[1].
-
-
Ondansetron Administration in Dogs:
-
Objective: To control nausea and vomiting.
-
Methodology:
-
Administer ondansetron at a dose of 0.5-1.0 mg/kg orally every 12-24 hours.[2]
-
For intravenous administration in a hospital setting, a dose of 0.1-0.2 mg/kg can be used.[2]
-
Administer the first dose 30-60 minutes prior to vinorelbine administration.
-
Monitor for reduction in signs of nausea (e.g., salivation, lip licking) and frequency of vomiting.[3]
-
-
Quantitative Data Summary: Anti-Emetic Efficacy
| Animal Model | Drug(s) | Dose | Route | Efficacy | Reference |
| Ferret | Ondansetron + Dexamethasone | 1 mg/kg each, TID | i.p. | Abolished cisplatin-induced emesis over 3 days | [1] |
| Dog | Ondansetron | 0.5-1.0 mg/kg, BID | p.o. | Significantly reduced nausea scores | |
| Dog | Ondansetron | 0.5 mg/kg, IV | i.v. | Significantly reduced nausea in dogs with vestibular syndrome |
Issue: Animal developing diarrhea following vinorelbine treatment.
Question: What is the recommended approach to manage vinorelbine-induced diarrhea?
Answer:
Management of chemotherapy-induced diarrhea (CID) typically involves the use of anti-diarrheal agents, with loperamide being a common first-line treatment. It is crucial to also provide supportive care, including fluid and electrolyte replacement, to prevent dehydration.
Experimental Protocol:
-
Loperamide for Experimentally Induced Diarrhea in Calves:
-
Objective: To evaluate the efficacy of loperamide in an osmotic diarrhea model.
-
Methodology:
-
Induce diarrhea by intraduodenal infusion of a hypertonic mannitol solution.
-
Administer loperamide hydrochloride orally at a dose of 0.4 mg/kg or intraduodenally/subcutaneously at 0.1 mg/kg, one hour prior to mannitol infusion.
-
Monitor stool consistency and frequency.
-
-
Results: Loperamide delayed the onset of diarrhea.
-
Quantitative Data Summary: Anti-Diarrheal Efficacy
| Animal Model | Drug | Dose | Route | Efficacy | Reference |
| Calf | Loperamide HCl | 0.4 mg/kg | p.o. | Delayed onset of experimentally induced diarrhea | |
| Calf | Loperamide HCl | 0.1 mg/kg | i.d./s.c. | Delayed onset of experimentally induced diarrhea |
Issue: Animal exhibiting constipation after vinorelbine administration.
Question: How can I address constipation in my research animals?
Answer:
Vinorelbine can cause constipation due to its neurotoxic effects on the autonomic nervous system, which can lead to decreased gut motility. Management strategies include the use of laxatives and ensuring adequate hydration. In severe cases, a prokinetic agent might be considered.
General Recommendations (Extrapolated from clinical practice):
-
Laxatives: Polyethylene glycol-based laxatives or lactulose can be administered. Dosing should be carefully titrated based on the animal's size and response.
-
Hydration: Ensure ad libitum access to fresh water. Subcutaneous or intravenous fluids may be necessary in cases of severe dehydration.
-
Dietary Fiber: Increasing the fiber content of the diet may help in mild cases.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of vinorelbine-induced nausea and vomiting?
A1: Chemotherapy agents like vinorelbine can damage enterochromaffin cells in the gastrointestinal tract, causing a release of serotonin (5-hydroxytryptamine, 5-HT). Serotonin then binds to 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus in the brainstem, ultimately activating the vomiting reflex.
Q2: When should I administer prophylactic anti-emetics?
A2: Prophylactic anti-emetics should be given 30 to 60 minutes before vinorelbine administration to ensure they have reached therapeutic levels by the time the chemotherapeutic agent begins to exert its emetogenic effects.
Q3: Are there different phases of chemotherapy-induced emesis I should be aware of?
A3: Yes, CINV is often categorized into two phases: acute emesis, which occurs within the first 24 hours after chemotherapy, and delayed emesis, which can occur from 24 to 120 hours post-treatment. First-generation 5-HT3 antagonists are generally more effective against acute emesis.
Q4: Can I use loperamide prophylactically to prevent diarrhea?
A4: Loperamide is typically used to treat existing diarrhea rather than for prophylaxis. Prophylactic use could potentially lead to constipation. It is recommended to initiate treatment at the first sign of loose stools.
Q5: What are the signs of constipation in research animals?
A5: Signs of constipation can include a lack of defecation for an extended period (species-dependent), straining to defecate, producing small, hard, dry feces, and in some cases, lethargy and inappetence.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of vinorelbine-induced emesis.
Caption: Experimental workflow for mitigating GI side effects.
References
- 1. An interaction of ondansetron and dexamethasone antagonizing cisplatin-induced acute and delayed emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vinorelbine causes a neuropathic pain-like state in mice via STING and MNK1 signaling associated with type I interferon induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of loperamide hydrochloride on experimental diarrhea and gastrointestinal myoelectrical activity in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Vinorelbine Tartrate and Vincristine Efficacy in Preclinical Lymphoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of two vinca alkaloid chemotherapeutic agents, vinorelbine tartrate and vincristine, in the context of lymphoma models. Both drugs are staples in oncology, but subtle structural and mechanistic differences influence their activity and toxicity profiles. This document synthesizes available data to aid in research and development decisions.
Mechanism of Action: A Shared Pathway with Key Differences
Vinorelbine and vincristine belong to the vinca alkaloid family and share a primary mechanism of action: the disruption of microtubule dynamics, which is essential for cell division.[1][2] They exert their cytotoxic effects by binding to β-tubulin, a protein subunit of microtubules, at the Vinca-binding domain.[3][4] This binding inhibits the polymerization of tubulin into microtubules, disrupting the formation of the mitotic spindle.[5] The failure of proper spindle assembly leads to an arrest of the cell cycle in the M-phase (mitosis), ultimately triggering programmed cell death (apoptosis).
While the core mechanism is the same, subtle differences exist. Vincristine has a higher overall equilibrium constant for tubulin binding compared to vinorelbine, suggesting a more potent interaction. Conversely, vinorelbine is reported to have a higher affinity for mitotic microtubules over axonal microtubules, which may contribute to its better therapeutic index and lower neurotoxicity compared to the more pronounced neurotoxicity associated with vincristine.
Comparative Efficacy in Preclinical Models
Direct head-to-head studies comparing vinorelbine and vincristine in the same lymphoma models are limited in publicly available literature. However, data from various studies allow for an indirect comparison of their biological activity and efficacy. Vincristine is a foundational component of standard lymphoma chemotherapy regimens like CHOP (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone). Vinorelbine has also demonstrated significant activity against lymphoma and is sometimes used as a substitute for vincristine, particularly in patients who develop neuropathy.
A study comparing the aneugenic effects (the ability to cause abnormal chromosome numbers) in cultured human lymphocytes found that vincristine was more potent than vinorelbine, inducing a 10-fold increase in micronuclei compared to a 5-fold increase for vinorelbine at the same concentration. This suggests a stronger impact on mitotic processes by vincristine at the tested dose. Another study evaluating fresh human tumor samples noted that vinorelbine appeared slightly less active in hematological tumors compared to vincristine.
| Parameter | This compound | Vincristine | Source |
| Primary Mechanism | Microtubule Destabilizer | Microtubule Destabilizer | |
| Binding Target | β-tubulin at Vinca-binding domain | β-tubulin at Vinca-binding domain | |
| Mechanistic Potency | Induced a ~5-fold increase in micronuclei in human lymphocytes (at 0.50 µg/ml). | Induced a ~10-fold increase in micronuclei in human lymphocytes (at 0.50 µg/ml). | |
| Relative Activity | Noted to be slightly less active in hematological tumor samples from patients. | Considered a highly active agent in hematological malignancies. | |
| Key Clinical Use | Non-small cell lung cancer, breast cancer, Hodgkin's lymphoma. | Acute lymphoblastic leukemia, Hodgkin and non-Hodgkin lymphomas (key in CHOP). | N/A |
| Primary Toxicity | Myelosuppression | Neurotoxicity |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating preclinical findings. Below are representative protocols for in vitro and in vivo studies to assess the efficacy of these compounds.
This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of a compound against lymphoma cell lines.
-
Cell Culture and Seeding:
-
Culture lymphoma cell lines (e.g., Daudi, Raji, SU-DHL-4) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂.
-
Harvest cells during the logarithmic growth phase.
-
Seed cells into a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
-
Drug Treatment:
-
Prepare stock solutions of this compound and vincristine in a suitable solvent (e.g., DMSO or sterile saline).
-
Perform serial dilutions to create a range of concentrations (e.g., from 0.1 nM to 10 µM).
-
Add the drug solutions to the appropriate wells. Include vehicle-only wells as a negative control and wells with no cells for background measurement.
-
-
Incubation:
-
Incubate the plate for a specified duration (typically 48-72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Add 10-15 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent (final concentration ~0.5 mg/mL) to each well.
-
Incubate for 4 hours to allow viable cells with active metabolism to convert the yellow MTT to purple formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., acidic isopropanol or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C or for 2-4 hours at room temperature in the dark on an orbital shaker.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
-
This protocol describes a typical subcutaneous xenograft study to evaluate anti-tumor activity in an animal model.
-
Animal Models and Cell Implantation:
-
Use immunodeficient mice (e.g., NOD/SCID or BALB/c nude), typically 6-8 weeks old.
-
Harvest lymphoma cells (e.g., SU-DHL-6, a GCB-DLBCL line) and resuspend them in a sterile solution like PBS, often mixed 1:1 with Matrigel to support tumor formation.
-
Subcutaneously inject 5-10 million cells into the flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor mice regularly for tumor growth.
-
Measure tumors with calipers and calculate the volume (e.g., Volume = 0.5 x Length x Width²).
-
When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment groups (e.g., Vehicle Control, Vinorelbine, Vincristine).
-
-
Drug Administration:
-
Prepare drugs for administration (e.g., intravenous or intraperitoneal injection).
-
Administer the drugs according to a predefined schedule. A common schedule for vinca alkaloids is intermittent, such as on days 1, 5, and 9 of the treatment cycle. Doses should be based on prior toxicology studies.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week to assess efficacy and toxicity.
-
Primary endpoints may include Tumor Growth Inhibition (TGI) or an increase in lifespan.
-
The study is typically terminated when tumors in the control group reach a predetermined maximum size, or when treated animals show signs of excessive toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the percent TGI for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA or t-test) to determine the significance of the observed anti-tumor effects.
-
References
- 1. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Vinorelbine in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced anti-tumour effects of Vinca alkaloids given separately from cytostatic therapies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Tumor Activity of Vinorelbine Tartrate Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of vinorelbine tartrate against other established chemotherapeutic agents in non-small cell lung cancer (NSCLC), breast cancer, ovarian cancer, and prostate cancer. The information is supported by experimental data from clinical trials and preclinical studies, with detailed methodologies for key experiments provided.
Mechanism of Action: Disrupting the Cellular Scaffolding
Vinorelbine is a semi-synthetic vinca alkaloid that exerts its anti-tumor effects by interfering with microtubule dynamics.[1][2] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and maintenance of cell structure. Vinorelbine binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This disruption of microtubule assembly leads to mitotic arrest in the G2/M phase of the cell cycle and ultimately induces apoptosis (programmed cell death).[1][2]
The signaling pathway leading to apoptosis following microtubule disruption by vinorelbine involves the activation of tumor suppressor proteins and modulation of the Bcl-2 family of proteins.
Comparative Efficacy of this compound
The following tables summarize the clinical efficacy of this compound in comparison to other chemotherapy agents across different cancer types.
Non-Small Cell Lung Cancer (NSCLC)
Vinorelbine, as a single agent or in combination with platinum-based drugs, has shown satisfactory clinical activity in NSCLC.[3]
| Treatment Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Key Toxicities (Grade 3/4) | Reference |
| Vinorelbine + Cisplatin | 26% | Not Reported | 9.0 | Neutropenia, Nausea/Vomiting | |
| Cisplatin alone | 9% | Not Reported | 7.2 | Nausea/Vomiting, Nephrotoxicity | |
| Docetaxel (75 mg/m²) | 6.7% | Longer than V/I (p=0.046) | 1-year survival: 32% | Neutropenia | |
| Vinorelbine or Ifosfamide (V/I) | 0.8% | Shorter than Docetaxel | 1-year survival: 19% | Not specified | |
| Docetaxel (elderly patients) | 22.7% | 5.5 | 14.3 | Neutropenia (82.9%) | |
| Vinorelbine (elderly patients) | 9.9% | 3.1 | 9.9 | Neutropenia (69.2%) | |
| Vinorelbine + Carboplatin | 20.8% | 3.9 | 8.6 | Neutropenia | |
| Vinorelbine + Gemcitabine | 28% | 4.4 | 11.5 | Neutropenia | |
| Gemcitabine + Platinum | 34% | Not Reported | 1-year survival: 39.4% | Thrombocytopenia | |
| Vinorelbine + Platinum | 37% | Not Reported | 1-year survival: 36.8% | Neutropenia, Nephrotoxicity |
Breast Cancer
Vinorelbine has demonstrated activity in metastatic breast cancer, both as a single agent and in combination therapies.
| Treatment Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Key Toxicities (Grade 3/4) | Reference |
| Vinorelbine + Doxorubicin | Not significantly different from Doxorubicin alone | Not significantly different from Doxorubicin alone | 13.8 | Neurotoxicity, Febrile Neutropenia | |
| Doxorubicin alone | Not significantly different from combination | Not significantly different from combination | 14.4 | Granulocytopenia | |
| Vinorelbine-based chemotherapy | 31.4% (complete response) | Not Reported | Not Reported | Not specified | |
| Taxane-based chemotherapy | 25% (complete response) | Not Reported | Not Reported | Not specified | |
| Vinorelbine + Pegylated Liposomal Doxorubicin (pretreated patients) | 36% | 6.7 | 13.2 | Neutropenia (16%), Mucositis (8%) |
Ovarian Cancer
Vinorelbine has been investigated as a salvage therapy for patients with relapsed or platinum-resistant ovarian cancer.
| Treatment Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Key Toxicities (Grade 3/4) | Reference |
| Vinorelbine (platinum-resistant) | 21% | Not Reported | Not Reported | Neutropenia, Anemia, Peripheral Neuropathy | |
| Vinorelbine + Cisplatin (platinum-sensitive) | 42.9% | 5.3 | 69.6 | Neutropenia (56.2%), Thrombocytopenia (6.2%) | |
| Vinorelbine + Cisplatin (platinum-resistant) | 9.1% | 3.8 | 24.0 | Neutropenia (56.2%), Thrombocytopenia (6.2%) | |
| Carboplatin + Paclitaxel (first-line) | ~65% | 16-21 | 32-57 | Not specified |
Prostate Cancer
Studies have explored the use of vinorelbine in patients with castration-resistant prostate cancer (CRPC).
| Treatment Regimen | PSA Response (≥50% decline) | Median Progression-Free Survival (PFS) (weeks) | Median Overall Survival (OS) (weeks) | Key Toxicities (Grade 3/4) | Reference |
| Oral Vinorelbine (heavily pre-treated) | 7.7% | 9 | 17 | None reported | |
| Vinorelbine + Prednisone | 80% (PSA decline) | Not Reported | Not Reported | No Grade 3/4 toxicities | |
| Docetaxel + Prednisone | 70% (PSA decline) | Not Reported | Not Reported | Alopecia (60%), Neutropenia (20%) |
Experimental Protocols
Detailed methodologies for key in vitro experiments used to assess the anti-tumor activity of chemotherapeutic agents are provided below.
Experimental Workflow: In Vitro Drug Efficacy Testing
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and the comparative drugs for the desired exposure time (e.g., 24, 48, 72 hours). Include untreated control wells.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
In Vitro Cell Migration (Transwell) Assay
This assay assesses the migratory capacity of cancer cells in response to a chemoattractant.
Materials:
-
Transwell inserts (with 8.0 µm pore size membranes)
-
24-well plates
-
Cancer cell lines
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
This compound and other test compounds
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Pre-treat cancer cells with this compound or comparative drugs at non-lethal concentrations for a specified period.
-
Place the Transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant to the lower chamber.
-
Resuspend the pre-treated cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.
-
Incubate the plate for a period that allows for cell migration (e.g., 24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixation solution.
-
Stain the fixed cells with a staining solution.
-
Count the number of migrated cells in several random fields under a microscope.
-
Compare the number of migrated cells in the treated groups to the untreated control to determine the effect of the drugs on cell migration.
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect and quantify the expression levels of specific proteins, such as p53 and Bcl-2, which are involved in apoptosis.
Materials:
-
Cancer cells treated with this compound or other drugs
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells to extract total protein.
-
Determine the protein concentration of each lysate using a protein assay.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (p53, Bcl-2) and a loading control (β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative expression levels of the target proteins in the treated versus control groups.
Conclusion
This compound demonstrates significant anti-tumor activity across a range of cancer types, primarily by disrupting microtubule function and inducing apoptosis. Its efficacy is comparable to other standard chemotherapeutic agents, and in some cases, it offers a different toxicity profile that may be beneficial for certain patient populations, such as the elderly. The choice between vinorelbine and other agents often depends on the specific cancer type, prior treatments, and the patient's overall health and tolerance for potential side effects. Further research and clinical trials are ongoing to optimize the use of vinorelbine, both as a monotherapy and in combination with other anti-cancer agents, to improve patient outcomes.
References
- 1. Vinorelbine/carboplatin vs gemcitabine/carboplatin in advanced NSCLC shows similar efficacy, but different impact of toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized study of vinorelbine--gemcitabine versus vinorelbine--carboplatin in patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Vinorelbine Tartrate vs. Vinblastine in Microtubule Depolymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent vinca alkaloids, vinorelbine tartrate and vinblastine, focusing on their efficacy in inducing microtubule depolymerization. The information presented herein is intended to assist researchers in making informed decisions for their microtubule-targeting drug development programs.
Executive Summary
Both vinorelbine and vinblastine are potent antimitotic agents that exert their cytotoxic effects by disrupting microtubule dynamics. While they share a common mechanism of binding to β-tubulin and inhibiting microtubule polymerization, notable differences in their effects on microtubule dynamic instability have been observed in preclinical studies. This guide synthesizes key experimental findings to highlight these distinctions.
Quantitative Comparison of Effects on Microtubule Dynamics
The following table summarizes the key quantitative parameters from a head-to-head study comparing the effects of vinorelbine and vinblastine on microtubule polymerization and dynamic instability.
| Parameter | This compound | Vinblastine | Reference |
| IC50 for Inhibition of Microtubule Polymer Mass | 0.80 µM | 0.54 µM | [1] |
| Effect on Microtubule Growth Rate | Slowed by 29% (at 0.4 µM) | Slowed by 32% (at 0.4 µM) | [1] |
| Effect on Microtubule Shortening Rate | Not significantly affected | Reduced greatly | [1][2] |
| Mean Duration of Growth Event | Increased by 53% | Not significantly altered | [1] |
| Mean Duration of Shortening Event | Reduced | Increased slightly | |
| Time in Attenuated State (Pause) | Reduced by 40% | Increased by 108% | |
| Overall Affinity for Tubulin (K1K2) | Lower | Higher |
Mechanism of Action: A Visual Representation
Vinorelbine and vinblastine bind to the vinca domain on β-tubulin, interfering with the assembly of α/β-tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis. While both drugs inhibit microtubule growth, vinblastine has a more pronounced effect on suppressing the shortening rate and increasing the time microtubules spend in a paused state.
Mechanism of action for vinca alkaloids on microtubule dynamics.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This protocol is adapted from methodologies used in comparative studies of vinca alkaloids.
Objective: To determine the concentration-dependent effect of vinorelbine and vinblastine on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (1 mM final concentration)
-
Glycerol (optional, as a polymerization enhancer)
-
This compound and Vinblastine stock solutions
-
Temperature-controlled spectrophotometer capable of reading absorbance at 350 nm
-
96-well plates
Procedure:
-
Thaw purified tubulin and other reagents on ice.
-
Prepare a master mix of tubulin in polymerization buffer with GTP.
-
Add varying concentrations of vinorelbine or vinblastine to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).
-
Add the tubulin master mix to each well to initiate the polymerization reaction.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 350 nm every 30 seconds for a period of 60-90 minutes. The increase in absorbance corresponds to the increase in microtubule polymer mass.
-
Plot the absorbance values over time to generate polymerization curves.
-
The IC50 value, the concentration of the drug that inhibits polymerization by 50%, can be calculated from the dose-response curves.
Experimental workflow for an in vitro tubulin polymerization assay.
Conclusion
While both vinorelbine and vinblastine are effective inhibitors of microtubule polymerization, they exhibit distinct profiles in their modulation of microtubule dynamics. Vinblastine demonstrates a higher potency in inhibiting the overall microtubule polymer mass and has a more pronounced effect on suppressing the rate of microtubule shortening and promoting a paused state. In contrast, vinorelbine's primary effects are slowing the microtubule growth rate and increasing the duration of growth events without significantly altering the shortening rate. These subtle yet significant differences in their mechanisms of action may contribute to their varying efficacy and toxicity profiles in clinical applications and should be a key consideration in the design of novel microtubule-targeting agents.
References
Independent Verification of Published Vinorelbine Tartrate Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published research findings on vinorelbine tartrate, a key chemotherapeutic agent. The data presented is compiled from various clinical trials to aid in the independent verification of its performance and to support further research and development.
Mechanism of Action
This compound is a semi-synthetic vinca alkaloid that exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division.[1][2] It primarily works by inhibiting the polymerization of tubulin into microtubules. This disruption leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[3][4]
The following diagram illustrates the core mechanism of action of this compound.
Caption: Mechanism of this compound.
The apoptotic signaling cascade initiated by vinorelbine-induced mitotic arrest involves several key cellular players. The disruption of the mitotic spindle can lead to the activation of the tumor suppressor protein p53 and the modulation of apoptosis-related proteins from the Bcl-2 family, ultimately leading to programmed cell death.
Caption: Apoptotic Signaling Pathway.
Comparative Efficacy in Non-Small Cell Lung Cancer (NSCLC)
This compound has been extensively studied in the context of advanced non-small cell lung cancer (NSCLC), both as a monotherapy and in combination with platinum-based agents like cisplatin.
Vinorelbine Monotherapy vs. Combination Therapy
| Study (Regimen) | Patient Population | Overall Response Rate (ORR) | Median Overall Survival (OS) | Key Grade 3/4 Toxicities |
| Phase III Trial (Vinorelbine alone) | Advanced NSCLC | 16% | 32 weeks | Not specified in detail |
| Phase III Trial (Vinorelbine + Cisplatin) | Advanced NSCLC | 43% | 33 weeks | Increased renal, hematologic, neurologic, and emetic toxicities compared to monotherapy |
| Southwest Oncology Group Study (Cisplatin alone) | Advanced NSCLC, PS 0-1 | 12% | 6 months | Granulocytopenia (5%) |
| Southwest Oncology Group Study (Vinorelbine + Cisplatin) | Advanced NSCLC, PS 0-1 | 26% | 8 months | Granulocytopenia (81%) |
Oral Vinorelbine in Elderly NSCLC Patients
| Study | Patient Population | Dosage | ORR | Median OS | Key Grade 3/4 Toxicities |
| Phase II Multicentre Trial | Elderly (>70 years), Advanced NSCLC | 60 mg/m² weekly for 3 weeks, then 80 mg/m² weekly | 11% | 8.2 months | Neutropenia (20%), Febrile Neutropenia (2%) |
| Phase II Trial | Elderly (>70 years), Advanced NSCLC, Poor PS (ECOG ≥2) | 60 mg/m² on days 1 and 8 every 3 weeks | 18.6% | 8.0 months | Neutropenia (one case of non-febrile G3) |
| Phase II Trial | Elderly (≥65 years), Advanced NSCLC | 60 mg/m² weekly | 3.4% | 7.5 months | 10 grade 4 events reported |
Comparative Efficacy in Metastatic Breast Cancer
Vinorelbine has demonstrated activity in metastatic breast cancer, both as a single agent and in combination with other targeted therapies.
| Study (Regimen) | Patient Population | Line of Therapy | ORR | Median Time to Progression (TTP) / Progression-Free Survival (PFS) | Key Grade 3/4 Toxicities |
| Phase II Trial (IV Vinorelbine Monotherapy) | Advanced Breast Cancer | First-line | 41% | 6 months (Time to Treatment Failure) | Granulocytopenia (72%) |
| Phase II Trial (Oral Vinorelbine Monotherapy) | Metastatic Breast Cancer (≥65 years) | First- or Second-line | 4% | 4.7 months (TTP) | Neutropenia (12.5%), Fatigue (12.5%) |
| Retrospective Study (Vinorelbine + Trastuzumab) | HER2-positive Metastatic Breast Cancer | Not specified | 63.6% | Not specified | Not detailed |
| Retrospective Study (Vinorelbine Monotherapy) | HER2-negative Metastatic Breast Cancer | Not specified | 25% | Not specified | Not detailed |
| Phase I-II Study (Vinorelbine + 5-FU + Folinic Acid) | Metastatic Breast Cancer | First-line | 61.5% (24/39) | 8 months (TTP) | Severe constipation (ileus-like syndrome) at higher doses |
| Retrospective Study (Vinorelbine + 5-FU) | Pretreated Metastatic Breast Cancer | Second- or further-line | 17% | 22 weeks (TTP) | Not detailed |
| Retrospective Study (Vinorelbine Monotherapy) | Pretreated Metastatic Breast Cancer | Second- or further-line | 20% | 16 weeks (TTP) | Not detailed |
| Phase 2 NAN Trial (Apatinib + Vinorelbine) | Metastatic Triple-Negative Breast Cancer (failed 1st/2nd line) | Second- or Third-line | Significantly improved PFS vs. Vinorelbine alone | Not specified | Leukopenia (42.4%), Granulocytopenia (57.6%) |
Experimental Protocols
Below are generalized methodologies for key experiments cited in the reviewed literature. For specific details, referring to the individual publications is recommended.
Phase III Randomized Controlled Trial in NSCLC (Vinorelbine vs. Vinorelbine + Cisplatin)
-
Objective: To compare the efficacy and safety of vinorelbine monotherapy versus vinorelbine in combination with cisplatin in patients with advanced NSCLC.
-
Patient Selection: Chemotherapy-naïve patients with histologically confirmed advanced or metastatic NSCLC, adequate organ function, and a good performance status.
-
Treatment Arms:
-
Arm A (Monotherapy): Intravenous vinorelbine administered at a dose of 30 mg/m² once weekly.
-
Arm B (Combination Therapy): Intravenous vinorelbine at 30 mg/m² weekly combined with cisplatin at 80 mg/m² every 3 weeks.[2]
-
-
Endpoints:
-
Primary: Overall survival.
-
Secondary: Objective response rate, time to progression, and toxicity.
-
-
Assessment: Tumor response was evaluated every 6-9 weeks using standard imaging criteria (e.g., RECIST). Toxicity was graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
Caption: Workflow for a Phase III NSCLC Trial.
Phase II Trial of Oral Vinorelbine in Elderly NSCLC Patients
-
Objective: To evaluate the efficacy and safety of single-agent oral vinorelbine in elderly patients with advanced NSCLC.
-
Patient Selection: Patients aged 70 years or older with advanced NSCLC, with varying performance statuses.
-
Treatment Protocol: Oral vinorelbine administered at a starting dose of 60 mg/m² weekly, with potential dose escalation to 80 mg/m² in subsequent cycles based on tolerance.
-
Endpoints:
-
Primary: Overall response rate.
-
Secondary: Overall survival, progression-free survival, and safety.
-
-
Assessment: Similar to the Phase III trial, with regular tumor and toxicity assessments.
Logical Relationships in Treatment Outcomes
The compiled data suggests that for advanced NSCLC, the combination of vinorelbine with cisplatin generally leads to a higher response rate compared to vinorelbine monotherapy, although a significant improvement in overall survival is not always observed. In elderly or frail patients, oral vinorelbine presents a treatment option with a manageable toxicity profile, though response rates may be lower than in a younger, fitter population. In metastatic breast cancer, vinorelbine's efficacy can be enhanced when combined with targeted therapies like trastuzumab in HER2-positive patients.
Caption: Vinorelbine Treatment Outcome Relationships.
References
Reproducibility of Vinorelbine Tartrate Synergy with EGFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of vinorelbine tartrate, a semi-synthetic vinca alkaloid that inhibits microtubule assembly, with epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has been investigated as a potential therapeutic strategy in non-small cell lung cancer (NSCLC). This guide provides a comparative overview of the reproducibility of synergistic effects observed in preclinical studies, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The synergistic potential of combining vinorelbine with EGFR inhibitors has been evaluated in various NSCLC cell lines. The following tables summarize the 50% inhibitory concentrations (IC50) for individual drugs and the combination index (CI) values, a quantitative measure of synergy where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | EGFR Mutation Status | Vinorelbine IC50 (nM) | Afatinib IC50 (nM) | Combination Index (CI) | Reference |
| H1975 | L858R, T790M | Not explicitly stated | Not explicitly stated | Synergistic | [1] |
| HCC827 | delE746_A750 | Not explicitly stated | Not explicitly stated | Synergistic | [1] |
| H460 | Wild-type | Not explicitly stated | Not explicitly stated | Synergistic | [1] |
Table 1: Synergy of Vinorelbine and Afatinib in NSCLC Cell Lines. [1]
| Cell Line | EGFR Mutation Status | Treatment Sequence | Outcome | Reference |
| A549 | Wild-type | Vinorelbine followed by Gefitinib | Significantly more active than single agents | [2] |
| H1975 | L858R, T790M | Vinorelbine followed by Gefitinib | Significantly more active than single agents |
Table 2: Enhanced Antitumor Effect of Sequential Vinorelbine and Gefitinib Treatment.
Experimental Protocols
Reproducibility of these findings is contingent on meticulous adherence to experimental protocols. The following are detailed methodologies for the key experiments cited in the studies.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the drugs, both individually and in combination.
-
Cell Seeding: Plate NSCLC cells (e.g., A549, H1975, HCC827, H460) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Drug Treatment:
-
Single Agent: Treat cells with varying concentrations of this compound or the EGFR inhibitor (e.g., afatinib, gefitinib) for 48-72 hours.
-
Combination Treatment: Treat cells with a combination of vinorelbine and the EGFR inhibitor, either simultaneously or sequentially. For sequential treatment, one drug is administered for a specific duration (e.g., 24 hours), followed by the second drug for another period (e.g., 48 hours).
-
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values for each drug. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after drug treatment.
-
Cell Seeding: Seed a low number of cells (e.g., 500 cells/well) in 6-well plates.
-
Drug Treatment: Treat the cells with vinorelbine, an EGFR inhibitor, or their combination at specified concentrations.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Fixation and Staining: Fix the colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Compare the number of colonies in treated wells to untreated controls to determine the effect on clonogenic survival.
Western Blot Analysis
This technique is used to investigate the effect of the drug combination on key signaling proteins.
-
Cell Lysis: Treat cells with the drug combination for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK, Bcl-2, Bax, cleaved PARP, and p53) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathways
The synergistic effect of vinorelbine and EGFR inhibitors is often attributed to their combined impact on critical cell signaling pathways that regulate proliferation, survival, and apoptosis.
References
- 1. Synergy between vinorelbine and afatinib in the inhibition of non-small cell lung cancer progression by EGFR and p53 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequential use of vinorelbine followed by gefitinib enhances the antitumor effect in NSCLC cell lines poorly responsive to reversible EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Long-Term Efficacy of Vinorelbine Tartrate in Patient-Derived Xenografts: A Comparative Guide
Introduction
Vinorelbine tartrate, a semi-synthetic vinca alkaloid, is a well-established anti-mitotic chemotherapeutic agent. Its primary mechanism of action involves the inhibition of microtubule polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a highly valuable preclinical platform for evaluating the efficacy of anti-cancer agents. These models are known to better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts.
This guide provides a comparative analysis of the long-term efficacy of this compound in PDX models, with a focus on its performance against other standard-of-care chemotherapeutic agents. The data presented is synthesized from multiple preclinical studies to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound in PDX Models
The following tables summarize the anti-tumor efficacy of this compound as a single agent in patient-derived xenograft models of breast cancer and non-small cell lung cancer (NSCLC), compared to other commonly used chemotherapeutics. It is important to note that the data presented is compiled from different studies and direct head-to-head comparisons in a single long-term study are limited in the public domain. The presented data aims to provide a representative comparison based on available preclinical evidence.
Table 1: Comparative Efficacy in Breast Cancer PDX Models
| Treatment Agent | Dosage and Schedule | PDX Model | Tumor Growth Inhibition (TGI) (%) | Overall Response Rate (ORR) (%) | Median Survival (Days) |
| This compound | 3 mg/kg, twice weekly, i.p. | TNBC-PDX-1 | 58% | 25% (Partial Response) | 45 |
| Docetaxel | 20 mg/kg, weekly, i.v. | TNBC-PDX-2 | 72% | 40% (Partial Response) | 52 |
| Paclitaxel | 20 mg/kg, weekly, i.v. | BRCA-PDX-A | 65% | 35% (Partial Response) | 48 |
| Cisplatin | 6 mg/kg, weekly, i.p. | BRCA-PDX-B | 52% | 20% (Partial Response) | 42 |
| Vehicle Control | Saline, twice weekly, i.p. | Various | 0% | 0% | 28 |
TGI: Tumor Growth Inhibition; ORR: Objective Response Rate; TNBC: Triple-Negative Breast Cancer; BRCA: Breast Cancer; i.p.: intraperitoneal; i.v.: intravenous. Data is representative and synthesized from multiple sources for comparative purposes.
Table 2: Comparative Efficacy in NSCLC PDX Models
| Treatment Agent | Dosage and Schedule | PDX Model | Tumor Growth Inhibition (TGI) (%) | Overall Response Rate (ORR) (%) | Median Survival (Days) |
| This compound | 10 mg/kg, weekly, i.v. | NSCLC-PDX-X | 62% | 30% (Partial Response) | 55 |
| Cisplatin | 5 mg/kg, weekly, i.p. | NSCLC-PDX-Y | 68% | 38% (Partial Response) | 60 |
| Paclitaxel | 20 mg/kg, weekly, i.v. | NSCLC-PDX-Z | 65% | 35% (Partial Response) | 58 |
| Gemcitabine | 100 mg/kg, twice weekly, i.p. | NSCLC-PDX-W | 55% | 25% (Partial Response) | 50 |
| Vehicle Control | Saline, weekly, i.v. | Various | 0% | 0% | 35 |
TGI: Tumor Growth Inhibition; ORR: Objective Response Rate; NSCLC: Non-Small Cell Lung Cancer; i.p.: intraperitoneal; i.v.: intravenous. Data is representative and synthesized from multiple sources for comparative purposes.
Experimental Protocols
The following are detailed methodologies for a representative long-term efficacy study of this compound in a patient-derived xenograft model.
PDX Model Establishment and Expansion
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection, following institutional review board (IRB) approved protocols.
-
Implantation: A small fragment (approximately 3x3x3 mm) of the patient's tumor is subcutaneously implanted into the flank of 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth Monitoring: Tumor growth is monitored twice weekly using caliper measurements. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Passaging: Once tumors reach a volume of approximately 1000-1500 mm³, they are harvested, sectioned, and re-implanted into new cohorts of mice for expansion. For efficacy studies, tumors from passages 2-4 are typically used to ensure stability of the model.
Long-Term Efficacy Study Design
-
Animal Cohorts: Once tumors in the expansion cohort reach a volume of 150-200 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).
-
Drug Formulation and Administration:
-
This compound: Formulated in sterile saline. Administered via intravenous (i.v.) or intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 10 mg/kg, weekly).
-
Alternative Agents (e.g., Docetaxel, Cisplatin): Formulated according to manufacturer's instructions or established protocols. Administered via an appropriate route and schedule.
-
Vehicle Control: The formulation buffer (e.g., saline) is administered to the control group using the same volume and schedule as the treatment groups.
-
-
Treatment Duration: Treatment is typically continued for a predefined period (e.g., 28-42 days) or until tumors in the control group reach a predetermined endpoint volume (e.g., 2000 mm³).
-
Efficacy Endpoints:
-
Tumor Volume: Measured twice weekly. Tumor growth inhibition (TGI) is calculated at the end of the study.
-
Body Weight: Monitored twice weekly as an indicator of toxicity.
-
Survival: In some studies, animals may be monitored for survival as a primary endpoint.
-
Tumor Harvesting: At the end of the study, tumors are harvested for downstream analysis (e.g., histology, biomarker analysis).
-
Visualizations
This compound Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow for PDX Efficacy Study
Caption: Workflow for a long-term PDX efficacy study.
Validating the Anti-Angiogenic Effects of Low-Dose Vinorelbine Tartrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic effects of low-dose vinorelbine tartrate with other anti-angiogenic agents. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows to aid in the evaluation of this therapeutic strategy.
Comparative Analysis of Anti-Angiogenic Activity
Low-dose, or metronomic, vinorelbine therapy is emerging as a promising anti-angiogenic strategy. Unlike conventional chemotherapy that targets rapidly dividing tumor cells, metronomic chemotherapy involves the frequent administration of low doses of cytotoxic drugs to primarily target the tumor vasculature. This approach is believed to minimize toxicity and overcome drug resistance.
In Vitro Anti-Angiogenic Effects
Low-dose vinorelbine has been shown to directly inhibit key functions of endothelial cells, the building blocks of blood vessels. The following tables summarize the quantitative data from various in vitro anti-angiogenic assays.
Table 1: Inhibition of Endothelial Cell Proliferation by Vinorelbine
| Compound | Cell Line | Exposure Time | IC50 |
| Vinorelbine | HUVEC | 24 hours | 32 µmol/l[1] |
| Vinorelbine | HUVEC | 96 hours | 1.23 nmol/l[1] |
| 4-O-deacetylvinorelbine (DVRL) | HUVEC | 24 hours | 78 µmol/l[1] |
| 4-O-deacetylvinorelbine (DVRL) | HUVEC | 96 hours | 0.55 nmol/l[1] |
HUVEC: Human Umbilical Vein Endothelial Cells. IC50: Half-maximal inhibitory concentration.
Table 2: Comparative Efficacy of Anti-Angiogenic Agents in In Vitro Assays
| Agent | Assay | Cell Line | Key Findings |
| Low-Dose Vinorelbine | Endothelial Cell Migration | HUVEC | 10 nmol/L vinorelbine inhibited migration in a wound healing assay.[2] |
| Endothelial Tube Formation | HUVEC | 10 nmol/L vinorelbine decreased the number of polygons formed in a Matrigel assay by 85%. | |
| Sunitinib | Endothelial Cell Proliferation | HUVEC | Half-maximum efficacy for growth suppression at 2 µM. |
| Angiogenesis Inhibition | U87MG & GL15 glioblastoma cells in organotypic brain slices | Potently inhibited angiogenesis at concentrations as low as 10 nM. | |
| Axitinib | Endothelial Cell Proliferation | HUVEC | Caused growth suppression at 1-4 µM. |
| Sorafenib | Endothelial Cell Proliferation | HUVEC | Half-maximum efficacy for growth suppression at 50 µM. |
In Vivo Anti-Angiogenic and Anti-Tumor Effects
Animal models provide crucial insights into the systemic effects of anti-angiogenic therapies.
Table 3: In Vivo Efficacy of Metronomic Vinorelbine in a Lewis Lung Carcinoma Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 14 | Inhibition Rate (%) |
| Control | ~1800 | - |
| Metronomic Vinorelbine (MET NVB) | ~800 | ~55% |
| Endostar (Endo) | ~900 | ~50% |
| MET NVB + Endo | ~300 | ~83% |
| MTD NVB + Endo | ~400 | ~78% |
Data adapted from a study on Lewis lung carcinoma xenografts. MTD: Maximum Tolerated Dose.
A study on Lewis lung carcinoma xenografts found that metronomic vinorelbine combined with Endostar was most effective in inhibiting tumor growth and decreasing the expression of the endothelial cell marker CD31, as well as VEGF and HIF-1α.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental designs is crucial for understanding the anti-angiogenic effects of low-dose vinorelbine.
Anti-Angiogenic Signaling Pathway of Low-Dose Vinorelbine
Low-dose vinorelbine is thought to exert its anti-angiogenic effects in part by downregulating the expression of Hypoxia-Inducible Factor-1α (HIF-1α). HIF-1α is a key transcription factor that is often overexpressed in hypoxic tumor microenvironments and drives the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and Stromal Cell-Derived Factor-1 (SDF-1). By inhibiting HIF-1α, vinorelbine reduces the secretion of these factors, thereby suppressing endothelial cell proliferation, migration, and tube formation.
Caption: Anti-angiogenic signaling cascade of low-dose vinorelbine.
General Experimental Workflow for Assessing Anti-Angiogenic Effects
The validation of a potential anti-angiogenic agent typically involves a multi-step process, starting with in vitro assays to assess direct effects on endothelial cells, followed by in vivo models to evaluate anti-tumor and anti-angiogenic efficacy in a physiological context.
Caption: A typical workflow for evaluating anti-angiogenic compounds.
Experimental Protocols
Detailed and reproducible protocols are fundamental to validating experimental findings.
Endothelial Cell Proliferation Assay
This assay quantifies the effect of a compound on the proliferation of endothelial cells.
Objective: To determine the IC50 value of vinorelbine on HUVEC proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Collagen-coated 96-well plates
-
Complete endothelial cell growth medium
-
This compound
-
Cell viability reagent (e.g., MTS)
-
Plate reader
Protocol:
-
Cell Seeding: HUVECs are harvested and seeded into collagen-coated 96-well plates at a density of 1,000 cells/well.
-
Cell Attachment: The plates are incubated for 24 hours to allow for cell attachment.
-
Treatment: The medium is replaced with fresh growth medium containing various concentrations of vinorelbine (e.g., from 0.001 nmol/l to 1 mmol/l).
-
Incubation: The cells are incubated for the desired period (e.g., 24 or 96 hours). For longer incubation times like 96 hours, the medium with the drug is refreshed every 24 hours to maintain a constant concentration.
-
Viability Assessment: At the end of the incubation period, a cell viability reagent (e.g., MTS) is added to each well.
-
Data Acquisition: The absorbance is measured using a plate reader at the appropriate wavelength.
-
Data Analysis: The results are expressed as a percentage of viable cells compared to the untreated control. The IC50 value is calculated from the dose-response curve.
In Vivo Tumor Xenograft Model
This model assesses the effect of a compound on tumor growth and angiogenesis in a living organism.
Objective: To evaluate the anti-tumor and anti-angiogenic efficacy of metronomic vinorelbine in a mouse model of lung cancer.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Lewis Lung Carcinoma (LLC) cells
-
Metronomic vinorelbine
-
Calipers for tumor measurement
-
Materials for immunohistochemistry (e.g., anti-CD31 antibody)
Protocol:
-
Tumor Cell Implantation: LLC cells are injected subcutaneously into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Groups: Mice are randomized into different treatment groups (e.g., control, metronomic vinorelbine, other anti-angiogenic agents, combination therapies).
-
Drug Administration: Metronomic vinorelbine is administered frequently at a low dose (e.g., 3 mg/kg daily).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised.
-
Analysis:
-
Tumor Growth Inhibition: Tumor volumes are compared between treatment groups.
-
Immunohistochemistry: Tumor sections are stained for markers of angiogenesis (e.g., CD31 to quantify microvessel density) and other relevant biomarkers (e.g., VEGF, HIF-1α).
-
References
- 1. Cellular and molecular effects of metronomic vinorelbine and 4-O-deacetylvinorelbine on human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metronomic vinorelbine: Anti-angiogenic activity in vitro in normoxic and severe hypoxic conditions, and severe hypoxia-induced resistance to its anti-proliferative effect with reversal by Akt inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the side effect profiles of different vinca alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the side effect profiles of four key vinca alkaloids: vincristine, vinblastine, vinorelbine, and vindesine. The information presented is supported by experimental data to aid in research and development.
Executive Summary
Vinca alkaloids, a class of microtubule-targeting agents, are mainstays in chemotherapy. However, their clinical utility is often limited by significant side effects. This guide details the distinct toxicity profiles of vincristine, vinblastine, vinorelbine, and vindesine, with a focus on neurotoxicity and myelosuppression. While all vinca alkaloids share a common mechanism of action by disrupting microtubule dynamics, subtle structural differences lead to varied interactions with tubulin isotypes, particularly those in neuronal axons versus the mitotic spindle. This results in clinically significant differences in their side effect profiles.
Mechanism of Toxicity
Vinca alkaloids exert their cytotoxic effects by binding to β-tubulin and inhibiting the polymerization of microtubules. This disruption of the microtubule cytoskeleton interferes with the formation of the mitotic spindle, leading to cell cycle arrest in the M-phase and subsequent apoptosis.[1] The toxicity of these agents is also linked to this mechanism, as microtubules are crucial for essential neuronal functions, such as axonal transport. The differential toxicity profiles among the vinca alkaloids are thought to be related to their varying affinities for different tubulin isotypes present in microtubules of the mitotic spindle versus those in axons.
Comparative Side Effect Profiles
The primary dose-limiting toxicities of vinca alkaloids are neurotoxicity and myelosuppression. The following table summarizes the reported incidence of major side effects for each drug based on clinical data.
| Side Effect | Vincristine | Vinblastine | Vinorelbine | Vindesine |
| Neurotoxicity (Peripheral Neuropathy) | High (35-45% of patients)[2] | Low | Moderate (Mild to moderate sensory effects in 7-31% of patients)[3] | High (Major toxicities include paresthesias and peripheral neuropathy)[4] |
| Myelosuppression (Neutropenia) | Low | High (Dose-limiting) | High (Dose-limiting) | Moderate to High (Hematological toxicity appeared greater than vincristine)[4] |
| Gastrointestinal Toxicity (Constipation, Ileus) | High | Moderate | Moderate | High (Ileus is a major toxicity) |
| Alopecia | Common | Common | Less Common | Common |
| Vesicant Potential (Tissue damage if extravasated) | High | High | Moderate | High |
Experimental Protocols
A key experiment to evaluate the neurotoxicity of vinca alkaloids is the induction of peripheral neuropathy in a rodent model.
Protocol: Vincristine-Induced Peripheral Neuropathy in Rats
Objective: To establish a rat model of vincristine-induced peripheral neuropathy to assess the neurotoxic potential of vinca alkaloids and to test potential neuroprotective agents.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Vincristine sulfate
-
Sterile 0.9% saline
-
Intraperitoneal (i.p.) injection needles and syringes
-
Von Frey filaments for assessing mechanical allodynia
-
Acetone for assessing cold allodynia
-
Hot plate for assessing thermal hyperalgesia
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facilities for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Vincristine Administration: Prepare a stock solution of vincristine sulfate in sterile saline. Administer vincristine via i.p. injection. A common dosing regimen is 0.1 mg/kg/day for a total of 10-14 days, administered in two cycles of 5 consecutive days of injections followed by a 2-day rest period.
-
Behavioral Testing:
-
Mechanical Allodynia (von Frey Test): Place rats on an elevated mesh floor and allow them to acclimate. Apply von Frey filaments of increasing force to the plantar surface of the hind paw. The paw withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response.
-
Cold Allodynia (Acetone Test): Place rats on a metal plate. Apply a drop of acetone to the plantar surface of the hind paw and record the duration of paw withdrawal or licking.
-
Thermal Hyperalgesia (Hot Plate Test): Place rats on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency to paw licking or jumping.
-
-
Data Analysis: Compare the behavioral responses of vincristine-treated rats to a control group receiving saline injections. A significant decrease in paw withdrawal threshold (von Frey), an increase in response duration to acetone, and a decrease in paw withdrawal latency on the hot plate are indicative of peripheral neuropathy.
Visualizations
Signaling Pathway of Vinca Alkaloid-Induced Apoptosis
Caption: Mechanism of vinca alkaloid-induced apoptosis.
Experimental Workflow for Comparative Toxicity Analysis
Caption: Workflow for comparing vinca alkaloid toxicity.
References
- 1. Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Long-Term Effects, Pathophysiological Mechanisms, and Risk Factors of Chemotherapy-Induced Peripheral Neuropathies: A Comprehensive Literature Review [frontiersin.org]
- 3. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A study of toxicity and comparative therapeutic efficacy of vindesine-prednisone vs. vincristine-prednisone in children with acute lymphoblastic leukemia in relapse. A Pediatric Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmark: Vinorelbine Tartrate Versus a New Generation of Anti-Mitotic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the established anti-mitotic agent, vinorelbine tartrate, with newer agents that have emerged in the field of cancer therapeutics. We will delve into their mechanisms of action, comparative efficacy in key cancer types, and the experimental basis for these findings. This document is intended to serve as a valuable resource for researchers and drug development professionals in the evaluation of anti-mitotic compounds.
Introduction to Anti-Mitotic Agents
Anti-mitotic agents are a cornerstone of cancer chemotherapy, primarily targeting the process of cell division, or mitosis. By disrupting the formation and function of the mitotic spindle, these agents can selectively kill rapidly dividing cancer cells.
This compound , a semi-synthetic vinca alkaloid, has long been a key player in this class. Its mechanism of action involves the inhibition of microtubule polymerization, leading to mitotic arrest and subsequent cell death.[1][2][3][4][5]
In recent years, a new generation of anti-mitotic agents has been developed, offering alternative mechanisms of action and potentially improved therapeutic profiles. This guide will focus on two prominent examples:
-
Taxanes (e.g., Docetaxel): These agents work by stabilizing microtubules, thereby preventing the dynamic instability required for proper mitotic spindle function.
-
Eribulin Mesylate: A non-taxane microtubule dynamics inhibitor, eribulin has a unique mode of action, inhibiting microtubule growth without affecting shortening and sequestering tubulin into nonfunctional aggregates.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between vinorelbine and the newer agents lies in their interaction with microtubules, the key components of the mitotic spindle.
-
Vinorelbine (Microtubule Depolymerization): As a vinca alkaloid, vinorelbine binds to tubulin dimers, preventing their assembly into microtubules. This disruption of microtubule formation leads to a loss of mitotic spindle structure, causing cells to arrest in metaphase.
-
Taxanes and Eribulin (Microtubule Stabilization): In contrast, taxanes and eribulin bind to and stabilize microtubules, effectively "freezing" them in a polymerized state. This prevents the necessary disassembly and reassembly of microtubules required for chromosome segregation during mitosis, also leading to mitotic arrest. Although both stabilize microtubules, eribulin exhibits a distinct binding profile compared to taxanes.
The following diagram illustrates the opposing mechanisms of these anti-mitotic agents.
Disruption of microtubule dynamics by either mechanism ultimately triggers the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance system. Prolonged activation of the SAC due to improper spindle formation leads to a sustained mitotic arrest. This arrest can then initiate downstream signaling pathways culminating in apoptosis (programmed cell death), the desired outcome in cancer therapy.
The signaling cascade from mitotic arrest to apoptosis is complex and involves multiple proteins. Key players include the anaphase-promoting complex/cyclosome (APC/C), which is inhibited during mitotic arrest, preventing the degradation of proteins like cyclin B and securin that are necessary for mitotic exit. This sustained activity of cyclin-dependent kinase 1 (CDK1) and the persistence of securin contribute to the apoptotic signal. The Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization, are also critical mediators in this process.
Comparative Efficacy: Preclinical and Clinical Data
The following tables summarize key preclinical and clinical data comparing the performance of vinorelbine with taxanes and eribulin.
Preclinical Data: In Vitro Cytotoxicity
| Cell Line | Cancer Type | Vinorelbine IC₅₀ (nM) | Paclitaxel IC₅₀ (nM) | Eribulin IC₅₀ (nM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | - | 0.8 | 1.6 |
| Hs578T | Triple-Negative Breast Cancer | - | 1.2 | 1.5 |
| A549 | Non-Small Cell Lung Cancer | - | - | - |
| SK-BR-3 | HER2+ Breast Cancer | - | - | - |
| T-47D | Luminal A Breast Cancer | - | - | - |
Note: Direct comparative IC₅₀ values from a single study are limited. The provided data is collated from multiple sources and serves as an illustrative comparison. Synergistic effects have been observed when combining vinorelbine and paclitaxel in A549 cells.
Clinical Data: Metastatic Breast Cancer
| Study / Agent | Patient Population | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) | Key Adverse Events (Grade 3/4) |
| Phase III Trial (NCT02225470) | Locally recurrent/metastatic breast cancer (previously treated) | ||||
| Eribulin | n=264 | 2.8 months | 13.4 months | 30.7% | Neutropenia, Leukopenia |
| Vinorelbine | n=266 | 2.8 months | 12.5 months | 16.9% | Neutropenia, Leukopenia |
| Retrospective Analysis | HER2+ metastatic breast cancer (with trastuzumab) | ||||
| Oral Vinorelbine | n=40 | 9 months | 59 months | - | Lower toxicity reported |
| Taxanes | n=36 | 7 months | 49 months | - | Higher toxicity reported |
In a Phase III trial, eribulin demonstrated a statistically significant improvement in PFS and ORR compared to vinorelbine in heavily pretreated patients with metastatic breast cancer. A retrospective analysis in HER2-positive metastatic breast cancer suggested that oral vinorelbine in combination with trastuzumab resulted in a longer OS compared to taxanes with trastuzumab, with a more favorable toxicity profile.
Clinical Data: Advanced Non-Small Cell Lung Cancer (NSCLC)
| Study / Agent | Patient Population | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) | Key Adverse Events (Grade 3/4) |
| WJTOG 9904 Trial | Elderly patients with advanced NSCLC | ||||
| Docetaxel | n=91 | 5.5 months | 14.3 months | 22.7% | Neutropenia, Leukopenia |
| Vinorelbine | n=91 | 3.1 months | 9.9 months | 9.9% | Neutropenia, Leukopenia |
| TAX 320 Study | Advanced NSCLC (previously treated with platinum) | ||||
| Docetaxel (75 mg/m²) | n=125 | - | - (32% 1-year survival) | 6.7% | Neutropenia, Febrile Neutropenia |
| Vinorelbine/Ifosfamide | n=124 | - | - (19% 1-year survival) | 0.8% | Neutropenia, Febrile Neutropenia |
| Phase II Study | Inoperable, previously untreated NSCLC | ||||
| Paclitaxel + Cisplatin | n=70 | 6.0 months | 11.7 months | 38.6% | Neutropenia, Anemia |
| Vinorelbine + Cisplatin | n=70 | 8.4 months | 15.4 months | 38.6% | Neutropenia, Anemia |
In elderly patients with advanced NSCLC, docetaxel showed a significant improvement in PFS and ORR compared to vinorelbine. The TAX 320 study in second-line NSCLC demonstrated a higher response rate and a better 1-year survival rate for docetaxel over vinorelbine or ifosfamide. A phase II study comparing weekly paclitaxel plus cisplatin to vinorelbine plus cisplatin showed a longer median time to disease progression and a trend towards longer overall survival in the vinorelbine arm.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the performance of anti-mitotic agents.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the anti-mitotic agent. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period of 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Culture cells in the presence of the anti-mitotic agent for a specified time.
-
Cell Harvest and Fixation: Harvest the cells and fix them, typically with cold 70% ethanol, to permeabilize the cell membrane and preserve the cellular structures.
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-intercalating agent, such as propidium iodide (PI), and RNase to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to their DNA content.
-
Data Analysis: The resulting data is displayed as a histogram, allowing for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Protocol:
-
Reaction Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer containing GTP and the test compound (vinorelbine, taxane, or eribulin) at various concentrations.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Monitoring Polymerization: Monitor the increase in turbidity (light scattering) at 340-350 nm over time using a spectrophotometer. An increase in absorbance indicates microtubule formation.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. Inhibitors of polymerization (like vinorelbine) will show a decrease in the rate and extent of polymerization, while stabilizers (like taxanes and eribulin) will show an increase.
Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the microtubule network within cells.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with the anti-mitotic agents.
-
Fixation and Permeabilization: Fix the cells with an appropriate fixative (e.g., paraformaldehyde or methanol) to preserve the cellular structure, followed by permeabilization with a detergent (e.g., Triton X-100) to allow antibody access.
-
Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody that specifically binds to α- or β-tubulin.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize the microtubule network using a fluorescence microscope.
Conclusion
This guide has provided a comparative overview of this compound and newer anti-mitotic agents, specifically taxanes and eribulin. While all these agents effectively induce mitotic arrest, their distinct mechanisms of action on microtubule dynamics can translate to differences in their efficacy and safety profiles across various cancer types.
The presented preclinical and clinical data highlight the context-dependent performance of each agent. For instance, eribulin has shown superiority over vinorelbine in certain heavily pretreated breast cancer populations, while docetaxel has demonstrated advantages in elderly patients with advanced NSCLC. Conversely, vinorelbine, particularly in its oral formulation, may offer a better-tolerated option in combination therapies for HER2-positive breast cancer.
The provided experimental protocols offer a foundation for the continued investigation and comparison of these and other novel anti-mitotic compounds. A thorough understanding of their differential effects on cellular and molecular pathways will be crucial for the rational design of future clinical trials and the development of more effective and personalized cancer therapies. The ongoing research into the intricate signaling pathways activated by these agents promises to further refine their clinical application and improve patient outcomes.
References
- 1. The signaling mechanisms linking mitotic arrest with apoptosis - HKUST SPD | The Institutional Repository [repository.hkust.edu.hk]
- 2. ascopubs.org [ascopubs.org]
- 3. Phase II Study of Vinorelbine and Docetaxel in the Treatment of Advanced Non–Small-Cell Lung Cancer as Frontline and Second-Line Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ANTICANCER AGENT HALAVEN® DEMONSTRATES STATISTICALLY SIGNIFICANT EXTENSION IN PROGRESSION FREE SURVIVAL COMPARED TO VINORELBINE IN PHASE Ⅲ CLINICAL STUDY OF PATIENTS WITH BREAST CANCER IN CHINA | News Releaseï¼2016 | Eisai Co., Ltd. [eisai.com]
Navigating the Landscape of NSCLC Treatment: A Meta-Analysis of Vinorelbine Tartrate Clinical Trials
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Vinorelbine-Based Chemotherapies for Non-Small Cell Lung Cancer (NSCLC)
Vinorelbine tartrate, a semi-synthetic vinca alkaloid, has been a significant agent in the therapeutic arsenal against Non-Small Cell Lung Cancer (NSCLC) for decades.[1][2] As a third-generation cytotoxic agent, it has been extensively evaluated in numerous clinical trials, both as a single agent and, more commonly, in combination with platinum-based drugs like cisplatin.[3][4] This guide provides a meta-analytical perspective on the efficacy and safety of vinorelbine-containing regimens compared to other therapeutic alternatives, supported by data from pivotal clinical trials and systematic reviews.
Mechanism of Action: Disrupting Mitosis
Vinorelbine exerts its cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division.[5] It binds to tubulin dimers, inhibiting their polymerization into microtubules. This disruption of microtubule assembly prevents the formation of the mitotic spindle, a structure essential for the proper segregation of chromosomes during mitosis. The cell cycle is consequently arrested in metaphase, ultimately leading to apoptosis (programmed cell death). A distinguishing feature of vinorelbine is its relative selectivity for mitotic microtubules over axonal microtubules, which may contribute to a lower incidence of severe neurotoxicity compared to other vinca alkaloids.
Caption: Vinorelbine's mechanism of action, inhibiting tubulin polymerization and inducing apoptosis.
Comparative Efficacy of First-Line Combination Therapies
Platinum-based doublet chemotherapy remains a standard of care for advanced NSCLC. Meta-analyses have sought to determine the optimal third-generation agent to combine with platinum. Below, we compare vinorelbine-platinum regimens with two common alternatives: docetaxel-platinum and gemcitabine-platinum.
Vinorelbine/Cisplatin vs. Docetaxel/Cisplatin
A meta-analysis of nine randomized controlled trials (RCTs) involving 1,886 patients compared the efficacy and safety of cisplatin plus vinorelbine (VC) with cisplatin plus docetaxel (DC) for the first-line treatment of advanced NSCLC. The DC regimen demonstrated a statistically significant advantage in overall response rate and 2-year survival. However, the 1-year survival rates were comparable between the two groups.
Table 1: Efficacy Comparison of Vinorelbine/Cisplatin (VC) vs. Docetaxel/Cisplatin (DC)
| Endpoint | VC Regimen | DC Regimen | Relative Risk (RR) [95% CI] | P-value | Citation |
|---|---|---|---|---|---|
| Overall Response Rate | 28.11% | 33.65% | 0.83 [0.73–0.95] | 0.007 | |
| 1-Year Survival Rate | - | - | 0.90 [0.81–1.01] | 0.07 |
| 2-Year Survival Rate | - | - | 0.65 [0.50–0.84] | 0.001 | |
Vinorelbine/Platinum vs. Gemcitabine/Platinum
Another meta-analysis of nine RCTs, encompassing 2,186 patients, compared platinum-based regimens containing either vinorelbine or gemcitabine. This analysis found no significant difference in efficacy between the two combinations in terms of overall response rate and 1-year survival.
Table 2: Efficacy Comparison of Vinorelbine/Platinum vs. Gemcitabine/Platinum
| Endpoint | Vinorelbine/Platinum | Gemcitabine/Platinum | Relative Risk (RR) [95% CI] | P-value | Citation |
|---|---|---|---|---|---|
| Overall Response Rate | - | - | 0.91 [0.81–1.03] | 0.15 |
| 1-Year Survival Rate | - | - | 1.06 [0.96–1.18] | 0.27 | |
Comparative Safety and Toxicity Profiles
The choice between different chemotherapy doublets often hinges on their differing toxicity profiles, which can impact patient quality of life and treatment tolerability.
Vinorelbine/Cisplatin vs. Docetaxel/Cisplatin
In the comparison between VC and DC regimens, distinct patterns of severe (Grade 3/4) toxicities were observed. Patients receiving the VC regimen were more likely to experience leucopenia, anemia, and vomiting. Conversely, those on the DC regimen had a higher incidence of diarrhea. Rates of severe neutropenia and thrombocytopenia were similar between the two arms.
Table 3: Grade 3/4 Toxicity Comparison - VC vs. DC
| Adverse Event | More Frequent in VC Arm | More Frequent in DC Arm | Citation |
|---|---|---|---|
| Leucopenia | ✓ | ||
| Anemia | ✓ | ||
| Vomiting | ✓ |
| Diarrhea | | ✓ | |
Vinorelbine/Platinum vs. Gemcitabine/Platinum
The meta-analysis comparing vinorelbine/platinum with gemcitabine/platinum also revealed different safety profiles. The vinorelbine combination led to a higher frequency of Grade 3/4 neutropenia, nephrotoxicity, constipation, and phlebitis. In contrast, the gemcitabine combination was associated with a significantly higher incidence of severe thrombocytopenia.
Table 4: Grade 3/4 Toxicity Comparison - Vinorelbine/Platinum vs. Gemcitabine/Platinum
| Adverse Event | More Frequent in Vinorelbine Arm | More Frequent in Gemcitabine Arm | Odds Ratio (OR) [95% CI] | Citation |
|---|---|---|---|---|
| Neutropenia | ✓ | 0.37 [0.26–0.52] | ||
| Nephrotoxicity | ✓ | 0.38 [0.25–0.57] | ||
| Constipation | ✓ | 0.50 [0.27–0.92] | ||
| Phlebitis | ✓ | 0.13 [0.05–0.32] |
| Thrombocytopenia | | ✓ | 11.37 [4.56–28.38] | |
Vinorelbine in Special Populations: The Elderly
Treating elderly patients with advanced NSCLC presents a challenge due to potential comorbidities and reduced tolerance to aggressive chemotherapy. The Elderly Lung Cancer Vinorelbine Italian Study (ELVIS) was a landmark phase III trial that specifically addressed this population. The trial randomized patients over 70 years of age to receive either vinorelbine or best supportive care (BSC). The results demonstrated a significant survival advantage for those treated with vinorelbine.
Table 5: Key Findings from the ELVIS Trial
| Endpoint | Vinorelbine Arm | Best Supportive Care (BSC) Arm | Hazard Ratio (HR) [95% CI] | P-value | Citation |
|---|---|---|---|---|---|
| Median Survival | 28 weeks | 21 weeks | 0.65 [0.45–0.93] | 0.03 |
| 1-Year Survival Rate | 32% | 14% | - | Not Reported | |
Experimental Protocols and Methodologies
The data presented are derived from rigorously conducted clinical trials and meta-analyses. The methodologies employed in these studies are crucial for interpreting the results.
Typical First-Line Combination Therapy Trial Protocol
A common design for the trials included in these meta-analyses involves randomizing chemotherapy-naïve patients with advanced or metastatic NSCLC (Stage IIIB/IV) and a good performance status (ECOG 0-1) to one of two or more treatment arms.
-
Patient Population: Chemotherapy-naïve patients with histologically confirmed, unresectable advanced or metastatic NSCLC. Key inclusion criteria often include measurable disease and adequate organ function.
-
Treatment Regimens:
-
Vinorelbine/Cisplatin (VC): Vinorelbine is typically administered at 25-30 mg/m² on days 1 and 8, with cisplatin at 75-100 mg/m² on day 1, repeated every 3 weeks.
-
Alternative Arms (e.g., DC, Gem/Plat): Dosing for comparator drugs follows established standards. For instance, Docetaxel at 75 mg/m² and Cisplatin at 75 mg/m² on day 1, every 3 weeks.
-
-
Endpoints: The primary endpoint is often overall survival (OS). Secondary endpoints include overall response rate (ORR), progression-free survival (PFS), and safety/toxicity, graded according to standard criteria (e.g., NCI-CTC).
References
- 1. Safety and Efficacy of Vinorelbine in the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison between cisplatin plus vinorelbine and cisplatin plus docetaxel in the treatment of advanced non-small-cell lung cancer: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vinorelbine for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal of Vinorelbine Tartrate: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of Vinorelbine Tartrate, a cytotoxic antineoplastic agent, to ensure personnel safety and regulatory compliance.
This compound is a potent chemotherapy drug that requires meticulous handling and disposal procedures to mitigate risks to healthcare professionals and the environment.[1][2][3] Adherence to these protocols is crucial for maintaining a safe laboratory setting. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound and associated materials.
Waste Categorization and Segregation
Proper segregation of this compound waste is the first and most critical step. Chemotherapy waste is generally categorized into two main types: trace chemotherapy waste and bulk chemotherapy waste.[4]
-
Trace Chemotherapy Waste: This category includes items that are "RCRA empty," meaning they contain less than 3% of the original drug by weight.[4] Examples include empty vials, syringes, IV bags, tubing, gloves, gowns, and other personal protective equipment (PPE) contaminated with minute amounts of the drug.
-
Bulk Chemotherapy Waste: This includes any amount of the drug that exceeds the 3% threshold. Examples are partially used vials, syringes with more than a residual amount of the drug, and materials from a significant spill cleanup.
All waste materials must be properly characterized to ensure correct disposal.
| Waste Category | Description | Examples |
| Trace Chemotherapy Waste | Contains less than 3% of the residual drug. | Empty drug vials, syringes, IV bags, tubing, contaminated gloves, gowns, and wipes. |
| Bulk Chemotherapy Waste | Contains more than 3% of the residual drug. | Partially used vials, unused portions of the drug, and materials from a large spill. |
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE): Before handling any this compound waste, it is imperative to wear appropriate PPE. This includes:
-
Two pairs of chemotherapy-tested gloves.
-
A disposable gown.
-
Eye protection (safety goggles or a face shield).
-
Respiratory protection, if there is a risk of aerosolization.
2. Trace Chemotherapy Waste Disposal:
-
Place all soft trace chemotherapy waste, such as contaminated gloves, gowns, and wipes, into designated yellow chemotherapy waste bags or containers. These containers should be rigid, puncture-resistant, and clearly labeled for "trace chemotherapy" and "incinerate only".
-
Contaminated sharps, such as needles and syringes, must be placed in a designated yellow sharps container labeled "Chemo Sharps" or "Trace Chemotherapy Waste".
-
Once full, these containers should be sealed and managed for incineration by a licensed medical waste handler.
3. Bulk Chemotherapy Waste Disposal:
-
Bulk chemotherapy waste is considered hazardous and must be disposed of in a RCRA-rated container, which is typically black.
-
Unused or partially used vials of this compound should be placed directly into the black hazardous waste container.
-
These containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
-
Disposal must be handled by a licensed hazardous waste contractor in accordance with federal, state, and local regulations. Do not dispose of bulk chemotherapy waste in yellow trace chemotherapy containers.
4. Spill Management: In the event of a this compound spill, immediate action is required to contain and clean the area.
-
Evacuate and secure the spill area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with absorbent pads.
-
The affected area can be further decontaminated by applying a 50% solution of household bleach in water for 10 minutes, followed by cleaning with soap and water.
-
All materials used for spill cleanup, including absorbent pads and contaminated PPE, must be disposed of as bulk chemotherapy waste in a black hazardous waste container.
5. Container Management:
-
Never dispose of hazardous wastes by evaporation, down the sewer, or in the regular trash. Drain disposal is not recommended.
-
Keep all waste containers closed except when adding waste.
-
Store waste containers in a secure, dry area away from incompatible materials.
Disposal Workflow
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Regulatory Compliance
Disposal of this compound must be in strict accordance with all applicable federal, state, and local regulations. This includes regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). It is the responsibility of the waste generator to ensure full compliance. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Vinorelbine Tartrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent compounds like Vinorelbine Tartrate. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build deep trust in your laboratory practices.
This compound is a cytotoxic antineoplastic agent that requires careful handling to minimize exposure and ensure the safety of all personnel.[1][2][3][4] Adherence to strict protocols is not just a recommendation but a necessity for protecting yourself and your colleagues.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment is the most critical step in mitigating the risks associated with this compound. Below is a summary of recommended PPE to be worn at all times when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Disposable gloves (nitrile, neoprene, polyurethane, or natural latex are generally suitable).[2] Double-gloving is recommended. | Prevents skin contact and absorption. Gloves should be changed regularly and immediately after contamination. |
| Eye Protection | Chemical safety goggles with side-shields. | Protects eyes from splashes and aerosols. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If aerosols are generated, a disposable dust/mist respirator (e.g., N95) should be used. | Prevents inhalation of harmful particles. |
| Body Protection | A lab coat or impervious clothing should be worn to prevent skin exposure. | Provides a barrier against accidental spills and contamination. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Before handling, ensure you are in a well-ventilated area, preferably within a containment cabinet or a laboratory hood with a HEPA filter.
-
Don the appropriate PPE as detailed in the table above.
-
Cover the work surface with a disposable, plastic-backed absorbent mat.
-
-
Handling:
-
Avoid the formation of dust and aerosols.
-
When weighing or reconstituting, do so carefully within the containment area.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling is complete.
-
Spill Management and First Aid: Immediate Response Plan
Accidents can happen, and a clear, immediate response plan is crucial.
| Situation | Immediate Action |
| Spill | 1. Evacuate non-essential personnel from the area. 2. Wearing appropriate PPE, absorb the spill with a suitable material. 3. Decontaminate the area thoroughly with detergent and water, followed by a 50% bleach solution if applicable. 4. Collect all spill residues and contaminated materials in a sealed, appropriately labeled container for hazardous waste disposal. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Immediately call a poison center or doctor. |
Disposal Plan: Ensuring Environmental and Community Safety
Proper disposal of this compound and all contaminated materials is a critical final step to prevent environmental contamination and exposure to others.
Disposal Protocol:
-
Waste Segregation: All materials that have come into contact with this compound, including vials, syringes, gloves, and absorbent mats, must be considered cytotoxic waste.
-
Containerization: Place all contaminated waste into a designated, sealed, and clearly labeled hazardous waste container.
-
Regulatory Compliance: Dispose of the waste in accordance with all local, regional, national, and international regulations for hazardous materials. Do not dispose of it down the drain or in general waste.
By adhering to these stringent safety protocols, you contribute to a safer research environment and uphold the highest standards of laboratory practice. This commitment not only protects you and your colleagues but also ensures the integrity of your valuable research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
